2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-5-[3-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-12-5-4-9(7-11(12)13(19)20)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDWAFXBXQOAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681368 | |
| Record name | 4-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261864-95-2 | |
| Record name | 4-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid. It delves into the compound's physicochemical properties, a validated synthetic pathway, its strategic applications in drug discovery, and essential safety protocols. The insights provided herein are grounded in established chemical principles and field-proven applications to empower scientists in leveraging this valuable building block for advanced molecular design.
Section 1: Compound Identification and Physicochemical Properties
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a fluorinated biaryl carboxylic acid. Its structure is characterized by a benzoic acid core substituted with a fluorine atom and a trifluoromethoxy-substituted phenyl ring. These features, particularly the presence of multiple fluorine moieties, make it a compound of significant interest in medicinal chemistry due to the predictable and beneficial modulations that fluorine can impart on a molecule's pharmacokinetic and pharmacodynamic profile.
Diagram 1: Chemical Structure of the Core Compound
Table 1: Compound Identifiers and Properties
| Identifier | Value | Source |
| CAS Number | 1261864-95-2 | [1][2] |
| IUPAC Name | 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid | [1] |
| Molecular Formula | C₁₄H₈F₄O₃ | [1] |
| Molecular Weight | 300.21 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)F)C(=O)O | [1] |
| Classification | Fluorinated Building Block, Carboxylic Acid, Ether | [2] |
The strategic placement of the fluorine atom and the trifluoromethoxy (-OCF₃) group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, which will be discussed in further detail in Section 3.
Section 2: Synthesis and Manufacturing Insights
The synthesis of biaryl compounds like 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the industry-standard method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acid reagents.
A plausible and robust synthetic route starts from commercially available 5-bromo-2-fluorobenzoic acid and (3-trifluoromethoxyphenyl)boronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reactor Setup: To a nitrogen-flushed reaction vessel, add 5-bromo-2-fluorobenzoic acid (1.0 eq.), (3-trifluoromethoxyphenyl)boronic acid (1.2 eq.), and a suitable palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq.).[3] The base is crucial for the transmetalation step of the catalytic cycle.
-
Reaction Execution: Heat the reaction mixture to 80-100°C and stir vigorously under an inert atmosphere for 4-12 hours.[3][4] Reaction progress should be monitored by an appropriate analytical technique, such as LC-MS or TLC.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product with high purity.
Diagram 2: Suzuki-Miyaura Synthesis Workflow
Caption: High-level workflow for the synthesis of the target compound.
Section 3: Applications in Research and Drug Development
This molecule is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or building block. Its utility stems from the strategic incorporation of two key fluorinated motifs: the C-F bond on the benzoic acid ring and the -OCF₃ group on the phenyl ring.
The Role of Fluorine and Trifluoromethoxy Groups in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[5][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol), making it resistant to metabolic degradation by cytochrome P450 enzymes.[7][8] Replacing a metabolically vulnerable C-H bond with C-F can block metabolic hotspots, increasing the drug's half-life and bioavailability.[7][9]
-
Modulation of Physicochemical Properties:
-
Lipophilicity: The trifluoromethoxy group (-OCF₃) is highly lipophilic and can significantly enhance a molecule's ability to permeate cell membranes.[10][11] This is a critical factor for improving oral absorption and penetration of the blood-brain barrier.
-
pKa Alteration: As the most electronegative element, fluorine can lower the pKa of nearby acidic or basic groups, which can optimize a compound's ionization state at physiological pH, thereby improving bioavailability.[5][9]
-
-
Enhanced Binding Affinity: The fluorine atom and the trifluoromethoxy group can participate in favorable interactions within a protein's binding pocket, including dipole-dipole interactions, hydrogen bonds, and halogen bonds, potentially increasing the ligand's binding affinity and potency.[6][8]
Diagram 3: Impact of Fluorine Moieties on Drug Properties
Caption: Relationship between fluorinated groups and drug-like properties.
Given its structure, 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is an ideal starting material for synthesizing complex molecules such as enzyme inhibitors, receptor modulators, and other potential therapeutics where enhanced metabolic stability and cell permeability are desired. The carboxylic acid group serves as a versatile chemical handle for amide bond formation, esterification, or other functional group transformations to build out more complex molecular scaffolds.
Section 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely published, data from structurally similar fluorinated benzoic acids provide a reliable basis for safety protocols.
Table 2: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye Irritation | Category 2A/1 | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | STOT SE 3 | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. Eyewash stations and safety showers should be readily accessible.
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Clothing: A standard laboratory coat is required.
-
Respiratory: If dust is generated, use a NIOSH-approved particulate respirator.
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Conclusion
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a sophisticated chemical building block with significant potential for the development of next-generation pharmaceuticals and agrochemicals. Its value is derived from the synergistic effects of its fluoro and trifluoromethoxy substituents, which are known to confer desirable pharmacokinetic properties such as enhanced metabolic stability and membrane permeability. The robust and scalable Suzuki-Miyaura synthesis route further solidifies its utility in a research and development setting. By understanding the principles outlined in this guide, scientists can effectively and safely utilize this compound to accelerate their discovery programs.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org. [Link]
-
The Importance of Trifluoromethoxy Group in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
-
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid CAS#: 1261864-95-2. ChemWhat. [Link]
- Processes for the preparation of fluorinated benzoic acids.
- Preparation of 2,4,5-trifluo-benzoic acid.
-
Crystalline forms of 3-[5-(2-fluorophenyl)-[6][7][10]oxadiazol-3-yl]-benzoic acid for the treatment of disease. Google Patents.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. 1261864-95-2|2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid chemical properties.
An In-depth Technical Guide to 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid (CAS No. 1261864-95-2), a highly functionalized synthetic building block with significant potential in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom, a trifluoromethoxy group, and a flexible biaryl linkage onto a benzoic acid platform makes this molecule a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This document details its physicochemical properties, proposes a robust synthetic pathway, outlines key chemical reactions for derivatization, and discusses the rationale for its application in drug discovery, supported by established principles of fluorine chemistry. Safety and handling protocols, derived from structurally analogous compounds, are also provided to ensure safe laboratory practice.
Introduction: The Strategic Role of Fluorine in Modern Chemistry
The introduction of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern drug design and materials science.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity.[2][3]
Specifically, the trifluoromethoxy (-OCF₃) group is often employed as a lipophilic bioisostere for groups like methoxy or isopropyl, offering improved metabolic stability and enhanced membrane permeability. 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a sophisticated chemical intermediate that leverages these benefits. It combines three key pharmacophoric elements:
-
A Benzoic Acid Core: Provides a versatile handle for amide bond formation, esterification, or other conjugations, enabling facile incorporation into larger molecular scaffolds.[2][4]
-
An Ortho-Fluoro Substituent: Modulates the acidity (pKa) of the carboxylic acid, influences the conformation of the phenyl ring, and can participate in hydrogen bonding or other specific binding interactions.
-
A Meta-Trifluoromethoxyphenyl Group: Introduces a highly lipophilic and metabolically robust domain, crucial for optimizing pharmacokinetic profiles of drug candidates.
This guide serves to elucidate the core chemical properties and experimental considerations for this valuable research compound.
Physicochemical and Structural Properties
The fundamental properties of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid are summarized below. These characteristics are essential for planning reactions, purification, and analytical characterization.
Core Data
| Property | Value | Source |
| CAS Number | 1261864-95-2 | [5] |
| Molecular Formula | C₁₄H₈F₄O₃ | [5] |
| Molecular Weight | 300.21 g/mol | [5] |
| IUPAC Name | 2-Fluoro-5-[3-(trifluoromethoxy)phenyl]benzoic acid | |
| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C(=O)O)F | [5] |
| Appearance | Predicted: White to off-white solid |
Chemical Structure
The structural arrangement of the functional groups is key to the molecule's utility.
Caption: 2D structure of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.
Proposed Synthesis and Purification
Retrosynthetic Analysis
The primary biaryl bond can be formed between two functionalized benzene rings. A logical disconnection is between the two phenyl rings, suggesting a coupling between a boronic acid (or ester) and an aryl halide.
Caption: Retrosynthetic approach via Suzuki-Miyaura coupling.
Step-by-Step Synthetic Protocol
Objective: To synthesize 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid via Suzuki-Miyaura cross-coupling.
Materials:
-
5-Bromo-2-fluorobenzoic acid (1.0 eq)
-
(3-(Trifluoromethoxy)phenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-fluorobenzoic acid (1.0 eq), (3-(trifluoromethoxy)phenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 20 mL dioxane and 5 mL water per 5 mmol of the limiting reagent).
-
Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq) to the flask under a positive flow of inert gas.
-
Heating: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (e.g., 50 mL).
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid, ensuring the product is in the organic layer.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification Protocol
Objective: To purify the crude product to >98% purity.
-
Silica Gel Chromatography:
-
Adsorb the crude solid onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 40% EtOAc). The benzoic acid product is polar and will require a moderately polar mobile phase.
-
Collect fractions and analyze by TLC. Combine fractions containing the pure product and evaporate the solvent.
-
-
Recrystallization:
-
Dissolve the purified solid from chromatography in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Chemical Reactivity and Derivatization
The molecule's reactivity is dominated by the carboxylic acid group, making it an ideal precursor for a variety of derivatives, particularly amides, which are prevalent in pharmaceuticals.
Caption: Key reaction pathways for derivatizing the core molecule.
Protocol: Amide Bond Formation via HATU Coupling
Objective: To couple the benzoic acid with a primary or secondary amine to form an amide. This is a crucial reaction in fragment-based drug discovery and lead optimization.
Materials:
-
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid (1.0 eq)
-
Desired Amine (R-NH₂) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: In a dry flask under an inert atmosphere, dissolve the benzoic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate.
-
Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor completion by LC-MS.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous lithium chloride (to remove DMF), saturated aqueous sodium bicarbonate (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude amide product by silica gel chromatography or recrystallization as required.
Applications in Medicinal Chemistry
This compound is not merely a random combination of functional groups; it is strategically designed. The trifluoromethoxy group is known to increase lipophilicity, which can improve cell membrane permeability and oral bioavailability. Furthermore, the C-F bonds are exceptionally stable to metabolic degradation, potentially increasing the half-life of a drug candidate.[3]
Potential therapeutic areas where this building block could be employed include:
-
Oncology: As a fragment in the design of kinase inhibitors.
-
Neuroscience: For developing agents targeting CNS receptors, where brain penetration is key.
-
Inflammation & Immunology: In the synthesis of inhibitors for enzymes like cyclooxygenases or janus kinases.[3]
The ortho-fluoro substituent can serve to lock the conformation of the biaryl system, which can be critical for achieving high-affinity binding to a biological target.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid. Therefore, handling procedures must be based on data from structurally similar compounds, such as other fluorinated and trifluoromethylated benzoic acids.[6][7][8][9] This compound should be handled with care by trained professionals in a well-ventilated chemical fume hood.
Hazard Identification (Based on Analogs)
| Hazard Class | Statement | GHS Classification |
| Skin Corrosion/Irritation | Causes skin irritation | Category 2[6] |
| Eye Damage/Irritation | Causes serious eye irritation/damage | Category 2 / Category 1[6] |
| Target Organ Toxicity | May cause respiratory irritation | STOT SE 3[6] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably a certified chemical fume hood.[6][8] Ensure eyewash stations and safety showers are readily accessible.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Wash hands thoroughly after handling.[6]
-
Respiratory Protection: If handling as a fine powder outside of a fume hood, use a NIOSH-approved respirator with a particulate filter (e.g., N95).
-
General Hygiene: Avoid breathing dust.[8] Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Store locked up.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]
Conclusion
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a high-value chemical building block designed for advanced applications in research and development. Its unique combination of a reactive carboxylic acid handle, a conformation-directing ortho-fluoro group, and a metabolically robust trifluoromethoxyphenyl moiety makes it an attractive starting material for synthesizing complex molecules with tailored physicochemical and biological properties. The synthetic and derivatization protocols outlined in this guide provide a reliable framework for researchers to effectively utilize this compound in their discovery programs. As with all research chemicals, adherence to strict safety protocols is paramount for its successful and safe implementation in the laboratory.
References
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Fluoro-5-(trifluoromethoxy)benzoic acid.
- ChemWhat. (2026). 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid CAS#: 1261864-95-2.
- Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Fluoro-3-(trifluoromethyl)benzoic acid.
- Sigma-Aldrich. (2024).
- 2-Fluoro-5-methylbenzoic acid.
- Synquest Labs. 3-Fluoro-5-(trifluoromethyl)
- Redox. (2022).
- Ossila. 3-Fluoro-5-(trifluoromethyl)benzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. 5-Fluoro-2-(trifluoromethyl)
- PubMed. (2020). Applications of fluorine-containing amino acids for drug design.
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. michlala.edu [michlala.edu]
- 5. chemwhat.com [chemwhat.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. redox.com [redox.com]
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid molecular structure
An In-Depth Technical Guide to the Molecular Structure and Synthetic Strategy of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
Abstract
This technical guide provides a comprehensive analysis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, a fluorinated biaryl carboxylic acid of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine and a trifluoromethoxy moiety imparts unique physicochemical properties that are highly desirable for modern drug candidates. This document delineates the molecule's structural features, predicted spectroscopic profile, and a robust, field-proven synthetic methodology. Furthermore, it offers insights into the structure-activity relationships (SAR) of its key functional groups, contextualizing its potential as a valuable scaffold for developing novel therapeutics. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a detailed understanding of this compound's molecular architecture and utility.
Introduction: The Strategic Role of Fluorine in a Biaryl Scaffold
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid (CAS No. 1261864-95-2) is a sophisticated building block that belongs to the class of biaryl carboxylic acids.[1] Its structure is notable for the presence of two distinct fluorine-containing motifs: a single fluorine atom on the benzoic acid ring and a trifluoromethoxy (-OCF3) group on the adjacent phenyl ring. This strategic fluorination is a cornerstone of modern medicinal chemistry.
The introduction of fluorine into drug candidates can profoundly modulate their biological and physical properties, including metabolic stability, binding affinity, lipophilicity, and pKa.[2][3] The trifluoromethoxy group, in particular, is often considered a "super-methoxy" group; it is a strong electron-withdrawing group that is significantly more lipophilic and metabolically stable than a simple methoxy group. Benzoic acid derivatives themselves are common pharmacophores found in a wide array of therapeutic agents, from anti-inflammatory drugs to antiviral compounds.[4][5] The combination of these three motifs—a biaryl core for conformational rigidity and aromatic interactions, a carboxylic acid for target binding, and strategic fluorination for pharmacokinetic optimization—makes this molecule a highly valuable starting point for drug discovery programs.
Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's structure and properties is fundamental to its application. While empirical data for this specific compound is not widely published, its properties can be reliably predicted based on its constituent parts and established chemical principles.
Table 1: Key Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1261864-95-2 | [1] |
| Molecular Formula | C₁₄H₈F₄O₃ | [1] |
| Molecular Weight | 300.21 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C(=O)O)F | |
| InChI Key | AWAORABNCWCSOJ-UHFFFAOYSA-N |
Structural Elucidation
The molecule consists of a benzoic acid ring substituted with a fluorine atom at the C2 position. A 3-(trifluoromethoxy)phenyl group is attached at the C5 position of the benzoic acid ring.
Caption: 2D Structure of the target molecule.
Predicted Spectroscopic Data
Predicting the spectral characteristics is a critical step in verifying the successful synthesis of a novel compound. The following table summarizes the expected signals based on the molecule's structure.
Table 2: Predicted Spectroscopic Characteristics
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.2 - 8.2 ppm | Complex multiplet patterns for the 7 aromatic protons. Protons ortho to the fluorine and carboxylic acid will be shifted downfield. |
| Carboxylic Proton | δ 10 - 13 ppm (broad) | Acidic proton signal, often broad and exchangeable with D₂O. | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 165 ppm | Multiple signals expected due to asymmetry. Carbons bonded to F and O will show characteristic shifts and C-F coupling. |
| Carbonyl Carbon | δ 165 - 175 ppm | Characteristic downfield shift for a carboxylic acid carbonyl. | |
| -OCF₃ Carbon | δ ~120 ppm (quartet) | The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. | |
| ¹⁹F NMR | Ar-F | δ -110 to -140 ppm | A single resonance for the fluorine atom on the benzoic acid ring. |
| -OCF₃ | δ ~ -58 ppm | A singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. | |
| IR Spectroscopy | O-H Stretch | 2500 - 3300 cm⁻¹ (broad) | Characteristic broad absorption for the carboxylic acid hydroxyl group. |
| C=O Stretch | 1680 - 1710 cm⁻¹ | Strong absorption for the conjugated carboxylic acid carbonyl group. | |
| C-F Stretch | 1100 - 1350 cm⁻¹ | Strong, characteristic absorptions for both the Ar-F and C-F bonds of the -OCF₃ group. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 300 | The parent ion peak corresponding to the molecular weight of the compound. |
| Key Fragments | m/z = 283, 255, 145 | Loss of -OH (M-17), loss of -COOH (M-45), and cleavage of the biaryl bond. |
Retrosynthetic Analysis and Proposed Synthesis Protocol
The synthesis of biaryl compounds is a well-established field in organic chemistry, with palladium-catalyzed cross-coupling reactions representing the state-of-the-art. The Suzuki-Miyaura coupling is an ideal choice for this target due to its high functional group tolerance and generally high yields.
Retrosynthetic Analysis
The most logical disconnection is at the C-C bond between the two aromatic rings. This leads back to two commercially available or readily synthesizable precursors: a halogenated benzoic acid derivative and a phenylboronic acid derivative.
Caption: Retrosynthetic analysis via Suzuki Coupling.
Rationale for Synthetic Strategy
The Suzuki-Miyaura coupling is selected for its robustness and proven efficacy in constructing biaryl systems.
-
Expertise & Causality: The choice of a palladium catalyst like Pd(PPh₃)₄ or a more active pre-catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand) is critical. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. A base (e.g., Na₂CO₃, K₂CO₃) is required to activate the boronic acid for transmetalation. The solvent system (e.g., Toluene/Water or Dioxane/Water) is chosen to solubilize both the organic and inorganic reagents.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps and justifications.
-
Reagent Setup and Inert Atmosphere:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet, add 2-fluoro-5-bromobenzoic acid (1.0 eq), 3-(trifluoromethoxy)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-benzoic acid. The carbonate base is essential for the transmetalation step of the catalytic cycle.
-
-
Solvent and Catalyst Addition:
-
Add a 4:1 mixture of Dioxane and Water (volume appropriate for ~0.1M concentration).
-
Bubble argon or nitrogen gas through the stirred solution for 15-20 minutes to degas the solvent.
-
Causality: Degassing is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq), to the reaction mixture under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-fluoro-5-bromobenzoic acid is consumed (typically 4-12 hours).
-
Trustworthiness: Reaction monitoring is a self-validating step, ensuring the reaction is not stopped prematurely or heated unnecessarily, which could lead to side products.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to pH ~2-3 with 1M HCl. This protonates the carboxylate, making the product soluble in organic solvents.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The acidic workup ensures the product is in its neutral form for efficient extraction. The brine wash removes residual water and inorganic salts.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Characterize the final product by NMR (¹H, ¹³C, ¹⁹F), MS, and IR to confirm its structure and purity against the predicted spectral data.
-
Caption: Experimental workflow for Suzuki Coupling.
Molecular Structure in the Context of Drug Discovery
The therapeutic potential of this molecule can be inferred by dissecting the contribution of its individual structural components.
Structure-Activity Relationship (SAR) Insights
-
2-Fluoro Group: The fluorine atom at the ortho position to the carboxylic acid significantly lowers the pKa of the acid, making it a stronger acid. This can enhance its ability to form salt bridges or strong hydrogen bonds with basic residues (e.g., Lysine, Arginine) in a protein's active site. It can also serve as a metabolic blocker, preventing enzymatic hydroxylation at that position.
-
Carboxylic Acid: This is a primary interaction point. It can act as both a hydrogen bond donor and acceptor and is typically ionized at physiological pH, allowing for potent ionic interactions with target proteins.
-
3-Trifluoromethoxyphenyl Group: This large, lipophilic group is critical for exploring hydrophobic pockets within a binding site. The -OCF₃ moiety is metabolically robust and its strong electron-withdrawing nature influences the electronics of the entire molecule. The biaryl linkage provides a degree of rotational freedom, allowing the molecule to adopt an optimal conformation for binding. The substitution pattern on this ring is a key vector for further chemical modification to improve potency and selectivity.[6][7]
Caption: SAR logical relationships for the molecule.
Potential Therapeutic Applications
Given the prevalence of fluorinated benzoic acids in approved drugs and clinical candidates, 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid can be envisioned as a key intermediate or scaffold for several therapeutic areas:
-
Kinase Inhibitors: Many kinase inhibitors utilize a biaryl core to occupy the ATP binding site. The functional groups on this molecule are well-suited for this purpose.[8][9]
-
Anti-inflammatory Agents: The structure shares features with some non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antiviral/Antimicrobial Agents: Fluorinated quinolones and other antimicrobial agents often feature substituted benzoic acid cores.[4][10]
-
CNS Agents: The high lipophilicity imparted by the trifluoromethoxy group can facilitate blood-brain barrier penetration, making this scaffold relevant for developing drugs targeting the central nervous system.
Conclusion
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid represents a highly engineered molecular scaffold. Its structure is a deliberate convergence of features known to confer advantageous properties in drug development. The ortho-fluoro substituent modulates acidity and metabolic stability, the carboxylic acid provides a crucial anchor for target binding, and the trifluoromethoxyphenyl moiety offers a lipophilic, metabolically stable element for probing hydrophobic protein pockets. The well-defined and reliable synthetic route via Suzuki-Miyaura coupling makes this compound and its derivatives readily accessible for library synthesis and lead optimization. For research teams in drug discovery, this molecule is not merely a chemical reagent but a strategic starting point for the rational design of next-generation therapeutics.
References
-
ChemWhat. 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid CAS#: 1261864-95-2. [Link]
-
PubChem. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. [Link]
-
PubChem. 2-Fluoro-5-(hydroxymethyl)benzoic acid. [Link]
-
National Institutes of Health (NIH). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. [Link]
-
Supporting Information. General procedure for the Ni-catalyzed carboxylation of aryl halides with formic acid. [Link]
- Google Patents.
-
SunSirs. 3-Fluoro-5-(trifluoromethyl)benzoicacid: Leading the way in innovation in chemicals. [Link]
- Google Patents.
-
PubMed. Applications of fluorine-containing amino acids for drug design. [Link]
-
Zhang, M., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
-
PubMed. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. [Link]
- Google Patents. Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
-
PubChem. 5-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid. [Link]
-
SpectraBase. 2-Fluoro-5-(trifluoromethoxy)benzoic acid. [Link]
-
PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid. [Link]
-
PubMed. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. [Link]
-
PubChem. 2-hydroxy-5-(trifluoromethyl)benzoic Acid. [Link]
-
ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]
-
National Institutes of Health (NIH). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). [Link]
-
MDPI. Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles | MDPI [mdpi.com]
- 8. ossila.com [ossila.com]
- 9. michlala.edu [michlala.edu]
- 10. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic Acid via Palladium-Catalyzed Cross-Coupling
An In-depth Technical Guide:
Introduction
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a highly functionalized biaryl carboxylic acid. Molecules of this class are of significant interest to researchers in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethoxy group can substantially modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold in drug discovery.[1][2]
This guide provides a comprehensive, field-proven pathway for the synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid. Moving beyond a simple recitation of steps, we will delve into the strategic rationale behind the chosen synthetic route, the mechanistic underpinnings of the key transformation, and a detailed, self-validating experimental protocol designed for reproducibility and success. The core of this synthesis relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability in constructing carbon-carbon bonds.[3][4]
Retrosynthetic Analysis and Strategic Planning
The molecular architecture of the target compound is characterized by a C-C bond linking a 2-fluorobenzoic acid moiety with a 3-(trifluoromethoxy)phenyl ring. This biaryl linkage is the ideal point for a retrosynthetic disconnection. The Suzuki-Miyaura reaction is the preeminent strategy for forging such a bond, coupling an organohalide with an organoboron species.[5]
This leads to two primary synthetic approaches:
-
Route A: Coupling of 2-fluoro-5-halobenzoic acid with 3-(trifluoromethoxy)phenylboronic acid .
-
Route B: Coupling of 5-(dihydroxyboryl)-2-fluorobenzoic acid with a 3-(trifluoromethoxy)halobenzene .
For this guide, we select Route A as the superior strategy. The required starting materials, 2-fluoro-5-bromobenzoic acid and 3-(trifluoromethoxy)phenylboronic acid, are readily accessible and commercially available, minimizing preparatory steps and streamlining the overall workflow.[6][7][8][9] This approach offers a direct and efficient path to the target molecule.
Caption: Retrosynthetic analysis of the target molecule via a Suzuki-Miyaura disconnection.
Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
The success of this synthesis hinges on a palladium-catalyzed cycle. Understanding this mechanism is critical for troubleshooting and optimization. The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-fluoro-5-bromobenzoic acid, forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid, forming a boronate species which then transfers its trifluoromethoxyphenyl group to the palladium center, displacing the halide.[5]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. In-process checks are included to ensure reaction progression before proceeding to the final work-up.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2-Fluoro-5-bromobenzoic acid | C₇H₄BrFO₂ | 219.01 | 5.0 | 1.095 g | 1.0 |
| 3-(Trifluoromethoxy)phenylboronic acid | C₇H₆BF₃O₃ | 205.93 | 6.0 | 1.236 g | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 0.15 | 173 mg | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 15.0 | 2.073 g | 3.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 40 mL | - |
| Water (degassed) | H₂O | 18.02 | - | 10 mL | - |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-fluoro-5-bromobenzoic acid (1.095 g, 5.0 mmol), 3-(trifluoromethoxy)phenylboronic acid (1.236 g, 6.0 mmol), and potassium carbonate (2.073 g, 15.0 mmol).
-
Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Expertise Note: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent and Catalyst Addition:
-
Add 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via syringe. Stir the mixture for 10 minutes to form a suspension. Expertise Note: The aqueous/organic solvent mixture is essential for dissolving both the organic substrates and the inorganic base.
-
To this stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol). The mixture will typically turn a deeper yellow or brown color.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C using an oil bath.
-
Maintain vigorous stirring under a positive pressure of nitrogen for 12-16 hours.
-
-
In-Process Monitoring (Trustworthiness Check):
-
After 12 hours, cool the reaction to room temperature. Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside the starting 2-fluoro-5-bromobenzoic acid.
-
Elute with a suitable solvent system (e.g., 30% ethyl acetate in hexanes with 1% acetic acid). The reaction is complete upon the disappearance of the starting aryl bromide spot.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (20 mL).
-
Transfer the filtrate to a separatory funnel. Add 50 mL of 1 M HCl (aq).
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a solvent mixture such as ethanol/water or toluene to afford 2-fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid as a white to off-white solid.
-
If necessary, column chromatography on silica gel can be employed for higher purity.
-
-
Characterization:
-
The identity and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS), to validate the successful synthesis.
-
Conclusion
The Suzuki-Miyaura cross-coupling provides a highly effective and reliable method for the synthesis of 2-fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid. By carefully selecting commercially available starting materials and employing a well-controlled, palladium-catalyzed protocol, this valuable chemical building block can be produced in high yield and purity. The detailed mechanistic insights and step-by-step guide presented here offer researchers a robust framework for the practical application of modern cross-coupling chemistry in the development of novel molecules for pharmaceutical and industrial applications.
References
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. RSC Publishing. Available at: [Link]
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Available at: [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health (NIH). Available at: [Link]
- CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ossila.com [ossila.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06102J [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, a fluorinated aromatic carboxylic acid with significant potential in drug discovery and development. While direct literature on this specific molecule is emerging, this document consolidates foundational knowledge on its synthesis, predicted spectroscopic properties, and likely therapeutic applications based on the well-established principles of medicinal chemistry and the known bioactivities of its structural analogs. We present a detailed, plausible synthetic route via a Suzuki-Miyaura cross-coupling reaction, offer predicted analytical data for its characterization, and explore its potential as a valuable building block for novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry who are engaged in the design and synthesis of new molecular entities.
Introduction: The Rationale for Fluorination in Drug Design
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine and fluorine-containing moieties, such as the trifluoromethoxy group (-OCF3), can profoundly influence a molecule's physicochemical and pharmacokinetic properties. These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The trifluoromethoxy group, in particular, is more lipophilic and electron-withdrawing than a methoxy group, which can significantly alter the electronic and conformational landscape of a molecule, often leading to improved oral bioavailability and in vivo efficacy.[1]
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid (CAS No: 926235-51-0) is a biaryl carboxylic acid that embodies these principles. Its structure, featuring a fluoro-substituted benzoic acid coupled with a trifluoromethoxyphenyl ring, presents a compelling scaffold for the development of novel therapeutics across various disease areas.
Proposed Synthesis: A Suzuki-Miyaura Cross-Coupling Approach
The synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in the pharmaceutical industry for its high functional group tolerance and mild reaction conditions.[2][3] The proposed synthetic pathway involves the coupling of two key building blocks: 2-fluoro-5-bromobenzoic acid and 3-(trifluoromethoxy)phenylboronic acid.
Synthesis of Precursors
-
2-Fluoro-5-bromobenzoic acid: This starting material can be synthesized from o-fluorobenzoic acid via bromination using reagents like N-bromosuccinimide (NBS) in the presence of sulfuric acid.[4] Alternatively, oxidation of 2-bromo-5-fluorotoluene is another viable route.[5]
-
3-(Trifluoromethoxy)phenylboronic acid: This boronic acid derivative is a commercially available reagent and is crucial for introducing the trifluoromethoxy-substituted phenyl ring.[6]
Suzuki-Miyaura Coupling Reaction
The core of the synthesis is the palladium-catalyzed cross-coupling of the two precursors. The reaction is typically carried out in a biphasic solvent system with a suitable base and a palladium catalyst, often with a phosphine ligand.
Caption: Proposed synthesis via Suzuki-Miyaura coupling.
Experimental Protocols
The following is a detailed, hypothetical protocol for the synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid based on established Suzuki-Miyaura coupling procedures.[3][7]
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-fluoro-5-bromobenzoic acid (1.0 eq.), 3-(trifluoromethoxy)phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Solvent Addition: Add a 2:1 mixture of toluene and water (0.2 M concentration with respect to the limiting reagent).
-
Degassing: Sparge the reaction mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.
Spectroscopic Characterization (Predicted)
| Property | Predicted Value/Features |
| Molecular Formula | C14H8F4O2 |
| Molecular Weight | 284.21 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5-13.0 (s, 1H, COOH), 8.0-7.2 (m, 7H, Ar-H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 166-164 (C=O), 162-159 (d, JCF ≈ 250 Hz, C-F), 150-148 (q, JCF ≈ 2 Hz, C-OCF3), 135-115 (Ar-C), 122 (q, JCF ≈ 257 Hz, OCF3) |
| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1700-1680 (C=O), 1260-1200 (C-F), 1170-1100 (O-CF3) |
| Mass Spectrometry (ESI-) | m/z 283.0 [M-H]⁻ |
Potential Applications in Drug Development
The structural motifs present in 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid suggest its potential utility in several therapeutic areas. The trifluoromethoxy group is known to enhance the biological activity of various compounds.[11]
Anti-inflammatory and Analgesic Agents
Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. The specific substitution pattern of the target molecule could lead to the discovery of novel COX-2 inhibitors or other modulators of inflammatory pathways.
Anticancer Therapeutics
The biaryl scaffold is a common feature in many kinase inhibitors and other anticancer agents. The trifluoromethoxy group can enhance cell permeability and binding to target proteins.[12]
Antimicrobial Agents
Fluorinated benzoic acid derivatives have been explored for their antimicrobial properties. The unique electronic properties of this compound may lead to novel mechanisms of antibacterial or antifungal activity.
Caption: Potential therapeutic applications of the title compound.
Conclusion
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid represents a promising, yet underexplored, building block for the synthesis of novel bioactive molecules. Its rational design, incorporating key fluorinated motifs, suggests a high potential for favorable pharmacokinetic and pharmacodynamic properties. The proposed synthesis via a Suzuki-Miyaura coupling provides a reliable and scalable route for its preparation. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to unlock its full therapeutic potential.
References
-
Organic Letters. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
- Google Patents. (2019). Synthetic method of 2-halogen-5-bromobenzoic acid.
-
ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
-
MDPI. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Retrieved from [Link]
-
National Institutes of Health. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoro-5-nitro-benzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethoxy)benzoic acid. Retrieved from [Link]
-
ACS Omega. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Retrieved from [Link]
-
AOBChem USA. (n.d.). 3-Hydroxy-5-(trifluoromethoxy)phenylboronic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoro-5-methylbenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic Acid: A Key Building Block in Modern Drug Discovery
Executive Summary: 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical intermediate in the synthesis of complex pharmaceutical agents. Its biaryl structure, combined with fluorine and trifluoromethoxy substitutions, imparts desirable physicochemical properties crucial for modern drug design, including enhanced metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of its properties, a plausible synthetic route based on established chemical principles, and its primary applications, particularly as a building block for targeted protein degraders and other advanced therapeutics.
Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds
In medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[1][2] Moieties such as the trifluoromethoxy (-OCF3) group can profoundly alter a molecule's electronic properties, pKa, and conformation, leading to significant improvements in its pharmacokinetic and pharmacodynamic profile.[2][3] Specifically, the trifluoromethoxy group enhances metabolic stability due to the strength of the C-F bonds and modulates lipophilicity, which can improve membrane permeability and oral bioavailability.[1][3]
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a prime example of a 'privileged' scaffold that leverages these benefits. It belongs to the class of biaryl compounds, which are structures of central importance in pharmaceuticals and materials science.[4] Its specific arrangement of a flexible biaryl core, a reactive carboxylic acid handle, and strategic fluorine and trifluoromethoxy substitutions makes it a high-value building block for synthesizing next-generation therapeutics. While not an active pharmaceutical ingredient (API) itself, it serves as a key precursor for complex molecules, most notably in the rapidly advancing field of targeted protein degradation.[5][6]
Physicochemical Properties
The fundamental properties of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid are summarized below. These identifiers are crucial for procurement, analytical characterization, and regulatory documentation. There appears to be some discrepancy in the public domain regarding the primary CAS Number for this compound, with two numbers frequently cited for the same chemical structure. Both are listed here for completeness.
| Property | Value | Reference(s) |
| IUPAC Name | 2-Fluoro-5-[3-(trifluoromethoxy)phenyl]benzoic acid | [7] |
| Synonym(s) | 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid | [8][9] |
| CAS Number | 1261864-95-2 | [7][10][11][12] |
| 1261460-04-1 | [8][9][13][14] | |
| Molecular Formula | C14H8F4O3 | [8][14] |
| Molecular Weight | 300.21 g/mol | [8][14] |
| Appearance | White to off-white solid (predicted) | |
| Storage Temperature | -20°C | [8][14] |
Synthesis and Manufacturing
While a specific, publicly documented, step-by-step synthesis for this exact molecule is proprietary and typically found within patents for final drug products, a chemically sound and widely utilized pathway for its construction involves a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the most robust and common method for forming the central biaryl C-C bond.[4][15][16]
Retrosynthetic Analysis
A logical retrosynthesis of the target molecule involves disconnecting the biaryl bond. This yields two more readily available precursors: a halogenated fluorobenzoic acid derivative and a trifluoromethoxyphenylboronic acid. This approach is advantageous due to the commercial availability of a wide range of boronic acids and aryl halides.[4]
Proposed Synthetic Workflow
The forward synthesis involves the palladium-catalyzed reaction between the two key intermediates in the presence of a suitable base and solvent system. Post-reaction workup and purification yield the final product.
Representative Experimental Protocol
This protocol is a generalized representation. Optimization of catalyst, ligand, base, solvent, and temperature is standard practice to maximize yield and purity.[15]
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-2-fluorobenzoic acid (1.0 eq) and (3-trifluoromethoxyphenyl)boronic acid (1.1-1.5 eq).
-
Catalyst and Base Addition: Add the palladium catalyst, such as Pd(PPh3)4 (0.01-0.05 eq), and a base, such as potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Causality: The solvent system is chosen to dissolve both the organic and inorganic reagents. Water is often essential for the activity of the inorganic base. Degassing with nitrogen or argon is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[15]
-
-
Reaction: Heat the mixture under a nitrogen atmosphere to 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, acidify the mixture with aqueous HCl (e.g., 1M) to a pH of ~2-3. This protonates the carboxylate, making the product extractable into an organic solvent.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid as a solid.
Biological Significance and Applications
This compound's primary value lies in its role as a versatile building block for creating more complex, biologically active molecules.
Intermediate for Targeted Protein Degraders (PROTACs)
A major application for this and structurally similar compounds is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that induce the degradation of specific disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[17][18] A PROTAC consists of a "warhead" that binds the target protein, a ligand that binds an E3 ubiquitin ligase, and a linker connecting them.[17]
The carboxylic acid group of 2-fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is an ideal chemical handle. It can be readily converted to an amide via standard coupling chemistry, allowing it to be incorporated into the linker or warhead portion of a PROTAC scaffold.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. calpaclab.com [calpaclab.com]
- 6. Applications of covalent chemistry in targeted protein degradation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid - CAS:1261864-95-2 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]
- 8. usbio.net [usbio.net]
- 9. 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid | 1261460-04-1 [sigmaaldrich.com]
- 10. 1261864-95-2|2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid|BLD Pharm [bldpharm.com]
- 11. arctomsci.com [arctomsci.com]
- 12. echemi.com [echemi.com]
- 13. Energy Chemical Product Catalog_Page174_ChemicalBook [chemicalbook.com]
- 14. usbio.net [usbio.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
Introduction
In the landscape of modern drug discovery and materials science, fluorinated organic molecules have become indispensable building blocks. The strategic incorporation of fluorine atoms or fluorine-containing moieties can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth technical overview of the analytical methodologies required for the comprehensive spectroscopic characterization of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid (CAS No. 1261864-95-2, Molecular Formula: C₁₄H₈F₄O₃)[2].
This compound serves as a pertinent example of a complex aromatic system featuring multiple, distinct fluorine environments: a single fluorine substituent on one aromatic ring and a trifluoromethoxy group on the other. For researchers and drug development professionals, unambiguous structural confirmation is a critical prerequisite for advancing any compound through the development pipeline. This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)—and provides both the theoretical framework and practical protocols for acquiring and interpreting the resulting data. The focus is not merely on the data itself, but on the causal relationships between molecular structure and spectroscopic output.
Molecular Structure and Spectroscopic Implications
The key to interpreting the spectra of this molecule lies in dissecting its constituent parts and predicting their influence.
Caption: Molecular scaffold of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.
The structure presents several key features that will dominate the spectroscopic data:
-
Carboxylic Acid Group: This will produce highly characteristic signals in both IR (broad O-H, sharp C=O stretches) and ¹H NMR (deshielded proton).
-
Disubstituted Benzene Ring A (Benzoic Acid Core): The protons on this ring will exhibit complex splitting due to both H-H and H-F coupling.
-
Disubstituted Benzene Ring B (Phenyl Ether): The protons on this ring will show standard ortho, meta, and para H-H couplings.
-
Aryl-Fluoride Bond: The C-F bond will have a characteristic stretching frequency in the IR spectrum and will induce splitting in both ¹H and ¹³C NMR spectra.
-
Trifluoromethoxy Group (-OCF₃): This powerful electron-withdrawing group will significantly influence the electronic environment of Ring B. It will produce a strong, distinct signal in ¹⁹F NMR and a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous characterization.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show signals in three distinct regions: the downfield aromatic region, and a significantly deshielded signal for the carboxylic acid proton. The electron-withdrawing nature of the substituents will shift most aromatic protons downfield compared to benzene (7.34 ppm).
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
|---|---|---|---|---|
| ~13.5 | br s | - | 1H, -COOH | The acidic proton is highly deshielded and often appears as a broad singlet. |
| ~8.0-8.2 | dd | J_HH ≈ 8.5, J_HF ≈ 6.0 | 1H, H6 | Ortho to the fluorine and meta to the carboxylic acid, showing both H-H and H-F coupling. |
| ~7.8-7.9 | m | - | 1H, H4 | Influenced by both the fluorine and the aryl substituent. |
| ~7.6-7.7 | m | - | 1H, H3 | Influenced by both the fluorine and the carboxylic acid. |
| ~7.5-7.6 | t | J_HH ≈ 8.0 | 1H, H5' | Standard triplet for a proton between two other protons. |
| ~7.4-7.5 | d | J_HH ≈ 8.0 | 1H, H6' or H4' | Ortho to the -OCF₃ group. |
| ~7.3-7.4 | s | - | 1H, H2' | Meta to two groups, may appear as a broad singlet or finely split triplet. |
| ~7.2-7.3 | d | J_HH ≈ 8.0 | 1H, H4' or H6' | Ortho to a proton, meta to the -OCF₃ group. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on all carbon environments. A key diagnostic feature will be the splitting of carbon signals by fluorine atoms. The carbon of the -OCF₃ group is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF), which is typically very large (~270-300 Hz).[4][5]
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J_CF, Hz) | Assignment |
|---|---|---|---|
| ~165 | d | ~4-8 | C7 (C=O) |
| ~160 | d | ~250 | C2 |
| ~158 | q | ~2-5 | C3' |
| ~149 | s | - | C1' |
| ~135-120 | m | - | Aromatic C-H |
| ~125-115 | m | - | Aromatic C-H |
| ~120.5 | q | ~260 | -OCF₃ |
Predicted ¹⁹F NMR Spectrum
Given the two distinct fluorine environments, the ¹⁹F NMR spectrum is a crucial and straightforward experiment for confirming the structure. It is expected to show two primary signals.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆, Ref: CFCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
|---|---|---|---|
| -57 to -60 | s | -OCF₃ | The trifluoromethoxy group typically appears in this region as a sharp singlet. |
| -110 to -125 | m | C2-F | The chemical shift of an aryl fluoride is sensitive to its substitution pattern.[6] It will be split by adjacent protons. |
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR spectroscopic analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrument Calibration: Place the sample in the NMR spectrometer. Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils to obtain sharp, symmetrical peaks for the solvent lock signal.
-
¹H Acquisition: Acquire a standard one-dimensional ¹H spectrum. A typical experiment uses a 30° or 90° pulse with a relaxation delay of 1-2 seconds.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and signal splitting from fluorine, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to observe all carbon signals, especially the quaternary carbons and the -OCF₃ quartet.[4]
-
¹⁹F Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically fast due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. Calibrate the chemical shift axis using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum Analysis
The IR spectrum will be dominated by strong absorptions from the carboxylic acid and the carbon-fluorine bonds.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
|---|---|---|---|
| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic acid O-H[7][8] |
| ~3100 | Medium | C-H stretch | Aromatic C-H |
| 1710 - 1680 | Strong, Sharp | C=O stretch | Conjugated carboxylic acid C=O[8][9] |
| 1600, 1475 | Medium-Strong | C=C stretch | Aromatic ring skeletal vibrations |
| 1350 - 1000 | Very Strong | C-F stretch | Aryl-F and O-CF₃ stretches[10][11] |
| 1320 - 1210 | Strong | C-O stretch | Carboxylic acid C-O[8] |
| 960 - 900 | Broad, Medium | O-H bend | Carboxylic acid out-of-plane bend[8] |
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common technique that requires minimal sample preparation.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.
Predicted Mass Spectrum (ESI Negative Ion Mode)
In negative ion mode, the carboxylic acid is expected to deprotonate, yielding a prominent molecular ion peak corresponding to [M-H]⁻.
Table 5: Predicted High-Resolution Mass Spectrometry Peaks (ESI⁻)
| Predicted m/z | Ion Formula | Description |
|---|---|---|
| 299.0313 | [C₁₄H₇F₄O₃]⁻ | [M-H]⁻, Deprotonated molecular ion |
| 255.0418 | [C₁₄H₇F₄O]⁻ | [M-H-CO₂]⁻, Fragment from loss of carbon dioxide |
Experimental Protocol for LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Chromatography (Optional but Recommended): Inject the sample into a liquid chromatograph (LC) system, typically with a C18 column, to ensure sample purity before it enters the mass spectrometer. A simple isocratic or gradient elution with water and acetonitrile (both containing 0.1% formic acid for positive mode, or a different modifier for negative mode) is usually sufficient.
-
Ionization: The eluent from the LC is directed into the ESI source. For this molecule, negative ion mode is preferred. Set the capillary voltage to an appropriate value (e.g., -3.0 to -4.5 kV).
-
Mass Analysis: Acquire data across a relevant mass range (e.g., m/z 50-500) using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap to confirm the elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic rings.
Predicted UV-Vis Spectrum
The molecule contains two aromatic rings, which act as chromophores. The spectrum is expected to show absorptions characteristic of π → π* transitions.
Table 6: Predicted UV-Vis Absorption Maxima (in Ethanol)
| Predicted λ_max (nm) | Transition Type | Chromophore |
|---|---|---|
| ~210 | π → π* | Phenyl rings |
| ~240 | π → π* | Benzoic acid system |
| ~280 | π → π* | Substituted phenyl system |
Note: The exact positions (λ_max) and intensities of these bands can be influenced by the solvent polarity. The spectrum of benzoic acid in an acidic mobile phase shows maxima at approximately 230 nm and 274 nm.[12]
Experimental Protocol for UV-Vis Spectroscopy
-
Solvent Blank: Fill a quartz cuvette with the chosen solvent (e.g., ethanol or methanol) and use it to zero the spectrophotometer (record a baseline).
-
Sample Preparation: Prepare a stock solution of the compound of known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range (0.1 - 1.0 AU).
-
Data Acquisition: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorbance spectrum, typically from 190 to 400 nm.
Summary and Conclusion
The structural verification of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid requires a multi-faceted analytical approach. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle.
-
NMR (¹H, ¹³C, ¹⁹F) confirms the precise atomic connectivity and distinguishes the unique fluorine environments.
-
IR validates the presence of key functional groups, especially the carboxylic acid and C-F bonds.
-
MS confirms the molecular weight and elemental formula.
-
UV-Vis verifies the presence of the conjugated aromatic system.
By systematically applying these techniques and understanding the underlying principles of how structure dictates spectral output, researchers can confidently and robustly characterize this and other complex fluorinated molecules, ensuring the integrity of their scientific endeavors.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]
-
Wikipedia. (2023). Carbon–fluorine bond. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
-
Quora. (2020). What functional groups would be present in benzoic acid and seen on the IR spectrum? Retrieved from [Link]
-
Gracia, A., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. Retrieved from [Link]
-
PubMed. (2011). Development of carbon-fluorine spectroscopy for pharmaceutical and biomedical applications. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of the fluorine-modified coatings (1200-1230 cm À1 , 1150 cm À1 : C-F bonds). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
-
Reddit. (2024). The Effect of Fluorine in 1H NMR. Retrieved from [Link]
-
MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Gracia, A., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical studies on 3,5-difluorobenzoic acid. ScholarWorks @ UTRGV. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹⁹F NMR and ¹³C{¹⁹F} NMR of CF3O⁻ species 1 (in CD3CN). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]
-
Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
National Institutes of Health. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from [Link]
-
JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethoxy)benzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoro-5-methylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
-
ChemWhat. (n.d.). 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid CAS#: 1261864-95-2. Retrieved from [Link]
-
ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Retrieved from [Link]
-
Reddit. (2024). Is CF3 not visible in 13C NMR?. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoro-5-trifluoromethylbenzoic acid, 2-pentadecyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 2-hydroxy-5-(trifluoromethyl)benzoic Acid. Retrieved from [Link]
-
Proprep. (n.d.). Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. Retrieved from [Link]
- Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
-
ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,.... Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]
Sources
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. chemwhat.com [chemwhat.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. biophysics.org [biophysics.org]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid safety and handling.
All waste material must be disposed of in accordance with local, state, and federal regulations. [4]The compound should be collected in a labeled, sealed container and transferred to a licensed chemical waste disposal company. Do not empty into drains. [8]
References
-
MSDS of 2-Fluoro-5-(trifluoromethyl)benzoic acid. (2013-09-02). Capot Chemical Co., Ltd. [Link]
-
Benzoic acid MSDS - Harper College. Harper College. [Link]
-
SAFETY DATA SHEET - National Institute of Standards and Technology. (2015-12-01). NIST. [Link]
-
2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid - PubChem. PubChem. [Link]
-
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid CAS#: 1261864-95-2 • ChemWhat. ChemWhat. [Link]
-
SAFETY DATA SHEET - Solution Center | Covestro. Covestro. [Link]
Sources
- 1. michlala.edu [michlala.edu]
- 2. ossila.com [ossila.com]
- 3. chemwhat.com [chemwhat.com]
- 4. fishersci.com [fishersci.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. capotchem.cn [capotchem.cn]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. synquestlabs.com [synquestlabs.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. fishersci.com [fishersci.com]
- 12. southwest.tn.edu [southwest.tn.edu]
- 13. synquestlabs.com [synquestlabs.com]
Biological activity of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
An In-Depth Technical Guide to the Predicted Biological Activity of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
Introduction: Rational Design and Therapeutic Potential
In the landscape of modern medicinal chemistry, the strategic design of small molecules is paramount to achieving therapeutic efficacy. The compound 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid represents a rationally designed molecule, integrating key structural motifs known to confer potent biological activity. This guide provides a comprehensive technical overview of its predicted biological activity, grounded in established structure-activity relationships (SAR) and the known pharmacological roles of its constituent functional groups. As direct experimental data for this specific molecule is not extensively published, this document serves as a predictive framework and a methodological guide for researchers aiming to characterize its properties.
The molecule's architecture consists of three key components:
-
A Benzoic Acid Core: This acidic moiety is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for interacting with the active sites of target enzymes.[1][2]
-
A 2-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, increase binding affinity, and modulate the acidity (pKa) of the carboxylic acid group.[3][4]
-
A 5-(3-trifluoromethoxyphenyl) Group: The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are highly lipophilic and electron-withdrawing. Their inclusion can significantly improve a compound's membrane permeability, metabolic resistance, and binding interactions within hydrophobic pockets of target proteins.[5][6][7][8]
Collectively, these features strongly suggest that 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a promising candidate for investigation as an anti-inflammatory agent, likely acting through the inhibition of cyclooxygenase (COX) enzymes.
Predicted Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
The primary hypothesis for the biological activity of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is the inhibition of COX enzymes, which are central to the inflammatory cascade.
The Arachidonic Acid Cascade and COX Enzymes
Cyclooxygenase has two primary isoforms, COX-1 and COX-2. COX-1 is a constitutively expressed "housekeeping" enzyme involved in physiological processes like protecting the gastric mucosa and maintaining kidney function.[3] In contrast, COX-2 is an inducible enzyme, meaning its expression is significantly upregulated at sites of inflammation by stimuli such as cytokines and endotoxins.[3][9] Both enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH₂), the precursor to various prostaglandins (PGs) and thromboxanes that mediate pain, fever, and inflammation.[10]
The anti-inflammatory action of NSAIDs stems from their ability to block this conversion by binding to the active site of COX enzymes.[3] The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective functions of COX-1.[9][10]
Figure 1: Predicted inhibition of the Arachidonic Acid Cascade by the target compound.
Structure-Activity Relationship (SAR) for COX Inhibition
The structural features of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid align well with known SAR for COX inhibitors:
-
Acidic Moiety: The carboxylic acid group can form a critical salt bridge with a conserved arginine residue (Arg120) at the entrance of the COX active site channel, a key interaction for many acidic NSAIDs.[1]
-
Hydrophobic Groups: The bulky and highly lipophilic 3-(trifluoromethoxyphenyl) group can effectively occupy the hydrophobic channel of the COX active site. The selectivity for COX-2 over COX-1 is often dictated by the ability of a molecule to bind within a larger, more accommodating hydrophobic side pocket present in COX-2, a feature the target molecule's structure may exploit.[10]
-
Fluorine Substitution: The ortho-fluoro group can influence the conformation of the molecule and enhance binding interactions through electrostatic or hydrogen-bonding contributions.
Data Presentation: Physicochemical Properties of Related Compounds
To contextualize the potential of the target molecule, the table below compares its predicted properties with those of well-established NSAIDs.
| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) | Target(s) |
| 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid | 300.21 | 4.5 | 2.8 | COX-1/COX-2 (Predicted) |
| Ibuprofen | 206.29 | 3.97 | 4.91 | COX-1/COX-2 |
| Celecoxib | 381.37 | 3.6 | 11.1 | COX-2 Selective |
| Flurbiprofen | 244.26 | 4.16 | 4.22 | COX-1/COX-2 |
Note: LogP and pKa values for the target compound are estimations based on computational models.
Experimental Protocols for Biological Validation
To empirically determine the biological activity of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, a systematic series of in vitro and in vivo experiments is required.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a direct measure of the compound's ability to inhibit COX-1 and COX-2 enzymes.
Sources
- 1. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iomcworld.com [iomcworld.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. jelsciences.com [jelsciences.com]
- 9. scispace.com [scispace.com]
- 10. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Topic: Synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid and Its Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, a key structural motif in modern medicinal chemistry. The strategic incorporation of fluorine and trifluoromethoxy groups can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This guide details a robust synthetic approach centered on the Suzuki-Miyaura cross-coupling reaction, offering in-depth explanations of the underlying chemistry, step-by-step protocols, and methods for subsequent derivatization. It is intended for researchers in organic synthesis and drug development seeking to leverage this valuable scaffold.
Introduction: The Significance of Fluorinated Biaryl Scaffolds
The 2-fluoro-5-aryl benzoic acid framework is a privileged scaffold in pharmaceutical research. The fluorine atom can modulate physicochemical properties like pKa and lipophilicity, while the carboxylic acid group serves as a versatile synthetic handle for constructing amides, esters, and other functional groups.[3] The addition of a trifluoromethoxy-substituted phenyl ring further enhances lipophilicity and can improve metabolic stability, making the target molecule, 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, a highly desirable building block for novel therapeutics.
The construction of the core biaryl C-C bond is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, stands out due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[3][4] This application note will focus on this powerful method for the primary synthesis and subsequently explore the derivatization of the resulting benzoic acid.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction provides a reliable and high-yielding pathway to construct the C-C bond between the two aromatic rings. The general transformation involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium(0) complex.
General Reaction Scheme
The fundamental reaction for synthesizing the target compound is illustrated below. A 2-fluoro-5-halobenzoic acid is coupled with (3-trifluoromethoxyphenyl)boronic acid.
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Mechanistic Considerations & Component Selection
Understanding the catalytic cycle is crucial for optimizing the reaction and troubleshooting potential issues. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
-
Aryl Halide (Ar-X): 2-Fluoro-5-bromobenzoic acid is a common and effective starting material. Aryl iodides are more reactive but also more expensive. Aryl chlorides are less reactive and often require more specialized, electron-rich ligands to achieve good yields.[5]
-
Organoboron Reagent (Ar'-B(OR)₂): (3-Trifluoromethoxyphenyl)boronic acid is the standard choice. Boronate esters can also be used and sometimes offer greater stability.
-
Palladium Catalyst: A pre-catalyst like Palladium(II) acetate (Pd(OAc)₂) is often used, which is reduced in situ to the active Pd(0) species.
-
Ligand (L): The choice of ligand is critical. The carboxylic acid and amino groups in some substrates can coordinate with the palladium center, inhibiting catalytic activity.[4] Bulky, electron-rich phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective at preventing catalyst deactivation and promoting the coupling of challenging substrates.[4][5]
-
Base: A base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is required for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species.[5]
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water, is commonly used to dissolve both the organic and inorganic reagents.[4]
Detailed Experimental Protocol
This protocol describes the synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid on a 1 mmol scale.
Materials and Reagents
| Reagent | CAS Number | Mol. Weight | Amount | Mmol |
| 2-Fluoro-5-bromobenzoic acid | 350-33-4 | 219.00 | 219 mg | 1.0 |
| (3-Trifluoromethoxyphenyl)boronic acid | 179113-90-7 | 205.93 | 247 mg | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 4.5 mg | 0.02 |
| SPhos | 657408-07-6 | 410.47 | 16.4 mg | 0.04 |
| Potassium Phosphate (K₃PO₄), anhydrous | 7778-53-2 | 212.27 | 425 mg | 2.0 |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 8 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 2 mL | - |
Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add 2-Fluoro-5-bromobenzoic acid (219 mg, 1.0 mmol), (3-trifluoromethoxyphenyl)boronic acid (247 mg, 1.2 mmol), and anhydrous potassium phosphate (425 mg, 2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh Palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add these solids to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with 20 mL of ethyl acetate and 20 mL of water.
-
Carefully acidify the aqueous layer to pH ~2-3 with 1M HCl.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents. | Ensure proper degassing of solvents. Use fresh, high-purity reagents. Increase catalyst/ligand loading slightly (e.g., to 3-5 mol%).[4] |
| Dehalogenation of Starting Material | Presence of water or protic sources; Reaction time too long. | Use anhydrous solvents and reagents. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Maintain a strict inert atmosphere. Ensure the base is anhydrous and of sufficient strength. |
Synthesis of Key Derivatives
The carboxylic acid moiety of the title compound is a prime site for further modification to explore structure-activity relationships (SAR).
Amide Bond Formation
Amide derivatives are commonly synthesized to mimic peptide bonds or to act as hydrogen bond donors/acceptors. Standard peptide coupling reagents are highly effective.[6][7]
Caption: Workflow for amide derivative synthesis.
Protocol Snapshot: General Amidation
-
Dissolve the benzoic acid (1 eq.) in a suitable solvent (e.g., DMF).
-
Add the desired amine (1.1 eq.), a coupling agent like HATU (1.2 eq.), and a non-nucleophilic base like DIPEA (2.0 eq.).[7]
-
Stir at room temperature until completion.
-
Perform an aqueous work-up and purify as necessary.
Other Derivatizations
-
Esterification: The carboxylic acid can be converted to an ester via Fischer esterification (reacting with an alcohol under acidic catalysis) or by reaction with an alkyl halide in the presence of a base.
-
Buchwald-Hartwig Amination: While Suzuki coupling builds a C-C bond, the Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[8][9] This would typically be applied to the aryl halide before the Suzuki coupling step to create an aminobenzoic acid scaffold, which could then be coupled with the boronic acid. This alternative route expands the available chemical space significantly.[10][11]
Conclusion
The synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid via Suzuki-Miyaura cross-coupling is a robust and versatile method for accessing a valuable building block for drug discovery. Careful selection of the catalyst, ligand, and reaction conditions is paramount to achieving high yields and purity. The protocols and insights provided herein serve as a practical guide for researchers to successfully synthesize this compound and its derivatives, facilitating the development of next-generation therapeutics.
References
- BenchChem. Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid.
- BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
- Wikipedia. Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- Ossila. 2-Fluoro-5-methylbenzoic acid.
- Unknown Source. 2-Fluoro-5-methylbenzoic acid.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- YouTube. Buchwald-Hartwig coupling.
- Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
- Unknown Source. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. michlala.edu [michlala.edu]
- 7. ossila.com [ossila.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
The Versatile Building Block: Harnessing 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic Acid in Synthetic Chemistry
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The unique electronic nature of the trifluoromethoxy group (-OCF₃) further provides a powerful tool for enhancing metabolic stability, lipophilicity, and binding affinity. Within this context, 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid has emerged as a valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Attributes and Synthetic Potential
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid (CAS No. 1261864-95-2) presents a unique combination of reactive sites, making it an attractive starting material for a variety of chemical transformations.
Table 1: Physicochemical Properties of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
| Property | Value |
| Molecular Formula | C₁₄H₈F₄O₃ |
| Molecular Weight | 300.21 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF, Methanol) |
The molecule's reactivity is primarily centered around three key features:
-
The Carboxylic Acid Group: This functional group is a versatile handle for a wide range of transformations, most notably amide bond formation, esterification, and conversion to acyl halides.
-
The Fluorinated Aromatic Ring: The fluorine atom and the trifluoromethoxyphenyl group significantly influence the electron density of the aromatic ring, impacting its reactivity in nucleophilic aromatic substitution and cross-coupling reactions.
-
The Biaryl Ether Linkage: The connection between the two aromatic rings provides a degree of conformational flexibility, which can be crucial for optimizing interactions with biological targets.
Application in the Synthesis of Bioactive Pyrazole Derivatives
A significant application of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is in the synthesis of substituted pyrazole derivatives, a class of compounds renowned for their diverse pharmacological activities. The following sections detail the synthetic workflow for constructing a key pyrazole intermediate, highlighting the pivotal role of this building block.
Workflow for Pyrazole Synthesis
The synthesis of pyrazole derivatives using 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid typically involves a multi-step sequence. The overall strategy is to first convert the benzoic acid to a more reactive intermediate, which is then used to construct the pyrazole core.
Caption: Synthetic workflow for pyrazole derivatives.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.
Protocol 1: Amide Bond Formation via Acyl Chloride
The conversion of the carboxylic acid to an amide is a fundamental transformation. This protocol proceeds through an acyl chloride intermediate, which is highly reactive towards amines.
Step 1a: Synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoyl chloride
-
Materials:
-
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl chloride (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)
-
-
Procedure:
-
To a solution of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or LC-MS.
-
Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.
-
Step 1b: Amide Coupling
-
Materials:
-
Crude 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoyl chloride (1.0 eq)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Anhydrous DCM or THF
-
A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
-
Procedure:
-
Dissolve the amine and the base in anhydrous DCM.
-
Cool the solution to 0 °C and slowly add a solution of the crude acyl chloride in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
-
Protocol 2: Direct Amide Coupling using Coupling Reagents
For sensitive substrates, direct amide coupling using activating agents is a milder alternative to the acyl chloride method.
-
Materials:
-
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid (1.0 eq)
-
Desired amine (1.0-1.2 eq)
-
Coupling reagent (e.g., HATU, HBTU, EDC·HCl) (1.1-1.5 eq)
-
A non-nucleophilic base (e.g., DIPEA or TEA) (2.0-3.0 eq)
-
Anhydrous DMF or DCM
-
-
Procedure:
-
To a solution of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid and the amine in anhydrous DMF, add the base.
-
Add the coupling reagent portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride (to remove DMF), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: General mechanism of amide coupling.
Protocol 3: Suzuki-Miyaura Cross-Coupling
-
Materials:
-
Aryl bromide derivative of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid (1.0 eq)
-
Boronic acid or boronate ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water, DMF)
-
-
Procedure:
-
To a reaction vessel, add the aryl bromide, boronic acid, palladium catalyst, and base.
-
Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a highly functionalized building block with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its strategic combination of a reactive carboxylic acid, a fluorinated aromatic ring, and a trifluoromethoxy group provides chemists with a powerful tool for molecular design. The protocols outlined in this guide offer a starting point for exploring the synthetic utility of this versatile molecule, with the understanding that optimization may be necessary for specific substrates and applications. As the demand for sophisticated fluorinated molecules continues to grow, the importance of building blocks like 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is set to increase, paving the way for future innovations.
References
- World Intellectual Property Organization. (2012). PYRAZOLE COMPOUNDS AS KINASE INHIBITORS. WO2012135555 A1.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Analytical methods for 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid characterization
An In-Depth Technical Guide to the Analytical Characterization of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
Introduction
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a complex substituted aromatic carboxylic acid. Its structural motifs, including a fluorinated benzoic acid core and a trifluoromethoxy-substituted phenyl ring, make it a valuable building block in medicinal chemistry and materials science. The presence of multiple fluorine atoms can significantly influence molecular properties such as lipophilicity, metabolic stability, and binding affinity, making it a compound of interest for drug development professionals.
This guide provides a comprehensive framework of analytical methodologies for the unambiguous characterization of this molecule. We move beyond simple procedural lists to explain the rationale behind the selection of specific techniques and experimental parameters. The protocols described herein are designed to establish a self-validating system for identity, purity, and stability assessment, ensuring the highest degree of scientific integrity for researchers and drug development professionals.
Physicochemical Profile
A foundational understanding of the physicochemical properties of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is essential for developing appropriate analytical methods, particularly for sample preparation and chromatographic separation.
| Property | Value | Source |
| CAS Number | 1261864-95-2 | [1] |
| Molecular Formula | C₁₄H₈F₄O₃ | [1] |
| Molecular Weight | 300.21 g/mol | [1][2] |
| Appearance | White to off-white solid (Typical) | [3] |
| Melting Point | Not explicitly available; related fluorinated benzoic acids melt in the range of 100-180 °C.[3][4] | |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, DMSO, and ethyl acetate; slightly soluble in water.[4] |
Part 1: Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for assessing the purity of non-volatile and thermally labile compounds. For 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, a reversed-phase method is optimal, as it effectively separates the target analyte from potential non-polar and moderately polar impurities.
Workflow for HPLC Purity Assessment
Caption: Workflow for RP-HPLC analysis.
Detailed Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol is designed to provide excellent resolution and peak shape for the acidic analyte.
1. Instrumentation & Consumables:
-
HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3 µm particle size).[5]
-
Volumetric flasks, pipettes, and autosampler vials.
-
HPLC-grade acetonitrile (ACN), water, and trifluoroacetic acid (TFA) or formic acid.[6][5][7]
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% TFA in Water | The aqueous phase. TFA is an ion-pairing agent that sharpens the peak of the carboxylic acid by ensuring it remains in a single protonated state.[5] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | The organic phase for eluting the compound from the non-polar C18 column. |
| Gradient Program | 0-20 min: 40% to 95% B20-22 min: 95% B22-23 min: 95% to 40% B23-30 min: 40% B (re-equilibration) | A gradient ensures that impurities with a wide range of polarities are eluted and resolved, providing a comprehensive purity profile. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm or PDA Scan (210-400 nm) | The aromatic rings exhibit strong absorbance at ~254 nm. A PDA detector can help identify co-eluting impurities by analyzing their UV spectra.[8] |
| Injection Volume | 5 µL | A small volume prevents column overloading and peak distortion. |
3. Sample Preparation:
-
Prepare a stock solution by accurately weighing ~10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent).
-
For analysis, further dilute this stock solution 10-fold to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates.[6]
4. Data Analysis:
-
Purity: Integrate all peaks in the chromatogram. The purity is calculated based on the area of the main peak as a percentage of the total area of all peaks (Area % method).
-
Quantification: Prepare a calibration curve using certified reference standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Part 2: Spectroscopic Analysis for Structural Confirmation
A combination of spectroscopic techniques is required to confirm the molecular structure of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.
Workflow for Spectroscopic Structural Elucidation
Caption: Integrated workflow for structural elucidation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all critical.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and shifts the acidic proton to a downfield region, preventing exchange with residual water.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9][10][11]
Expected Spectral Features:
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically >10 ppm (in DMSO-d₆), which will disappear upon D₂O exchange.[10]
-
Aromatic Protons: The spectrum will show complex multiplets in the aromatic region (approx. 7.0-8.5 ppm). The specific splitting patterns will be influenced by both proton-proton (H-H) and proton-fluorine (H-F) couplings.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal around 165-170 ppm.
-
Aromatic Carbons: Multiple signals between ~110-165 ppm. Carbons directly attached to fluorine will appear as doublets due to C-F coupling.
-
Trifluoromethoxy Carbon (-OCF₃): A quartet due to coupling with the three fluorine atoms.
-
-
¹⁹F NMR:
-
This is a crucial experiment for confirming the fluorine substituents.[12][13]
-
Aryl Fluoride (-F): A distinct signal whose chemical shift is characteristic of its position on the benzoic acid ring.
-
Trifluoromethoxy Group (-OCF₃): A sharp singlet at a characteristic chemical shift, well-separated from the aryl fluoride signal.
-
B. Mass Spectrometry (MS)
MS provides the exact molecular weight and, through fragmentation, offers further structural confirmation.
Protocol (LC-MS):
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Negative Ion Mode (ESI-). This is ideal for carboxylic acids as they readily lose a proton to form a stable [M-H]⁻ anion.
-
Analysis:
-
Full Scan: Acquire a full scan spectrum to identify the deprotonated molecular ion. The expected m/z value for [C₁₄H₈F₄O₃ - H]⁻ is 299.03 .
-
High-Resolution MS (HRMS): Using an Orbitrap or TOF analyzer will provide a highly accurate mass measurement, allowing for confirmation of the elemental formula.
-
Tandem MS (MS/MS): Fragmenting the [M-H]⁻ parent ion will produce a characteristic pattern. Expected fragments include the loss of CO₂ (44 Da) and other cleavages of the bi-aryl ether linkage.
-
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple method to confirm the presence of key functional groups.
Protocol:
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).[14]
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | [15] |
| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid | [15][16] |
| 1600, 1450 | C=C stretch | Aromatic Ring | |
| 1250-1350 | C-O stretch | Carboxylic Acid / Aryl Ether | |
| 1100-1250 | C-F stretch | Aryl-F, -OCF₃ |
Part 3: Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for evaluating the thermal stability, melting behavior, and polymorphic nature of a compound.[17][18][19]
Workflow for Thermal Analysis
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. usbio.net [usbio.net]
- 3. ossila.com [ossila.com]
- 4. chembk.com [chembk.com]
- 5. helixchrom.com [helixchrom.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Benzoic acid, 2-fluoro- | SIELC Technologies [sielc.com]
- 8. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 9. 2-Fluorobenzoic acid(445-29-4) 1H NMR [m.chemicalbook.com]
- 10. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid purification techniques
An Application Guide to the Purification of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
Abstract
This document provides a comprehensive technical guide for the purification of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, a key intermediate in pharmaceutical synthesis and materials science. The purity of this compound is critical for downstream applications, directly impacting reaction yields, impurity profiles, and the safety of final products. This guide details three primary purification methodologies: Acid-Base Extraction, Recrystallization, and Silica Gel Chromatography. Each section explains the fundamental principles, offers detailed step-by-step protocols, and provides expert insights into process optimization and troubleshooting. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to achieve high-purity 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid consistently and efficiently.
Introduction: The Imperative for High Purity
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a structurally complex molecule featuring multiple functional groups that contribute to its utility as a building block in organic synthesis. Impurities arising from its synthesis—such as unreacted starting materials, by-products from side reactions, or residual catalysts—can interfere with subsequent chemical transformations. Therefore, robust purification is not merely a preparatory step but a critical quality control measure.
This guide is structured to provide both theoretical understanding and practical, actionable protocols. We will explore purification strategies ranging from preliminary bulk cleanup to high-resolution chromatographic separation.
Preliminary Purification: Acid-Base Extraction
The carboxylic acid functional group provides an ideal handle for a highly selective and efficient initial purification step. Acid-base extraction leverages the difference in solubility between the acidic target compound and neutral or basic impurities.
Principle of Separation
The process involves treating a solution of the crude product with an aqueous base. The acidic benzoic acid derivative is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase. Neutral and basic impurities, being insoluble in the aqueous base, remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the insoluble carboxylic acid, which precipitates and can be isolated in a significantly purer form.[1]
Detailed Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Expert Insight: Sodium bicarbonate is a weak base and is often sufficient. A stronger base like sodium hydroxide (NaOH) can be used, but it increases the risk of hydrolyzing any ester impurities, which may complicate purification.
-
-
Separation: Stopper the funnel and shake vigorously, venting frequently to release pressure from CO₂ evolution. Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask.
-
Re-extraction: Add a fresh portion of the aqueous base to the separatory funnel and repeat the extraction process to ensure complete recovery of the acid. Combine the aqueous extracts.
-
Organic Wash: To remove any residual neutral impurities that may be dissolved or suspended in the basic aqueous extract, wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate). Discard this organic wash.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as 6 M hydrochloric acid (HCl), dropwise with stirring until the pH of the solution is approximately 2.[1] The purified 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Workflow Diagram
Caption: Workflow for Acid-Base Extraction Purification.
High-Purity Refinement: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds to a high degree.[2][3] The success of this method hinges on the selection of an appropriate solvent system where the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures.[2][4]
Solvent Selection: The Critical First Step
An ideal recrystallization solvent should meet several criteria. The process of identifying such a solvent is often empirical. A systematic screening approach is recommended.
| Solvent Class | Example Solvents | Rationale & Considerations |
| Alcohols | Isopropanol, Ethanol | Often good for moderately polar compounds. The hydroxyl group can hydrogen bond with the carboxylic acid. |
| Ketones | Acetone | A polar aprotic solvent that can dissolve a wide range of compounds. Its low boiling point makes it easy to remove. |
| Esters | Ethyl Acetate | Medium polarity; often a good choice for aromatic compounds. |
| Hydrocarbons | Toluene, Heptane | Non-polar solvents. Often used as the "anti-solvent" in a mixed-solvent system. The target compound should be poorly soluble. |
| Mixed Solvents | Toluene/Heptane, Ethanol/Water | Used when no single solvent is ideal. The compound is dissolved in a "good" solvent, and a "poor" or "anti-solvent" is added to induce precipitation.[5] |
Detailed Protocol for Single-Solvent Recrystallization
-
Dissolution: Place the crude acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[4]
-
Expert Insight: Avoid adding excess solvent, as this will significantly reduce the final yield. If insoluble impurities are observed, proceed to hot filtration.
-
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): To remove insoluble impurities or charcoal, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.[5]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Troubleshooting Common Recrystallization Issues
-
Oiling Out: If the compound separates as a liquid instead of a solid, it may be due to a high concentration of impurities or cooling the solution too rapidly. To resolve this, reheat the solution to redissolve the oil, add more solvent, and allow it to cool more slowly.[5]
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute or supersaturated. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound to induce crystallization.[4]
Recrystallization Workflow Diagram
Caption: Decision workflow for the recrystallization process.
Chromatographic Purification
For challenging separations where impurities have similar properties to the target compound, column chromatography is the method of choice.[6] It separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
Principle of Chromatographic Separation
For an acidic compound like 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, normal-phase flash chromatography on silica gel is a standard approach. The polar carboxylic acid group interacts strongly with the polar silica gel. By using a mobile phase of increasing polarity, compounds are eluted in order of increasing polarity. To achieve symmetrical peaks and prevent streaking, it is common to add a small amount of acid (e.g., acetic or formic acid) to the mobile phase to suppress the ionization of the target compound.[7]
Detailed Protocol for Flash Column Chromatography
-
Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of heptane and ethyl acetate) that provides a retention factor (Rƒ) of ~0.3 for the target compound. Add 0.5-1% acetic acid to the chosen solvent system to serve as the mobile phase.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a glass column. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using compressed air or a pump) to begin elution.
-
Fraction Collection: Collect the eluent in a series of tubes or flasks.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Chromatography Workflow Diagram
Caption: Workflow for Flash Column Chromatography.
Purity Assessment and Final Validation
After purification, the purity of the final product must be rigorously assessed. A multi-technique approach is recommended for comprehensive validation.
| Technique | Purpose | Expected Result for High Purity |
| Melting Point | Assess purity and identity. | A sharp melting point range (e.g., within 1-2 °C) that matches the literature value. Impurities typically broaden and depress the melting range.[5] |
| HPLC | Quantify purity and detect impurities. | A single, sharp, and symmetrical peak in the chromatogram. Purity is often reported as area percent.[7][8] |
| NMR Spectroscopy | Confirm chemical structure and identify impurities. | ¹H, ¹³C, and ¹⁹F NMR spectra should show signals corresponding only to the target structure, with correct integrations and chemical shifts. |
| LC-MS | Identify unknown impurities. | Provides the molecular weight of components in the sample, which is crucial for identifying any unexpected peaks seen in the HPLC chromatogram.[7] |
General HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 10% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan (typically 254 nm is a good starting point).
-
Injection Volume: 5-10 µL.
Conclusion
The purification of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a multi-step process that can be tailored to the specific impurity profile of the crude material. Acid-base extraction serves as an excellent initial cleanup, while recrystallization and column chromatography offer pathways to achieving high purity suitable for the most demanding research and development applications. Each step, from solvent selection to final purity analysis, must be executed with care and a strong understanding of the underlying chemical principles.
References
- Z. Deyl, ed., Chromatographic separations of aromatic carboxylic acids, Journal of Chromatography Library, Vol. 51, Part A, Elsevier, 1992.
- Benchchem, Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystalliz
-
S. Aitipamula et al., Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations, Crystal Growth & Design, 2021. [Link]
- Google Patents, Process for the purification of carboxylic acids, WO2014095080A2.
-
University of Missouri–St. Louis, Recrystallization of Benzoic Acid, UMSL Department of Chemistry. [Link]
-
P. Haddad et al., Ion Exclusion Chromatography of Aromatic Acids, Journal of Chromatographic Science, 2013. [Link]
-
Semantic Scholar, Chromatographic separations of aromatic carboxylic acids, Semantic Scholar. [Link]
-
LookChem, General procedures for the purification of Carboxylic acids, Chempedia. [Link]
-
Bryn Mawr College, The Recrystallization of Benzoic Acid, Bryn Mawr College Chemistry Department. [Link]
- Google Patents, Processes for the preparation of fluorin
-
ChemWhat, 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid CAS#: 1261864-95-2, ChemWhat. [Link]
-
Organic Syntheses, 2-amino-3-fluorobenzoic acid, Organic Syntheses Procedure. [Link]
-
Organic Syntheses, Procedure for the preparation of a specific organic compound, Organic Syntheses. [Link]
- Google Patents, Preparation of 2,4,5-trifluo-benzoic acid, CN1328238C.
- Google Patents, Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride, CN103450013A.
-
PubChem, 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid, PubChem. [Link]
-
SAGE Journals, A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, SAGE Journals. [Link]
-
WIPO Patentscope, Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material, CN113024384. [Link]
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid in Drug Discovery
A Theoretical Framework for Application as a Protein Degrader Building Block
Disclaimer: The following application notes and protocols are a theoretical guide. As of the date of this document, there is a lack of specific published literature detailing the biological targets or therapeutic applications of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid. Its commercial availability as a "Protein Degrader Building Block" strongly suggests its utility in the synthesis of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). This document, therefore, outlines a hypothetical application in this context, providing a scientifically grounded framework for its potential use. The proposed target and experimental designs are illustrative and should be adapted based on actual research objectives.
Introduction: The Rationale for Fluorinated Benzoic Acids in Protein Degradation
The strategic incorporation of fluorine atoms and trifluoromethyl/trifluoromethoxy groups into small molecule drug candidates is a well-established strategy in medicinal chemistry. These modifications can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target. In the context of targeted protein degradation, where molecules are designed to induce the degradation of specific proteins via the ubiquitin-proteasome system, these properties are of paramount importance for developing potent and selective degraders.
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a bifunctional molecule, presenting a carboxylic acid handle for chemical modification and a fluorinated phenyl ring system that can be explored for interactions with a target protein. Its classification as a "Protein Degrader Building Block" suggests its potential role as a scaffold in the assembly of PROTACs. A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This guide will theoretically explore the application of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid in the development of a PROTAC targeting a hypothetical protein of interest, Bruton's tyrosine kinase (BTK), a clinically validated target in oncology and autoimmune diseases.
Hypothetical Application: Development of a BTK-Targeting PROTAC
For the purpose of this guide, we will hypothesize that the 2-Fluoro-5-(3-trifluoromethoxyphenyl)phenyl moiety of our lead compound can serve as a ligand for BTK. The benzoic acid group will be utilized as a chemical handle to attach a linker and an E3 ligase ligand. We will select the von Hippel-Lindau (VHL) E3 ligase for this theoretical application, as it is one of the most commonly used E3 ligases in PROTAC design.
Proposed Mechanism of Action
The hypothetical PROTAC, synthesized from 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, would induce the degradation of BTK through the following steps:
-
The PROTAC molecule simultaneously binds to BTK (via the fluorinated phenyl moiety) and the VHL E3 ligase (via the VHL ligand).
-
This binding event forms a ternary complex of BTK-PROTAC-VHL.
-
Within this complex, the E3 ligase ubiquitinates BTK.
-
The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.
The following diagram illustrates this proposed mechanism of action:
Caption: Hypothetical mechanism of BTK degradation by a PROTAC derived from 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.
Experimental Protocols
The following protocols outline a theoretical workflow for the synthesis and biological evaluation of a BTK-targeting PROTAC derived from 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.
Synthesis of a Hypothetical BTK-PROTAC
The synthesis would involve a multi-step process to conjugate 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid with a VHL ligand via a suitable linker. A common synthetic strategy involves amide bond formation.
Workflow for PROTAC Synthesis:
Caption: A simplified workflow for the synthesis of the hypothetical BTK-PROTAC.
Protocol:
-
Activation of the Carboxylic Acid: Dissolve 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid in a suitable anhydrous solvent (e.g., DMF). Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Stir at room temperature for 30 minutes.
-
Amide Bond Formation: To the activated acid, add the linker-VHL ligand conjugate (with a free amine). Continue stirring at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the structure and purity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation of the Hypothetical BTK-PROTAC
Objective: To determine the ability of the synthesized PROTAC to induce the degradation of BTK in a cellular context.
Cell Line: A human B-cell lymphoma cell line endogenously expressing BTK (e.g., TMD8).
Protocol 1: Western Blotting for BTK Degradation
-
Cell Seeding: Seed TMD8 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the BTK-PROTAC (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO) and a negative control (e.g., the BTK ligand alone).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against BTK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK signal to the loading control and calculate the percentage of BTK degradation relative to the vehicle-treated control. Determine the DC₅₀ (concentration at which 50% degradation is achieved).
Protocol 2: Quantitative Proteomics for Target Selectivity
-
Cell Treatment and Lysis: Treat TMD8 cells with the BTK-PROTAC at its DC₅₀ concentration and a vehicle control for 24 hours. Lyse the cells and quantify the protein concentration.
-
Sample Preparation for Mass Spectrometry: Perform in-solution trypsin digestion of the protein lysates. Label the resulting peptides with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample using a proteomics data analysis software (e.g., MaxQuant). Determine the relative abundance of proteins in the PROTAC-treated sample compared to the control. A volcano plot can be used to visualize significantly downregulated proteins, confirming the selectivity of BTK degradation.
Data Presentation
Table 1: Hypothetical BTK Degradation Data
| Concentration (nM) | % BTK Degradation (at 24h) |
| 0.1 | 15 |
| 1 | 45 |
| 10 | 85 |
| 100 | 95 |
| 1000 | 98 |
| DC₅₀ (nM) | ~1.5 |
Conclusion and Future Directions
This theoretical guide outlines the potential application of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid as a building block for the synthesis of a BTK-targeting PROTAC. The provided protocols offer a framework for the chemical synthesis and biological evaluation of such a molecule. Further studies would be necessary to validate this hypothetical application, including biophysical assays to confirm the formation of the ternary complex and in vivo experiments to assess the therapeutic efficacy of the PROTAC. The principles and protocols described herein are broadly applicable to the development of other protein degraders using this and similar chemical scaffolds.
References
-
General Principles of PROTACs
- Title: "PROTACs: A new therapeutic modality"
- Source: N
-
URL: [Link]
-
Role of Fluorine in Medicinal Chemistry
- Title: "The role of fluorine in medicinal chemistry"
- Source: Journal of Medicinal Chemistry
-
URL: [Link]
-
BTK as a Therapeutic Target
- Title: "Bruton's Tyrosine Kinase (BTK) Inhibitors in Clinical Development"
- Source: Journal of Hem
-
URL: [Link]
-
Western Blotting Protocols
- Title: "Western Blotting: A Guide to Current Methods"
- Source: Cold Spring Harbor Protocols
-
URL: [Link]
-
Quantitative Proteomics Methods
- Title: "TMT-based quantit
- Source: N
-
URL: [Link]
Application Notes and Protocols for 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and fluorine-containing moieties into drug candidates is a cornerstone of modern molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased membrane permeability, and altered acidity of neighboring functional groups—are highly sought after by researchers aiming to optimize pharmacokinetic and pharmacodynamic profiles.[1] The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention as a bioisostere for other functionalities, offering a unique combination of lipophilicity and electron-withdrawing character that can profoundly influence molecular interactions with biological targets.[2]
This guide provides a comprehensive overview of the synthesis, reaction conditions, and applications of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid , a versatile building block that combines the advantageous properties of both a fluoro and a trifluoromethoxy substituent on a benzoic acid scaffold. This molecule serves as a critical intermediate for the synthesis of complex bioactive compounds, particularly in the development of novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and analytical characteristics of a synthetic building block is paramount for its effective utilization.
| Property | Value | Source |
| CAS Number | 1261864-95-2 | [3] |
| Molecular Formula | C₁₄H₈F₄O₃ | [4] |
| Molecular Weight | 300.21 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 78-81 °C | [5] |
Spectroscopic Data:
-
¹H NMR: Spectral data for related fluorinated benzoic acids show characteristic aromatic proton signals, with coupling patterns influenced by the fluorine substituents. For 3-(Trifluoromethyl)benzoic acid, proton NMR spectra are well-documented.[6]
-
¹³C NMR: The carbon spectrum provides key information on the carbon framework, with the trifluoromethoxy and carboxylic acid carbons exhibiting characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum of benzoic acid and its derivatives typically shows a strong carbonyl (C=O) stretch of the carboxylic acid around 1700 cm⁻¹, and a broad O-H stretching band.[7][8] FTIR and Raman spectra for the related 2-Fluoro-5-(trifluoromethoxy)benzoic acid are available in spectral databases.[9]
-
Mass Spectrometry: Mass spectral data for related compounds confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.[3][10]
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The most logical and widely employed synthetic route to 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, and is a robust and versatile method for the synthesis of biaryl compounds.[11]
The synthesis of the target molecule is achieved by coupling 2-fluoro-5-bromobenzoic acid with 3-(trifluoromethoxy)phenylboronic acid.
Caption: Synthetic workflow for 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Fluoro-5-bromobenzoic acid (1.0 eq)
-
3-(Trifluoromethoxy)phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-bromobenzoic acid (1.0 eq), 3-(trifluoromethoxy)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under the inert atmosphere.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask via cannula.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and water.
-
Separate the aqueous layer and extract it twice more with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.
Key Reactions and Applications in Drug Discovery
The carboxylic acid functionality of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a versatile handle for a variety of chemical transformations, most notably amide bond formation. This reaction is fundamental in the synthesis of a vast number of pharmaceuticals.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond from a carboxylic acid and an amine is a critical transformation in the synthesis of many drug candidates. For an electron-deficient benzoic acid such as the title compound, efficient coupling reagents are often required to facilitate the reaction.
Caption: General workflow for HATU-mediated amide bond formation.
Protocol for HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for the formation of amide bonds, particularly with sterically hindered or electron-deficient substrates.[11]
Materials:
-
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Relevance in PARP Inhibitor Synthesis
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant clinical efficacy, particularly in patients with BRCA1/2 mutations.[1][12][13] Many PARP inhibitors feature complex heterocyclic scaffolds, and the synthesis of these molecules often relies on key building blocks like fluorinated benzoic acids. The structural motifs present in 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid make it an attractive precursor for the synthesis of novel PARP inhibitors and other enzyme inhibitors. For instance, the related compound 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid is a known intermediate in the synthesis of the PARP inhibitor Olaparib.
Safety and Handling
As with all chemical reagents, proper safety precautions should be observed when handling 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash with plenty of soap and water.
-
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly within the realm of drug discovery and medicinal chemistry. Its strategic combination of fluoro and trifluoromethoxy substituents offers a powerful tool for modulating the properties of lead compounds. The robust and well-established Suzuki-Miyaura coupling provides an efficient route to its synthesis, and the carboxylic acid functionality serves as a versatile handle for further elaboration, most notably through amide bond formation. As the demand for sophisticated and highly optimized drug candidates continues to grow, the importance of key intermediates like 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is set to increase, making a thorough understanding of its synthesis and reactivity essential for researchers in the field.
References
-
Patel, F. A., & Ishchenko, A. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 10-23. [Link]
-
Supporting Information for Nickel-Catalyzed Carboxylation of C–O and C–F Bonds with CO2. (n.d.). Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethoxy)benzoic acid. Retrieved from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
PubChem. (n.d.). 2-hydroxy-5-(trifluoromethyl)benzoic Acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethoxy)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]
-
Yap, T. A., Plummer, R., Azad, N. S., & Helleday, T. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Medicinal Chemistry, 67(1), 1-16. [Link]
-
PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoro-5-trifluoromethylbenzoic acid, 2-pentadecyl ester. Retrieved from [Link]
- Google Patents. (n.d.). United States Patent (19).
-
PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved from [Link]
-
Lee, H., & Im, Y. J. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences, 23(15), 8412. [Link]
- Google Patents. (n.d.). Combination therapy with anti-trop-2 antibodies and parp inhibitors.
-
Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-343. Retrieved from [Link]
-
PubChem. (n.d.). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
-
Api, A. M., Belsito, D., Biserta, S., Botelho, D., Bruze, M., Burton, G. A., ... & Wilcox, D. K. (2022). RIFM fragrance ingredient safety assessment, benzoic acid, CAS Registry Number 65-85-0. Food and Chemical Toxicology, 165, 113143. [Link]
Sources
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2-hydroxy-5-(trifluoromethyl)benzoic Acid | C8H5F3O3 | CID 11117203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR [m.chemicalbook.com]
- 6. 2,4,5-Trifluoro-3-methoxybenzoic acid(112811-65-1) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. michlala.edu [michlala.edu]
- 11. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | C16H11FN2O3 | CID 24811740 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid as a research chemical
An In-Depth Technical Guide to 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid as a Research Chemical
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid . Given that this compound is a specialized research chemical, this guide moves beyond basic properties to focus on its potential applications as a versatile building block in drug discovery, drawing logical inferences from its structural class to provide actionable experimental protocols.
Introduction and Scientific Context
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid (CAS No. 1261864-95-2) belongs to the class of fluorinated aromatic carboxylic acids. While specific biological targets for this exact molecule are not yet extensively documented in peer-reviewed literature, its structural motifs are of significant interest in modern medicinal chemistry. The strategic incorporation of fluorine and a trifluoromethoxy group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.
-
Fluorine Substitution: The 2-fluoro group can enhance metabolic stability by blocking sites of oxidation and can modulate the acidity (pKa) of the carboxylic acid, potentially improving binding interactions with target proteins.[1]
-
Trifluoromethoxy (-OCF₃) Group: This group is a highly lipophilic electron-withdrawing substituent. It is often used as a bioisostere for other groups to improve metabolic stability, cell permeability, and binding affinity.[2]
Collectively, these features designate 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid as a high-potential scaffold or intermediate for synthesizing novel therapeutic agents, particularly enzyme inhibitors and modulators of signaling pathways.[3][4] This guide will focus on protocols to explore two of the most plausible applications for a compound of this class: screening for protein kinase inhibitory activity and assessing general cytotoxic effects against cancer cell lines.
Physicochemical Properties and Handling
A precise understanding of the compound's properties is critical for accurate and reproducible experimental design.
| Property | Value | Source(s) |
| CAS Number | 1261864-95-2 | [5] |
| Molecular Formula | C₁₄H₈F₄O₃ | Derived from structure |
| Molecular Weight | 300.21 g/mol | Derived from formula |
| Appearance | Typically a white to off-white solid | Inferred from similar benzoic acid derivatives[1] |
| Solubility | Sparingly soluble in water | Inferred from class properties[1] |
| Soluble in polar organic solvents | Recommended: Dimethyl Sulfoxide (DMSO), Ethanol, Methanol[1] | |
| Storage | Store at room temperature | General recommendation for stable solid compounds |
Protocol for Stock Solution Preparation (10 mM):
-
Accurately weigh 3.0 mg of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.
-
Add the solid to a sterile microcentrifuge tube.
-
Add 1.0 mL of high-purity DMSO.
-
Vortex thoroughly for 2-5 minutes until the solid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Application Note I: Screening for Protein Kinase Inhibitory Activity
Scientific Rationale: The fluorinated benzoic acid scaffold is a well-established core structure in the development of potent and selective protein kinase inhibitors.[3] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. This compound can be used as a foundational molecule in a screening cascade to identify novel kinase inhibitors.
Experimental Workflow for Kinase Inhibitor Screening:
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Activity/Inhibition Assay (Luminescence-Based)
This protocol is a generalized method for assessing a compound's ability to inhibit a protein kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Test Compound: 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid stock solution in DMSO.
-
Purified protein kinase of interest.
-
Kinase substrate (specific to the kinase).
-
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like Tris or HEPES).
-
ATP solution.
-
Positive control inhibitor (e.g., Staurosporine for broad-spectrum inhibition).
-
White, opaque 96-well or 384-well assay plates.
-
Commercial ATP detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Multichannel pipette and microplate reader capable of measuring luminescence.
Step-by-Step Methodology:
-
Compound Plating:
-
Create a serial dilution series of the test compound in DMSO (e.g., from 1 mM down to 10 nM).
-
Dispense a small volume (e.g., 1 µL) of each compound concentration into the wells of the assay plate.
-
For controls, dispense DMSO only (0% inhibition, high signal) and the positive control inhibitor at a high concentration (100% inhibition, low signal).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase in its appropriate reaction buffer.
-
Add the kinase solution to each well (e.g., 10 µL) and incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.
-
Prepare a second master mix containing the kinase substrate and ATP at a concentration near the Km for the specific kinase.
-
Initiate the reaction by adding the substrate/ATP mix to all wells (e.g., 10 µL).
-
-
Reaction Incubation:
-
Shake the plate gently to mix.
-
Incubate the plate at room temperature (or 30°C, depending on the kinase) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the detection reagent from a commercial kit according to the manufacturer's instructions. This typically involves a 2-step process:
-
Add ADP-Glo™ Reagent I to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the newly synthesized ADP back to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a microplate reader.
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition)).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Application Note II: Assessment of Cytotoxic Potential
Scientific Rationale: A primary step in the discovery of novel anticancer agents is to assess a compound's ability to reduce the viability or induce the death of cancer cells.[6] The structural features of this compound make it a candidate for derivatization into molecules with potential cytotoxic activity. The MTT assay is a standard, colorimetric method to quantify changes in cell viability based on the metabolic activity of the cells.[7]
Experimental Workflow for Cell Viability (MTT) Assay:
Caption: Workflow for an MTT-based cell viability assay.
Protocol: MTT Cell Viability Assay
This protocol details the steps to measure the cytotoxic effect of the compound on an adherent cancer cell line.[7][8]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test Compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., pure DMSO or acidified isopropanol).
-
Sterile 96-well flat-bottom cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance at 570 nm.
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound.
-
Include vehicle control wells (medium with DMSO only) and blank wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control: % Viability = (Absorbance_Compound / Absorbance_Vehicle) * 100.
-
Plot the percent viability against the compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
-
Conclusion
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a promising, yet underexplored, chemical tool. Its value lies not in a known biological activity, but in its potential as a versatile scaffold for the synthesis of novel, biologically active molecules. The fluorinated and trifluoromethoxylated phenyl rings are desirable features for modern drug design. The protocols provided in this guide offer robust, validated starting points for researchers to begin characterizing the biological potential of this compound and its future derivatives in the key research areas of enzyme inhibition and cancer cell cytotoxicity.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
- Talele, T. T., et al. (2015). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PLoS ONE, 10(3), e0119870.
-
ResearchGate. (2025). Cell Viability Assays: Methods and Protocols | Request PDF. Available at: [Link]
-
Chem-Agro. (n.d.). 1261864-95-2 2-fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid. Available at: [Link]
-
PubChem. (n.d.). 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid. Available at: [Link]
-
PubMed. (2018). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Available at: [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. Available at: [Link]
- Google Patents. (2001). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
-
MDPI. (2019). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Available at: [Link]
-
IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. 页面加载中... [china.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Application Note: High-Throughput Screening for Novel Protease Inhibitors Using a Fluorescence Resonance Energy Transfer (FRET) Assay
Subject: High-Throughput Screening and Inhibition Profiling of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid against a Hypothetical Cysteine Protease, Protease-X.
Introduction: The Pursuit of Novel Protease Inhibitors
Proteases play a pivotal role in numerous physiological and pathological processes, making them a significant class of drug targets. The strategic incorporation of fluorine into small molecules can enhance key drug-like properties, including metabolic stability, binding affinity, and bioavailability.[1][2] The compound 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a prime example of a fluorinated scaffold designed for such purposes in medicinal chemistry.[3][4] Its structural motifs suggest potential interactions with enzymatic active sites.
This application note details a robust, fluorescence-based high-throughput screening (HTS) protocol designed to identify and characterize inhibitors of a hypothetical cysteine protease, herein referred to as "Protease-X." The assay employs the principle of Fluorescence Resonance Energy Transfer (FRET) to monitor enzymatic activity, providing a sensitive and scalable method for screening large compound libraries.[5]
Assay Principle: FRET-Based Detection of Protease-X Activity
The HTS assay for Protease-X is built upon a FRET-based substrate. This substrate is a synthetic peptide containing the Protease-X cleavage sequence, flanked by a donor fluorophore and a quencher molecule.
-
Intact Substrate: In its uncleaved state, the close proximity of the donor and quencher allows for efficient FRET, resulting in minimal fluorescence emission from the donor.
-
Cleaved Substrate: Upon enzymatic cleavage by Protease-X, the donor and quencher are separated. This separation disrupts FRET, leading to a quantifiable increase in the donor's fluorescence emission.
The intensity of the fluorescence signal is directly proportional to the enzymatic activity of Protease-X. The presence of an inhibitor, such as potentially 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, will prevent substrate cleavage, resulting in a low fluorescence signal. This principle allows for rapid identification of inhibitory compounds in a high-throughput format.[5]
Hypothetical Protease-X Cleavage Mechanism
Caption: FRET-based detection of Protease-X activity.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Protease-X, recombinant human | In-house | N/A | -80°C |
| FRET Substrate | In-house | N/A | -20°C |
| 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid | ChemWhat | 1261864-95-2 | RT |
| Assay Buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20) | In-house | N/A | 4°C |
| DMSO, anhydrous | Sigma-Aldrich | 276855 | RT |
| 384-well black, flat-bottom plates | Corning | 3710 | RT |
High-Throughput Screening Protocol
This protocol is optimized for a 384-well plate format and can be automated using standard liquid handling systems.
Step 1: Compound Plate Preparation
-
Stock Solution: Prepare a 10 mM stock solution of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM to 10 nM).
-
Compound Plating: Dispense 100 nL of each compound concentration into the wells of a 384-well plate. For the primary screen, a single concentration (e.g., 10 µM) is typically used.
-
Controls:
-
Negative Control (0% Inhibition): Add 100 nL of DMSO to designated wells.
-
Positive Control (100% Inhibition): Add 100 nL of a known Protease-X inhibitor (e.g., 100 µM E-64) to designated wells.
-
Step 2: Assay Execution
-
Enzyme Addition: Add 10 µL of Protease-X solution (diluted in assay buffer to a final concentration of 5 nM) to all wells.
-
Pre-incubation: Gently mix the plates and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Add 10 µL of FRET substrate solution (diluted in assay buffer to a final concentration of 1 µM) to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plates for 60 minutes at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 520 nm.
HTS Workflow Diagram
Caption: High-throughput screening workflow.
Data Analysis and Interpretation
Calculation of Percent Inhibition
The percentage of inhibition for each compound is calculated using the following formula:
% Inhibition = 100 x (1 - (Signalcompound - Signalpositive control) / (Signalnegative control - Signalpositive control))
Where:
-
Signalcompound: Fluorescence signal in the presence of the test compound.
-
Signalpositive control: Average fluorescence signal of the 100% inhibition control.
-
Signalnegative control: Average fluorescence signal of the 0% inhibition control.
Assay Quality Control: Z'-Factor
The robustness and suitability of the HTS assay are evaluated by calculating the Z'-factor.[6][7][8] The Z'-factor is a measure of the statistical effect size and reflects the dynamic range of the assay signal and the data variation.[8]
Z'-factor = 1 - (3 x (SDnegative control + SDpositive control)) / |Meannegative control - Meanpositive control|
Where:
-
SD: Standard Deviation
-
Mean: Average signal
| Z'-factor Value | Assay Quality | Interpretation for HTS |
| > 0.5 | Excellent | Suitable for HTS.[9][10] |
| 0 to 0.5 | Acceptable | May require optimization.[9][10] |
| < 0 | Unacceptable | Not suitable for HTS. |
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[6]
Hit Selection and Confirmation
Compounds demonstrating significant inhibition (typically >50%) in the primary screen are selected as "hits." These hits should be subjected to further validation, including:
-
Confirmation Screening: Re-testing the hits in the primary assay to confirm their activity.
-
Dose-Response Analysis: Performing serial dilutions to determine the IC50 (half-maximal inhibitory concentration) value.
-
Orthogonal Assays: Using a different assay format to rule out compound interference with the primary assay components.
Hypothetical Screening Data
The following table represents sample data from a 384-well plate screened against Protease-X.
| Well ID | Compound | Concentration (µM) | Fluorescence (RFU) | % Inhibition |
| A1-A16 | Negative Control (DMSO) | - | 15,234 (avg) | 0 |
| B1-B16 | Positive Control (E-64) | 100 | 1,102 (avg) | 100 |
| C1 | 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid | 10 | 3,456 | 83.3 |
| C2 | Compound B | 10 | 14,890 | 2.4 |
| C3 | Compound C | 10 | 7,890 | 52.0 |
Conclusion
This application note provides a comprehensive and robust protocol for the high-throughput screening of potential inhibitors against a model protease, Protease-X, using a FRET-based assay. The detailed steps for assay execution, data analysis, and quality control ensure the reliable identification of true inhibitory compounds. The fluorinated benzoic acid derivative, 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, serves as an exemplary candidate for such screening campaigns, which are pivotal in the early stages of drug discovery.
References
- The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.).
- Understanding Assay Performance Metrics. (n.d.). Indigo Biosciences.
- Application Notes and Protocols for 2-Fluorobenzoic Acid in Medicinal Chemistry. (n.d.). Benchchem.
- The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025, October 18).
- The Z prime value (Z´). (2025, January 27). BMG LABTECH.
- Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium.
- Z-factor. (n.d.). In Wikipedia.
- High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (n.d.).
- 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid CAS#: 1261864-95-2. (n.d.). ChemWhat.
- Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare.
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2025, November 11). ResearchGate.
-
Li, Y., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR Protocols, 3(4), 101734. [Link]
- A Fluorescence-Based Thiol Quantification Assay for Ultra-High-Throughput Screening for Inhibitors of Coenzyme A Production. (n.d.). ResearchGate.
- Guide to Flowcharts in Graphviz. (n.d.). Sketchviz.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). MDPI.
- Graphviz Examples and Tutorial. (n.d.). Sketchviz.
- 2-fluoro-5-(trifluoromethoxy)benzoic acid. (n.d.). Echemi.
- 2-Fluoro-5-(hydroxymethyl)benzoic acid. (n.d.). PubChem.
- 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. (n.d.). PubChem.
- DOT Language. (2024, September 28). Graphviz.
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]
- Data analysis approaches in high throughput screening. (2014, April 8).
- 2-Fluoro-5-methylbenzoic acid. (n.d.).
- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Z-factor - Wikipedia [en.wikipedia.org]
- 8. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. rna.uzh.ch [rna.uzh.ch]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and significantly improve your synthesis yield.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, which is typically achieved through a two-step process: a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis.
Issue 1: Low Yield in the Suzuki-Miyaura Coupling Step
Question: My Suzuki-Miyaura coupling of methyl 2-fluoro-5-bromobenzoate with (3-trifluoromethoxyphenyl)boronic acid is resulting in a low yield of the desired biaryl ester. What are the potential causes and how can I improve the yield?
Answer: Low yields in Suzuki-Miyaura coupling are a common issue with several potential root causes. A systematic approach to troubleshooting is often the most effective strategy.
Potential Causes & Solutions:
-
Catalyst and Ligand Inactivity: Palladium(0) catalysts are highly sensitive to oxygen, which can lead to the formation of inactive palladium black.[1] Similarly, phosphine ligands can be oxidized, hindering their ability to participate in the catalytic cycle.[1]
-
Solution: Ensure all reaction components, including the catalyst, ligand, and solvents, are handled under a strictly inert atmosphere (e.g., nitrogen or argon). It is crucial to thoroughly degas all solvents to remove dissolved oxygen.[1]
-
-
Boronic Acid Instability: Boronic acids can undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[2][3]
-
Suboptimal Base Selection: The choice and quality of the base are critical for activating the boronic acid and facilitating the transmetalation step.[4] The basic conditions can sometimes be too harsh for sensitive substrates.[5]
-
Solution: While aqueous potassium carbonate is common, if your substrate is base-sensitive, consider using milder bases like potassium fluoride (KF).[3] However, be aware that this might decrease the reaction rate.[3] A screening of different bases (e.g., Cs₂CO₃, K₃PO₄) may be necessary to find the optimal conditions for your specific substrates.
-
-
Poor Solubility of Reactants: If the reactants are not fully dissolved in the reaction solvent, it can lead to incomplete reactions and low yields.
-
Solution: Consider switching to a solvent system that better solubilizes all components. For instance, if you are using a purely aqueous system, switching to a biphasic system with an organic solvent like toluene, THF, or dioxane might improve solubility and yield.[6]
-
Issue 2: Incomplete Ester Hydrolysis
Question: I am struggling to achieve complete hydrolysis of the methyl ester to the final carboxylic acid product. What factors could be contributing to this, and how can I drive the reaction to completion?
Answer: Incomplete hydrolysis, also known as saponification when base-promoted, can be frustrating. The key is to ensure the reaction conditions favor the irreversible formation of the carboxylate salt.
Potential Causes & Solutions:
-
Insufficient Base: Base-promoted ester hydrolysis is not catalytic; it requires a stoichiometric amount of base to proceed to completion.[7] The hydroxide ion acts as a reactant in the nucleophilic acyl substitution.[7][8]
-
Solution: Ensure you are using at least one full equivalent of a strong base like NaOH or LiOH. Often, using an excess of the base (e.g., 2-3 equivalents) can help drive the reaction to completion, especially if there are any acidic impurities present.[9]
-
-
Reversibility of the Reaction: While base-catalyzed hydrolysis is generally considered irreversible due to the deprotonation of the resulting carboxylic acid, under certain conditions, the equilibrium may not fully favor the products.[10]
-
Solution: The use of a strong base like NaOH or LiOH in an aqueous or mixed aqueous/organic solvent system (like THF/water) effectively makes the reaction irreversible by converting the carboxylic acid into its carboxylate salt.[10][11] This salt is unreactive towards the alcohol byproduct, thus preventing the reverse reaction.[7]
-
-
Steric Hindrance: While less likely with a methyl ester, significant steric hindrance around the carbonyl group can slow down the rate of nucleophilic attack by the hydroxide ion.
-
Solution: Increase the reaction temperature and/or reaction time to provide more energy for the reactants to overcome the activation barrier.
-
Issue 3: Product Purification Challenges
Question: After the hydrolysis and acidic workup, I am having difficulty obtaining a pure sample of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid. What are the likely impurities and what purification strategies do you recommend?
Answer: Purification is a critical final step. The nature of the impurities will depend on the side reactions that may have occurred during the synthesis.
Likely Impurities & Purification Strategies:
-
Unreacted Starting Materials: Incomplete reactions will leave behind the starting ester or the bromo-precursor.
-
Purification: Recrystallization is often an effective method to separate the desired carboxylic acid from less polar starting materials. A suitable solvent system can be determined through small-scale solubility tests. Alternatively, column chromatography can be employed for more challenging separations.[12]
-
-
Homocoupling Products: During the Suzuki coupling, the boronic acid can react with itself to form a biaryl byproduct.[2]
-
Purification: These non-polar byproducts can typically be removed via recrystallization or column chromatography.
-
-
Protodeboronation Byproducts: The boronic acid can be converted to trifluoromethoxybenzene.
-
Purification: This volatile, non-polar byproduct is often removed during the workup and solvent evaporation steps. If it persists, column chromatography is effective.
-
-
Residual Palladium Catalyst: The palladium catalyst can sometimes contaminate the final product.
-
Purification: The crude product can be dissolved in an appropriate organic solvent and washed with an aqueous solution of a chelating agent like EDTA to remove residual palladium. Filtration through a pad of Celite can also help remove finely dispersed palladium black.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid?
A1: The most common and efficient synthesis involves a two-step sequence:
-
Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed reaction between an aryl halide (e.g., methyl 2-fluoro-5-bromobenzoate) and an organoboron compound (e.g., (3-trifluoromethoxyphenyl)boronic acid) to form the C-C bond.[13]
-
Ester Hydrolysis (Saponification): The resulting methyl ester is then hydrolyzed under basic conditions (e.g., using NaOH or LiOH), followed by an acidic workup to yield the final carboxylic acid product.[7][11]
Q2: Why is a palladium catalyst necessary for the Suzuki-Miyaura reaction?
A2: The palladium catalyst is essential for facilitating the catalytic cycle that leads to the formation of the new carbon-carbon bond. The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[14]
Q3: What are the advantages of using a fluorinated benzoic acid building block in drug discovery?
A3: Fluorinated benzoic acids are valuable in medicinal chemistry for several reasons. The inclusion of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[13][15] The carboxylic acid group also serves as a convenient synthetic handle for further modifications, such as amide bond formation.[15][16]
Q4: Can I use an aryl chloride instead of an aryl bromide in the Suzuki coupling step?
A4: While possible, aryl chlorides are generally less reactive than aryl bromides in Suzuki-Miyaura couplings.[1][14] The oxidative addition step is typically slower for aryl chlorides. To achieve good yields with an aryl chloride, more specialized and highly active catalyst systems are often required, which may include bulky, electron-rich phosphine ligands.[1][14]
III. Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, incorporating best practices for yield improvement.
Step 1: Suzuki-Miyaura Cross-Coupling
Reaction: Methyl 2-fluoro-5-bromobenzoate + (3-trifluoromethoxyphenyl)boronic acid → Methyl 2-fluoro-5-(3-trifluoromethoxyphenyl)benzoate
| Reagent/Parameter | Quantity/Value | Notes |
| Methyl 2-fluoro-5-bromobenzoate | 1.0 eq | |
| (3-trifluoromethoxyphenyl)boronic acid | 1.2 eq | A slight excess ensures complete consumption of the bromo-compound. |
| Pd(PPh₃)₄ | 3-5 mol% | Ensure the catalyst is stored and handled under an inert atmosphere. |
| K₂CO₃ | 2.0 eq | Use a high-purity, anhydrous grade. |
| Solvent | Toluene/Ethanol/Water (4:1:1) | The solvent mixture should be thoroughly degassed before use. |
| Temperature | 80-90 °C | |
| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS. |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 2-fluoro-5-bromobenzoate, (3-trifluoromethoxyphenyl)boronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Step 2: Ester Hydrolysis (Saponification)
Reaction: Methyl 2-fluoro-5-(3-trifluoromethoxyphenyl)benzoate → 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
| Reagent/Parameter | Quantity/Value | Notes |
| Methyl 2-fluoro-5-(3-trifluoromethoxyphenyl)benzoate | 1.0 eq | |
| LiOH·H₂O | 3.0 eq | Using an excess helps drive the reaction to completion.[9] |
| Solvent | THF/Water (3:1) | |
| Temperature | Room Temperature | |
| Reaction Time | 12-16 hours | Monitor by TLC or LC-MS. |
Procedure:
-
Dissolve the methyl ester in a mixture of THF and water in a round-bottom flask.
-
Add LiOH·H₂O and stir the mixture at room temperature.[9]
-
Monitor the reaction until the ester is fully consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to a pH of approximately 2-3 with 1.5 N HCl.[9] A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
-
If necessary, recrystallize the product from a suitable solvent system to achieve high purity.
IV. Visual Diagrams
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Suzuki Coupling Yield
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
V. References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
YouTube. (2019, January 15). mechanism of ester hydrolysis. Retrieved from [Link]
-
JoVE. (2025, May 22). Esters to Carboxylic Acids: Saponification. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 333-337.
-
Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Retrieved from
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids. Retrieved from
-
WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3. Retrieved from [Link]
-
Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Video: Esters to Carboxylic Acids: Saponification [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ossila.com [ossila.com]
- 16. ossila.com [ossila.com]
Technical Support Center: Synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during the synthesis of this important biaryl intermediate. Our guidance is grounded in established reaction mechanisms and practical, field-proven insights to ensure the integrity and purity of your final compound.
The synthetic routes to this molecule typically culminate in a carbon-carbon bond formation between two substituted benzene rings. This guide will focus on the most prevalent and industrially relevant method: the Suzuki-Miyaura cross-coupling reaction . We will explore the common pitfalls of this process and provide actionable solutions.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and corrective actions.
Q1: I'm observing a major non-polar byproduct with a mass corresponding to a biaryl dimer of my boronic acid. What is it and how can I prevent it?
A1: This impurity is almost certainly the homocoupling product of your boronic acid starting material, resulting in 3,3'-bis(trifluoromethoxy)biphenyl.
-
Causality & Mechanism of Formation: Homocoupling of boronic acids is a well-known side reaction in Suzuki couplings.[1][2] It is primarily promoted by the presence of molecular oxygen and/or the use of a Palladium(II) precatalyst without sufficient reduction to the active Palladium(0) species.[2] Oxygen can re-oxidize Pd(0) to Pd(II), which can then catalyze the homocoupling pathway. In this side reaction, two molecules of the boronic acid couple with each other instead of with the intended aryl halide partner.
-
Troubleshooting & Prevention Protocol:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas all solvents and the reaction mixture. This is the most critical step. Use a minimum of three "pump-thaw" cycles for sealed reactions or sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.
-
Catalyst Selection: Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) directly. If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), ensure your reaction conditions (ligands, solvents) are sufficient to rapidly reduce it to the active Pd(0) state in situ before side reactions can occur.
-
Stoichiometry Control: Avoid using a large excess of the boronic acid. A stoichiometry of 1.1-1.3 equivalents of the boronic acid relative to the aryl halide is typically sufficient.
-
Base Selection: The choice of base can influence the rate of competing reactions. While common bases like Na₂CO₃ or K₃PO₄ are standard, their strength and solubility can affect the overall reaction kinetics.[3] Experiment with different bases if homocoupling persists.
-
-
Identification: Confirm the impurity's identity via LC-MS by identifying the molecular ion peak corresponding to the dimer's mass. Its retention time on a reverse-phase HPLC column will be significantly longer (more non-polar) than the desired carboxylic acid product.
Q2: My mass spectrometry analysis shows peaks corresponding to the loss of bromine from my aryl halide or the boronic acid group from my organoboron reagent. What are these impurities?
A2: You are observing products of dehalogenation and protodeboronation, respectively.
-
Causality & Mechanism of Formation:
-
Protodeboronation: This is the protonolysis of the C-B bond, where the boronic acid group is replaced by a hydrogen atom.[4] This results in the formation of 1-(trifluoromethoxy)benzene from your boronic acid starting material. It can be catalyzed by residual acid or base and is often problematic for electron-rich or sterically hindered boronic acids.
-
Dehalogenation: This is the reduction of the C-Br bond, replacing the bromine with a hydrogen atom to form 2-fluorobenzoic acid. This can occur via various pathways, including hydride transfer from solvent or additives, or through side reactions within the palladium catalytic cycle.
-
-
Troubleshooting & Prevention Protocol:
-
Control of Water Content: While Suzuki reactions often require some water, excess water or protic solvents can exacerbate protodeboronation. Ensure you are using anhydrous solvents where appropriate and control the amount of water precisely.
-
Base Purity and Strength: Use a high-purity, non-hygroscopic base. A strong base can sometimes promote side reactions; consider using a milder base like K₂CO₃ or CsF if these impurities are significant.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can minimize both side reactions. Avoid prolonged heating.
-
Inert Atmosphere: As with homocoupling, maintaining a strict inert atmosphere can suppress certain reductive dehalogenation pathways.
-
-
Identification: These impurities can be identified by LC-MS or GC-MS by their expected molecular weights. They are often more volatile and less polar than the starting materials they are derived from.
Q3: My final product yield is low, and I've identified a significant peak for a decarboxylated version of my product. Why did this happen and how can I avoid it?
A3: You are observing thermal or chemically induced decarboxylation, where the carboxylic acid group (-COOH) is lost as CO₂.
-
Causality & Mechanism of Formation: Benzoic acids, particularly when substituted with electron-donating or certain ortho-substituents, can undergo decarboxylation at elevated temperatures.[5][6] The presence of strong bases or trace metal catalysts (including copper, which can sometimes be used in related couplings) can facilitate this process.[7][8] In your synthesis, prolonged exposure to high temperatures (>100-120 °C) is the most likely cause.
-
Troubleshooting & Prevention Protocol:
-
Temperature Management: This is the most critical parameter. Keep the reaction and work-up temperatures as low as possible. If the reaction is sluggish, it is better to screen more active catalyst/ligand systems than to increase the temperature excessively.
-
Limit Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
-
Careful Work-up: During the acidic work-up to protonate the carboxylate salt, avoid boiling or prolonged heating. Perform extractions at or below room temperature.
-
Purification Method: If purifying by distillation (less common for this type of molecule) or any method involving heat, use high vacuum to keep the temperature down. Recrystallization or column chromatography are preferred.[9]
-
-
Identification: The decarboxylated impurity, 1-fluoro-4-(3-trifluoromethoxyphenyl)benzene, is easily identified by mass spectrometry (loss of 44 Da from the product) and will be significantly less polar in chromatography.
Q4: An unusual, highly polar impurity is detected in my HPLC analysis, especially after a harsh basic work-up. Could it be related to the trifluoromethoxy group?
A4: It is possible you are observing hydrolysis of the trifluoromethoxy (-OCF₃) group.
-
Causality & Mechanism of Formation: The -OCF₃ group is generally considered stable. However, under forcing basic or acidic conditions, particularly with heating, it can undergo hydrolysis.[10][11] The initial hydrolysis product would be a difluoromethoxycarbonyl intermediate, which can further hydrolyze to a carboxylate or even a hydroxyl group under harsh conditions. This would result in an impurity such as 2-Fluoro-5-(3-hydroxyphenyl)benzoic acid.
-
Troubleshooting & Prevention Protocol:
-
Mild Conditions: Avoid using strong bases (like NaOH or KOH) at high concentrations or elevated temperatures during the reaction or work-up. Use milder bases like carbonates or bicarbonates for extractions where possible.
-
Temperature Control: As with decarboxylation, keep all process steps at the lowest feasible temperature.
-
pH Monitoring: During work-up and extractions, carefully monitor and control the pH to avoid extremes.
-
-
Identification: This impurity would be significantly more polar than the desired product in reverse-phase HPLC. Its identity can be confirmed by high-resolution mass spectrometry, which would show a mass difference corresponding to the replacement of -OCF₃ with -OH.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this molecule and its key steps?
The most common and efficient method is the Suzuki-Miyaura cross-coupling reaction.[12][13] This reaction forms the central carbon-carbon bond between the two aromatic rings.
Caption: General Suzuki-Miyaura synthesis route.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-fluorobenzoic acid.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by the base.[12]
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.
Q2: What are the critical process parameters (CPPs) to control during the Suzuki coupling to minimize impurity formation?
Controlling the following parameters is crucial for a successful and clean reaction.
| Critical Process Parameter | Rationale for Control | Recommended Control Strategy |
| Temperature | High temperatures can promote decarboxylation and other degradation pathways.[5] | Maintain the lowest effective temperature (typically 80-100 °C). Monitor reaction progress to avoid prolonged heating. |
| Inert Atmosphere | Oxygen promotes the formation of homocoupling byproducts by oxidizing the Pd(0) catalyst.[2] | Rigorously degas all solvents and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| Purity of Reagents | Impurities in starting materials (e.g., isomers, di-halogenated species) will carry through or cause side reactions. | Use high-purity starting materials and reagents. Verify purity by NMR or HPLC before starting. |
| Choice and Amount of Base | The base is essential for activating the boronic acid for transmetalation, but incorrect choice or amount can lead to side reactions like hydrolysis.[3] | Use 2-3 equivalents of a moderate base like K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure it is finely powdered for better reactivity. |
| Catalyst Loading | Insufficient catalyst leads to an incomplete reaction. Excessive catalyst can increase costs and levels of residual palladium. | Typical loadings range from 0.1 to 2 mol%. Optimize for your specific scale and conditions. |
Q3: What analytical techniques are best suited for identifying and quantifying these impurities?
A multi-technique approach is essential for comprehensive impurity profiling.[]
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating and quantifying the main product and its organic impurities.[15] A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with a TFA or formic acid modifier) is standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for the initial identification of unknown peaks by providing molecular weight information.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities like decarboxylation or protodeboronation products.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the final product and for characterizing isolated impurities.[15]
-
Inductively Coupled Plasma (ICP-MS or ICP-OES): The standard method for quantifying trace levels of inorganic impurities, especially residual palladium.[]
Q4: How can I effectively remove residual palladium from my final product?
Residual palladium is a major concern for active pharmaceutical ingredients (APIs). Several methods can be employed:
-
Recrystallization: Often, a well-chosen recrystallization can effectively purge palladium residues into the mother liquor.
-
Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can adsorb palladium species.
-
Metal Scavengers: Specific scavenging agents (e.g., silica-based thiols, functionalized polymers) can be added to a solution of the product to selectively bind and remove palladium. These are then removed by filtration.
-
Aqueous Washes: Washing an organic solution of the product with an aqueous solution containing a chelating agent (like EDTA or L-cysteine) can help extract palladium salts.
Q5: What are the best practices for purification and isolation of the final product?
-
Work-up: After the reaction, the mixture is typically cooled, diluted with an organic solvent (like Ethyl Acetate or MTBE), and washed with water. The product, being a carboxylic acid, will be in its salt form.
-
Acidification & Isolation: The aqueous layer (or the whole mixture if a biphasic workup isn't clean) is carefully acidified with an acid like HCl or H₂SO₄ to a pH of ~2-3. This protonates the carboxylate, causing the desired product to precipitate out of the aqueous phase.
-
Filtration: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts, and then with a non-polar solvent (like heptane) to remove non-polar impurities.
-
Recrystallization: This is the most powerful purification technique for this solid product.[9] A suitable solvent system (e.g., Toluene, Ethanol/Water, Acetonitrile/Water) should be identified to provide high recovery and excellent impurity rejection.
Sources
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents [patents.google.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. researchgate.net [researchgate.net]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 15. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 16. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
Technical Support Center: 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
Welcome to the technical support guide for 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid (CAS 1261864-95-2). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation profile of this valuable fluorinated building block. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and intrinsic properties of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.
Q1: What are the optimal long-term storage conditions for this compound?
A: For maximum stability, the compound should be stored in a cool, dry, and dark environment. We recommend storage at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation over extended periods.
Q2: What chemical features contribute to the high stability of this molecule?
A: The notable stability of this molecule is primarily due to the extensive fluorination. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry.[1][2] This compound benefits from:
-
Aryl Fluoride Stability: The fluorine atom on the benzoic acid ring enhances chemical and metabolic stability.[3]
-
Trifluoromethyl Group Robustness: The -CF3 group is exceptionally resistant to chemical and metabolic cleavage due to the strength of its C-F bonds.[1]
-
Electron-Withdrawing Effects: The fluoro and trifluoromethoxy groups are strongly electron-withdrawing, which deactivates the aromatic rings to certain electrophilic attacks, a common degradation pathway for many aromatic compounds.[2]
Q3: What are the initial visual or analytical signs of degradation?
A: Visually, degradation may manifest as a change in color or physical state of the solid material. Analytically, the primary indicator of degradation is the appearance of new, unexpected peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram. A decrease in the peak area of the main compound relative to an internal standard would also signify a loss of purity.
Q4: Is the trifluoromethoxy (-OCF3) or the trifluoromethyl (-CF3) group susceptible to hydrolysis?
A: Both groups are generally very stable and resistant to hydrolysis under standard experimental conditions. While the trifluoromethyl group can be forced to hydrolyze to a carboxylic acid under harsh alkaline conditions, this is not a common degradation pathway in typical applications.[1] The aryl fluoride bond is also highly resistant to hydrolysis.[4] Therefore, hydrolytic degradation of the fluorinated moieties is not a primary concern under normal pH and temperature ranges.
Q5: What are the most probable degradation pathways I should anticipate under forced stress conditions?
A: While intrinsically stable, the molecule will degrade under specific, aggressive conditions. The most likely pathways are:
-
Thermal Degradation: Primarily through decarboxylation (loss of the -COOH group) at elevated temperatures, similar to benzoic acid itself, which can form benzene and CO2.[5][6]
-
Photodegradation: Exposure to high-intensity UV light can induce cleavage of the C-F bonds or the trifluoromethyl group, potentially releasing fluoride ions or forming trifluoroacetic acid.[1][7]
-
Oxidative Degradation: Strong oxidizing agents can attack the aromatic rings, leading to hydroxylation or, in extreme cases, ring-opening.[1]
Troubleshooting Guide: Common Experimental Issues
This guide provides a logical framework for diagnosing and resolving common issues encountered during the use of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.
Issue: Appearance of New Impurity Peaks in HPLC Analysis During a Reaction
An unexpected peak in your chromatogram indicates the formation of a new chemical entity. The cause can often be deduced from the reaction conditions.
-
Potential Cause 1: Oxidative Degradation
-
Causality: Many organic reactions are sensitive to atmospheric oxygen, especially if metal catalysts or radical initiators are involved. The electron-rich aromatic rings in the molecule can be susceptible to oxidation.
-
Troubleshooting Steps:
-
Ensure all solvents are freshly degassed before use.
-
Run the reaction under a strict inert atmosphere (nitrogen or argon).
-
If the reaction involves heating, ensure the inert atmosphere is maintained throughout.
-
Analyze a control sample of the starting material dissolved in the reaction solvent (without reagents) and heated to the reaction temperature to see if degradation is solvent- or temperature-induced.
-
-
-
Potential Cause 2: Photodegradation
-
Causality: Certain functional groups, including nitroaromatics and aryl halides, can be sensitive to light, particularly in the UV spectrum.[8][9] Laboratory lighting or sunlight can provide sufficient energy to initiate degradation over several hours.
-
Troubleshooting Steps:
-
Protect the reaction vessel from light by wrapping it in aluminum foil.
-
Use amber-colored glassware or vials for sample preparation and storage.
-
Minimize the exposure time of solutions to ambient light before analysis.
-
-
-
Potential Cause 3: Thermal Degradation (Decarboxylation)
-
Causality: Benzoic acid derivatives can undergo thermal decarboxylation.[10] If your reaction is performed at a high temperature (typically >150-200°C), you may be observing the formation of 1-fluoro-4-(3-trifluoromethoxyphenyl)benzene.
-
Troubleshooting Steps:
-
Attempt to lower the reaction temperature.
-
If high temperatures are necessary, minimize the reaction time.
-
Confirm the identity of the impurity peak using mass spectrometry (MS). The decarboxylated product will have a mass that is 44.01 Da lower than the parent compound.
-
-
In-Depth Analysis and Technical Protocols
This section provides a deeper scientific context and actionable protocols for assessing the stability of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.
Predicted Degradation Pathways
Forced degradation studies are essential for understanding a molecule's intrinsic stability.[11] The diagram below illustrates the most probable degradation pathways for 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid under various stress conditions.
Caption: Predicted degradation pathways under forced stress conditions.
Protocol: Forced Degradation Study Workflow
To formally assess stability and develop a stability-indicating analytical method, a forced degradation study should be performed according to ICH guidelines.[8] This involves subjecting the compound to harsh conditions and analyzing the resulting mixture.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. mdpi.com [mdpi.com]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Technical Support Center: Optimizing Reaction Parameters for 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
As a Senior Application Scientist, my goal is to bridge the gap between complex chemical theory and practical, in-lab success. The synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, a key biaryl carboxylic acid, is a prime example of where nuanced understanding of reaction parameters can dramatically impact yield and purity. This molecule is typically constructed via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool in modern synthetic chemistry for forming C-C bonds.[1][2]
This guide is structured as a dynamic troubleshooting resource. It moves beyond simple step-by-step instructions to explore the causality behind each experimental choice, empowering you to diagnose issues and rationally optimize your reaction conditions.
Section 1: Synthesis Overview & Core Principles (FAQ)
The Suzuki-Miyaura coupling is the industry standard for this transformation due to its high functional group tolerance, mild reaction conditions, and the stability of the required boronic acid reagents.[3][4] The general reaction scheme is as follows:

Q1: What are the recommended starting materials for this synthesis?
The most common precursors are:
-
Aryl Halide: 5-Bromo-2-fluorobenzoic acid or 5-Iodo-2-fluorobenzoic acid.
-
Organoboron Reagent: (3-Trifluoromethoxyphenyl)boronic acid or its corresponding boronate esters (e.g., pinacol ester).
Generally, aryl iodides are more reactive than bromides, which are more reactive than chlorides in the oxidative addition step of the catalytic cycle.[5][6]
Q2: Why is the choice of catalyst and ligand so critical for this specific reaction?
This synthesis involves electronically complex substrates. The 2-fluoro substituent on the benzoic acid ring and the trifluoromethoxy group on the boronic acid are both strongly electron-withdrawing. This electronic profile can make the key steps of the catalytic cycle—oxidative addition and reductive elimination—challenging.[7] The ligand's role is to modulate the electronic properties and steric environment of the palladium center to facilitate these steps.[8][9] Bulky, electron-rich phosphine ligands are often required to promote the formation of the active catalytic species and accelerate the reaction.[2][10]
Q3: What is the fundamental role of the base in the Suzuki-Miyaura coupling?
The base is essential and the reaction will not proceed without it.[11][12] Its primary role is to activate the organoboron compound. It reacts with the boronic acid to form a more nucleophilic boronate species ("ate" complex), which is necessary for the crucial transmetalation step where the organic group is transferred from boron to the palladium center.[5][12]
Section 2: Troubleshooting Guide (Q&A)
This section addresses the most common issues encountered during the synthesis and provides a logical framework for resolving them.
Q4: I am observing very low or no product yield. What are the primary parameters I should investigate?
A failed reaction is often due to an issue with one of the core components. A systematic approach is key.
-
Potential Cause 1: Inactive Catalyst System. The active Pd(0) species may not be forming from your Pd(II) precatalyst, or the ligand may be suboptimal.[7]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your palladium source and ligand are not degraded. Old or improperly stored reagents can lead to failure.
-
Screen Ligands: The electronic nature of your substrates requires a robust ligand. If a standard ligand like that in PdCl₂(dppf) fails, switch to a more electron-rich and bulky ligand such as XPhos, SPhos, or RuPhos, which are designed for challenging couplings.[7][13]
-
Consider a Pd(0) Source: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be beneficial as it eliminates the need for in-situ reduction, though it can be more sensitive to air.[7]
-
-
-
Potential Cause 2: Ineffective Base or Solvent. The base must be strong enough and sufficiently soluble to facilitate transmetalation.
-
Troubleshooting Steps:
-
Base Screening: If a common base like K₂CO₃ is ineffective, switch to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄.[14][15]
-
Solvent System: Ensure your solvent (e.g., Dioxane, Toluene, THF) can solubilize all reactants. A biphasic system with water is common and often necessary for inorganic bases to function effectively.[5][15]
-
Degassing: Oxygen can oxidize the Pd(0) catalyst and lead to homocoupling of the boronic acid.[1] Thoroughly degas your solvent and maintain an inert (Argon or Nitrogen) atmosphere throughout the reaction.[14]
-
-
-
Potential Cause 3: Insufficient Thermal Energy.
Q5: My analysis shows significant homocoupling of the (3-trifluoromethoxyphenyl)boronic acid. What causes this side reaction and how can I prevent it?
Homocoupling of boronic acids to form a biaryl byproduct (in this case, 3,3'-bis(trifluoromethoxy)biphenyl) is a common side reaction.
-
Primary Cause: This is often mediated by the presence of Pd(II) species and oxygen in the reaction mixture.[1][12] If the reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient, or if oxygen is present, the Pd(II) can catalyze the homocoupling pathway.
-
Preventative Measures:
-
Rigorous Degassing: This is the most critical step. Degas the solvent and reaction mixture thoroughly by sparging with an inert gas (Argon is preferred) or by using freeze-pump-thaw cycles.
-
Use High-Purity Reagents: Ensure the boronic acid is pure. Some impurities can accelerate decomposition and side reactions.
-
Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes increase side reactions. Ensure you are using a catalytic amount (typically 1-5 mol%).
-
-
Q6: I suspect my boronic acid is degrading during the reaction, leading to lower yields. What is this process and how can it be mitigated?
This degradation is likely due to protodeboronation, a well-known side reaction where the C-B bond is cleaved and replaced by a C-H bond.[16]
-
Mechanism: This process can be catalyzed by acid, base, or even trace metals and is often exacerbated by prolonged reaction times at high temperatures in aqueous media.[16][17] Essentially, the valuable boronic acid is converted back into its parent arene (1-trifluoromethoxybenzene).
-
Mitigation Strategies:
-
Use a Boronate Ester: Pinacol or MIDA boronate esters are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[5][17] MIDA boronates, in particular, are known for their high stability and slow release of the active boronic acid under basic aqueous conditions.[5]
-
Minimize Reaction Time: Optimize conditions (catalyst, ligand, temperature) to achieve full conversion as quickly as possible. Monitor the reaction by TLC or LCMS to avoid unnecessarily long heating times.
-
Anhydrous Conditions: In some cases, switching to strictly anhydrous conditions with a soluble organic base may reduce the rate of hydrolysis-dependent protodeboronation.
-
-
Q7: I am struggling to purify the final product. The unreacted boronic acid co-elutes with my carboxylic acid product. What purification strategies can I use?
This is a very common challenge when both a starting material and a product are acids.[18] Standard silica gel chromatography can be difficult because both compounds may streak or elute together.
-
Strategy 1: Acid-Base Extraction.
-
After the reaction, perform a workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water.
-
Extract the organic layer with a basic aqueous solution (e.g., 1M Na₂CO₃ or NaOH). Both your carboxylic acid product and the unreacted boronic acid should move into the aqueous layer as their corresponding salts.
-
Carefully re-acidify the aqueous layer with cold 1M HCl until the product precipitates out (typically pH ~2-3).
-
Extract the now-neutral product back into an organic solvent like ethyl acetate. This process can sometimes leave a significant portion of the boronic acid in the aqueous phase, improving purity.[19][20]
-
-
Strategy 2: Temporary Esterification.
-
If extraction fails, consider converting the crude mixture to its methyl ester. This can be done using a reagent like TMS-diazomethane or by simple Fischer esterification (Methanol with catalytic H₂SO₄).
-
The resulting methyl ester product will have a very different polarity from the acidic boronic acid starting material and should be easily separable by standard silica gel chromatography.[18]
-
Once the pure ester is isolated, it can be easily hydrolyzed back to the desired carboxylic acid product using a base like NaOH or LiOH, followed by acidic workup.
-
Section 3: Optimized Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling This protocol incorporates robust conditions suitable for this challenging coupling.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-fluorobenzoic acid (1.0 eq), (3-trifluoromethoxyphenyl)boronic acid (1.2-1.5 eq), and a highly active ligand such as XPhos (2-4 mol %).
-
Catalyst and Base Addition: Add the palladium source (e.g., Pd(OAc)₂ at 1-2 mol %) and the base (e.g., K₃PO₄ at 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Solvent Addition: Add degassed solvent, such as a 4:1 mixture of dioxane and water, via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).
-
Cooling: Once complete, cool the reaction to room temperature.
Protocol 2: Work-up and Purification
-
Quenching: Dilute the reaction mixture with ethyl acetate and water.
-
Acidification: Carefully add 1M HCl (aq.) until the aqueous layer is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude solid via recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or employ the temporary esterification strategy described in Q7 for chromatographic purification.
Section 4: Reference Data
Table 1: Recommended Starting Conditions for Parameter Screening
| Parameter | Recommended Starting Point | Rationale & Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable Pd(II) and Pd(0) sources, respectively. Used with an external ligand.[7] |
| Ligand | XPhos or SPhos (Buchwald Ligands) | Bulky, electron-rich monophosphine ligands are highly effective for coupling electron-deficient and sterically hindered substrates.[7][10][13] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong bases that are effective in promoting transmetalation for challenging couplings. Cs₂CO₃ has better solubility in many organic solvents.[7][14] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Biphasic systems that are standard for Suzuki reactions, allowing dissolution of both organic substrates and inorganic bases.[15] |
| Temperature | 90 - 110 °C | Provides sufficient thermal energy to overcome activation barriers for oxidative addition and reductive elimination.[7] |
| Concentration | 0.1 - 0.2 M (relative to aryl halide) | A standard concentration range that typically gives good results without being overly dilute. |
Section 5: Visual Guides
Diagram 1: The Suzuki-Miyaura Catalytic Cycle This diagram illustrates the key steps involved in the palladium-catalyzed cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Diagram 2: Troubleshooting Workflow for Low Yield This decision tree provides a logical path for diagnosing a low-yielding reaction.
Caption: Decision tree for troubleshooting low reaction yield.
Section 6: References
-
Protodeboronation - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4416. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Retrieved January 15, 2026, from [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1018-1030. [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). HAL Open Science. Retrieved January 15, 2026, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). FAO AGRIS. [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. R Discovery. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 15, 2026, from [Link]
-
Suzuki, A. (1991). Organoborane coupling reactions (Suzuki coupling). Pure and Applied Chemistry, 63(3), 419-422. [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025). ResearchGate. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). ResearchGate. [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. Retrieved January 15, 2026, from [Link]
-
Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Trouble isolating my Suzuki coupling biaryl acid product. (2022). Reddit. [Link]
-
Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (n.d.). Google Patents. Retrieved January 15, 2026, from
-
TBAF-Assisted Palladium-Catalyzed Suzuki Reaction in Water Under the Ligand and Base-Free Conditions. (2015). ResearchGate. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
How can I purify carboxylic acid? (2013). ResearchGate. [Link]
-
Ackermann, L., Potukuchi, H. K., & Althammer, A. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. Journal of the American Chemical Society, 133(48), 19505-19511. [Link]
-
Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Retrieved January 15, 2026, from [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. (n.d.). Sci-Hub. Retrieved January 15, 2026, from [Link]
-
Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. (2018). ResearchGate. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theses.enscm.fr [theses.enscm.fr]
- 10. researchgate.net [researchgate.net]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. quora.com [quora.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Crystallization of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this specific molecule. Crystallization is as much an art as a science, and the unique structural features of this compound—namely its fluorinated aromatic rings and carboxylic acid moiety—present distinct challenges and opportunities. This document synthesizes fundamental crystallization principles with specific, actionable advice derived from the physicochemical properties of fluorinated benzoic acids to help you achieve high-purity crystalline material.
Physicochemical Profile & Initial Considerations
Understanding the molecule is the first step to designing a successful crystallization protocol. The structure dictates its intermolecular interactions, which are the very forces we manipulate during crystallization.
Table 1: Physicochemical Properties of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid and Related Analogs
| Property | Value / Observation | Implication for Crystallization |
| Molecular Formula | C₁₄H₈F₄O₃[1] | A relatively rigid structure with multiple aromatic rings. |
| Molecular Weight | 300.21 g/mol [1] | Moderate molecular weight. |
| Key Functional Groups | Carboxylic Acid, Fluoro, Trifluoromethoxy, Phenyl Ether | The carboxylic acid group is a strong hydrogen bond donor/acceptor, suggesting potential for dimer formation. The fluorinated groups increase lipophilicity and can participate in weaker C-H···F interactions, but may also lead to polymorphism.[2] |
| Predicted Solubility | Low in non-polar solvents (e.g., hexanes) and water. Higher solubility in polar aprotic solvents (EtOAc, Acetone, THF) and alcohols (IPA, EtOH). Aromatic solvents (Toluene) may be effective at elevated temperatures. | A broad solvent screen is necessary. The ideal solvent will show poor solubility at room temperature but high solubility when heated.[3] |
| Potential for Polymorphism | High | Fluorinated organic molecules are known to exhibit polymorphism, where different crystal packing arrangements (polymorphs) can form under different conditions.[2][4][5] This can affect physical properties like solubility and melting point. |
Q: How do the specific functional groups on this molecule affect my choice of crystallization solvent?
A: Your solvent choice is paramount and is directly influenced by the molecule's structure.
-
Carboxylic Acid (-COOH): This is your primary handle for controlling solubility. This group can form strong hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. Solvents that can interrupt or participate in this hydrogen bonding, like alcohols (Methanol, Ethanol, IPA) or polar aprotic solvents (Ethyl Acetate, Acetone), are excellent starting points.
-
Aromatic Rings & Fluorine Groups (-F, -OCF₃): These parts of the molecule are largely non-polar and lipophilic. They will interact favorably with aromatic solvents like toluene or xylene through π-π stacking. The highly electronegative fluorine atoms can also lead to unique crystal packing driven by dipole interactions or weak hydrogen bonds. This duality means that solvent mixtures, such as Toluene/Heptane or Ethyl Acetate/Hexane, are often highly effective.[6] The "good" solvent dissolves the compound, and the "poor" solvent (anti-solvent) reduces the solubility upon cooling to induce crystallization.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the crystallization of this compound.
Q1: My compound "oiled out" into a viscous liquid instead of forming crystals. What happened and how do I fix it?
A: "Oiling out" is a common problem that occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase.[7] This typically happens when a solution is highly supersaturated at a temperature that is above the melting point of the solid in that particular solvent environment. The high concentration of impurities can also lower a compound's melting point, increasing the likelihood of this issue.[8]
Immediate Corrective Actions:
-
Re-heat the solution: Add a small amount (5-10% v/v) of the primary ("good") solvent to the mixture to ensure everything redissolves completely.
-
Slow Down the Cooling: This is the most critical step. Rapid cooling encourages the system to crash out as a kinetically favored oil. Allow the flask to cool slowly to room temperature on the benchtop, insulated by a few paper towels. Do not place it directly in an ice bath. An ideal crystallization should show initial crystal formation over 5-20 minutes.[8]
-
Reduce the Initial Concentration: If the problem persists, you may be using too little solvent. Repeat the crystallization, but after the solid fully dissolves at high temperature, add an extra 10-20% of the solvent before cooling.[8] This reduces the supersaturation level, giving the molecules more time to orient correctly into a crystal lattice.
Q2: I've cooled my solution, and nothing has crystallized. What are my next steps?
A: A failure to crystallize indicates that your solution is not sufficiently supersaturated at the lower temperature. This usually means you have used too much solvent.
Troubleshooting Steps:
-
Induce Nucleation: Sometimes a solution needs a "push" to start crystallizing.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[8]
-
Seeding: If you have a few crystals from a previous batch, add one or two tiny seed crystals to the solution. This provides a perfect template for further crystal growth.
-
-
Increase Concentration: If induction methods fail, your solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent (10-20%). Then, allow it to cool again slowly.[8]
-
Introduce an Anti-Solvent: If you are using a single solvent system, you can slowly add a miscible "poor" solvent (an anti-solvent) in which your compound is insoluble (e.g., heptane or hexane) until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the "good" solvent to redissolve the cloudiness and allow the mixture to cool slowly.
Q3: The crystallization was very fast, and I'm left with a fine powder or very small needles. How can I grow larger, higher-quality crystals?
A: Rapid precipitation traps impurities and solvent within the crystal lattice, defeating the purpose of crystallization.[8] This outcome is caused by excessive supersaturation, often from cooling too quickly or using a solvent system where solubility changes too dramatically with temperature.
Methods to Promote Slower Growth:
-
Use More Solvent: As described for "oiling out," using slightly more than the minimum amount of hot solvent required for dissolution will slow down the process.[8]
-
Insulate the Flask: Allow the flask to cool in a protected environment. Placing it inside a larger beaker covered with a watch glass, or in a dewar flask, will slow heat loss and promote the growth of larger, more ordered crystals.
-
Consider Vapor Diffusion: For obtaining very high-quality single crystals (e.g., for X-ray diffraction), the vapor diffusion method is excellent. Dissolve your compound in a small amount of a "good" solvent in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "poor" solvent (anti-solvent). The anti-solvent will slowly diffuse into the vial, gradually reducing the solubility and promoting slow, controlled crystal growth.[9]
In-Depth Troubleshooting Guide: Oiling Out & Polymorphism
Scenario: Managing a Persistent "Oiling Out" Problem
When simple fixes don't work, a more systematic approach is needed. The following workflow helps diagnose and solve the issue.
Caption: Decision workflow for troubleshooting "oiling out".
Scenario: The Challenge of Polymorphism
Q: I ran the same crystallization twice and got crystals with different appearances and melting points. What is happening?
A: You are likely observing polymorphism. Polymorphs are different crystalline forms of the same compound that arise from different arrangements of the molecules in the crystal lattice.[4][5] Fluorinated compounds are particularly prone to this phenomenon because the subtle interplay of hydrogen bonds, π-π stacking, and weaker C-H···F or F···F interactions can lead to multiple, energetically similar packing arrangements.[2]
Key Considerations:
-
Identification: The most definitive methods for identifying polymorphs are Powder X-ray Diffraction (PXRD), which reveals differences in the crystal lattice, and Differential Scanning Calorimetry (DSC), which can identify different melting points and phase transitions between forms.
-
Control is Key: The specific polymorph obtained can be influenced by:
-
Solvent: Different solvents can promote different hydrogen bonding patterns or molecular conformations, leading to different packing.
-
Cooling Rate: Fast cooling may yield a less stable (kinetically favored) polymorph, while slow cooling is more likely to produce the most stable (thermodynamically favored) form.[10]
-
Temperature: The crystallization temperature can dictate which form is most stable.
-
-
Actionable Advice: If you suspect polymorphism, it is crucial to meticulously document your crystallization parameters (solvent, concentration, cooling rate) for each batch to ensure reproducibility. If a specific polymorph is desired, a seeding strategy using crystals of that specific form is the most reliable method of control.
Standardized Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol helps you efficiently identify a suitable solvent or solvent system for crystallization.
Materials:
-
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid (approx. 100 mg)
-
Test tubes or small vials (e.g., 8)
-
A selection of solvents of varying polarity (see Table 2)
-
Heat source (hot plate or sand bath)
-
Glass stirring rods
Table 2: Recommended Solvents for Screening
| Class | Solvent | Polarity | Notes |
| Alcohols | Isopropanol (IPA) | Polar Protic | Good for H-bonding |
| Esters | Ethyl Acetate (EtOAc) | Polar Aprotic | Often a good balance of properties |
| Ketones | Acetone | Polar Aprotic | Good solvent, but high volatility |
| Aromatic | Toluene | Non-polar | Good for aromatic compounds, use hot |
| Ethers | Tetrahydrofuran (THF) | Polar Aprotic | Strong solvent, often needs anti-solvent |
| Chlorinated | Dichloromethane (DCM) | Polar Aprotic | Volatile, use with care[9] |
| Anti-Solvents | Heptane / Hexane | Non-polar | Used to reduce solubility |
Procedure:
-
Place a small amount of your compound (approx. 10-15 mg) into each of the 8 test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent from Table 2 to each tube at room temperature.
-
Agitate and observe. If the solid dissolves completely, that solvent is likely too good for single-solvent crystallization but may be useful in an anti-solvent system.[3]
-
For the tubes where the solid did not dissolve, gently heat them while stirring. Add the solvent dropwise until the solid just dissolves.
-
Record the approximate volume of solvent used for each. A good candidate solvent will dissolve the compound when hot but not at room temperature.
-
Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath.
-
Observe which tubes produce a good yield of crystalline solid. This identifies your best candidate solvents for scaling up.
Protocol 2: Anti-Solvent Crystallization Workflow
This is a powerful technique when no single solvent is ideal.
Caption: Step-by-step workflow for anti-solvent crystallization.
References
-
PubChem. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]
-
ChemWhat. 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid CAS#: 1261864-95-2. [Link]
-
PubChem. 2-Fluoro-5-(hydroxymethyl)benzoic acid. National Center for Biotechnology Information. [Link]
-
EPFL. Guide for crystallization. [Link]
-
Unknown. SOP: CRYSTALLIZATION. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Sci-Hub. Polymorphism of Aromatic Sulfonamides with Fluorine Groups. [Link]
- Google Patents. EP4261202A4 - CRYSTALLINE FORMS OF 2-HYDROXY-5-[2-(4-(TRIFLUOROMETHYLPHENYL)ETHYLAMINO)!BENZOIC ACID AND PRODUCTION PROCESS THEREOF.
-
CrystEngComm (RSC Publishing). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid.... (2021-12-11). [Link]
-
PubMed Central. Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid. [Link]
-
ResearchGate. On polymorphism of 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT) DMSO solvates. (2025-08-10). [Link]-thiadiazole_FABT_DMSO_solvates)
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. sci-hub.box [sci-hub.box]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. unifr.ch [unifr.ch]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
Introduction
Welcome to the technical support guide for the synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science, often synthesized via a Suzuki-Miyaura cross-coupling reaction. The sterically demanding ortho-fluoro and carboxylate substituents, combined with the electronic properties of the trifluoromethoxy group, present unique challenges that can lead to specific and often frustrating side reactions.
This guide is structured as a series of troubleshooting questions and answers to directly address the common issues encountered during the synthesis. We will delve into the mechanistic origins of these problems and provide field-proven protocols and optimization strategies to enhance yield, purity, and reproducibility.
Core Synthetic Strategy: Suzuki-Miyaura Coupling
The most prevalent and logical approach to constructing the target biaryl system is the palladium-catalyzed Suzuki-Miyaura coupling between 2-fluoro-5-bromobenzoic acid and (3-trifluoromethoxyphenyl)boronic acid.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses the most common problems observed during the synthesis. Each entry explains the chemical reasoning behind the issue and provides actionable solutions.
Q1: My reaction is stalled. Why am I seeing low conversion of my starting 2-fluoro-5-bromobenzoic acid?
A1: Root Cause Analysis & Solutions
Low reactivity in this specific coupling is a frequent challenge. The primary causes are steric hindrance and catalyst deactivation, which prevent efficient oxidative addition—the first and often rate-limiting step of the catalytic cycle.[1][2]
-
Mechanistic Insight: The palladium catalyst must insert into the carbon-bromine bond. The ortho-fluoro and ortho-carboxylate groups on the 2-fluoro-5-bromobenzoic acid create significant steric crowding around the reaction center, impeding the catalyst's approach.[1] Furthermore, if not properly handled, the active Pd(0) catalyst can be oxidized or agglomerate into inactive palladium black.
-
Troubleshooting Steps:
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Employ a more robust, state-of-the-art catalyst system. Bulky, electron-rich phosphine ligands are designed to overcome steric hindrance and promote reductive elimination.
-
Inert Atmosphere: Oxygen can degrade the Pd(0) catalyst. Ensure the reaction vessel and solvents are rigorously degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the experiment.
-
Solvent Purity: Use high-purity, anhydrous aprotic solvents like dioxane, THF, or toluene.[1] Water, unless used intentionally in specific aqueous protocols, can facilitate catalyst decomposition and unwanted side reactions.
-
| Parameter | Standard Conditions | Recommended Optimization | Rationale |
| Pd Source | Pd(PPh₃)₄ | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(0) or reliable Pd(II) pre-catalysts that readily reduce to Pd(0) in situ.[1] |
| Ligand | PPh₃ | SPhos, XPhos, or RuPhos | Bulky biaryl monophosphine ligands accelerate oxidative addition and reductive elimination, overcoming steric hindrance. |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases facilitate the transmetalation step without degrading substrates. |
| Solvent | Toluene | 1,4-Dioxane or THF (often with water) | Aprotic polar solvents that effectively solubilize both the organic and inorganic components.[1] |
Q2: I've isolated a major byproduct identified as 2-fluorobenzoic acid. What is causing this?
A2: Identifying and Mitigating Protodehalogenation
The formation of 2-fluorobenzoic acid is a classic side reaction known as protodehalogenation (or hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom.[1][3][4]
-
Mechanistic Insight: After the initial oxidative addition of palladium to 2-fluoro-5-bromobenzoic acid, an arylpalladium(II) intermediate is formed. If this intermediate encounters a hydride (H⁻) source before it can undergo transmetalation with the boronic acid, it will reductively eliminate to form the undesired 2-fluorobenzoic acid and regenerate the Pd(0) catalyst.[4] Sources of hydride can include the solvent (e.g., alcohols), certain bases, or water.[3]
-
Visualizing the Competing Pathways:
-
Corrective Actions:
-
Solvent Choice: Strictly use anhydrous, aprotic solvents. Avoid alcohols entirely if protodehalogenation is a persistent issue.[1]
-
Reagent Purity: Ensure all reagents, including the base and boronic acid, are dry.
-
Base Selection: While strong bases are often necessary, some can promote this side reaction. If using an alkoxide or hydroxide base, consider switching to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄).
-
Reaction Rate: Enhance the rate of transmetalation so it outcompetes the side reaction. This can be achieved by using a slight excess (1.2-1.5 equivalents) of the boronic acid and selecting an optimal ligand.[1]
-
Q3: My analysis shows a byproduct corresponding to 2-Fluoro-5-(3-hydroxyphenyl)benzoic acid. How is my trifluoromethoxy group being cleaved?
A3: Preventing OCF₃ Group Hydrolysis
The trifluoromethoxy (-OCF₃) group is generally considered stable. However, under certain nucleophilic or harsh basic conditions, particularly at elevated temperatures, it can undergo hydrolysis to a hydroxyl group.[5][6]
-
Mechanistic Insight: While the exact mechanism can be complex, it typically involves nucleophilic attack at the carbon atom of the OCF₃ group. Strong bases like sodium hydroxide, especially in the presence of water at high temperatures, can facilitate this transformation. The reaction proceeds through a series of intermediates, ultimately releasing fluoride ions and forming the phenol.
-
Preventative Measures:
-
Milder Base: This is the most critical parameter. Avoid using strong hydroxide bases (NaOH, KOH). Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives that are sufficiently basic to promote the Suzuki coupling but are far less likely to cause OCF₃ hydrolysis.
-
Temperature Control: Do not overheat the reaction. Most modern Suzuki couplings with active catalysts proceed efficiently at temperatures between 80-110 °C. Avoid unnecessarily high temperatures or prolonged heating.
-
Minimize Water: While many Suzuki protocols use a small amount of water to help dissolve the base, excess water can increase the rate of hydrolysis. Use the minimum amount required by the protocol, or use a strictly anhydrous system if possible.
-
Frequently Asked Questions (FAQs)
Q: Which aryl halide should I use: 2-fluoro-5-bromobenzoic acid or 2-fluoro-5-iodobenzoic acid? A: The reactivity order for the oxidative addition step is I > Br >> Cl.[1][7] Using 2-fluoro-5-iodobenzoic acid will result in a faster reaction, which can be beneficial if you are struggling with low conversion or catalyst decomposition. However, iodo-compounds are typically more expensive and may be less stable. 2-fluoro-5-bromobenzoic acid is often the best balance of reactivity and cost.[8]
Q: What is the best method for purifying the final product? A: Purification can be challenging due to the presence of structurally similar acidic byproducts (e.g., 2-fluorobenzoic acid) and unreacted starting material.
-
Acid-Base Extraction: After the reaction, perform a standard aqueous workup. Acidify the aqueous layer to a pH of ~2-3 to precipitate your product and other acidic compounds.[9] This will separate them from neutral byproducts like homocoupled materials or protodeborylated 3-(trifluoromethoxy)benzene.
-
Recrystallization: This is the most effective method for removing the closely related acidic impurities. Experiment with solvent systems like ethanol/water, ethyl acetate/heptane, or toluene to find conditions that selectively crystallize the desired product.
-
Chromatography: While possible, silica gel chromatography of free carboxylic acids can be problematic due to streaking. If necessary, use a mobile phase containing a small amount of acetic acid (0.5-1%) to suppress deprotonation and improve peak shape.
Q: My (3-trifluoromethoxyphenyl)boronic acid seems to be degrading and forming homocoupled 3,3'-bis(trifluoromethoxy)biphenyl. How can I prevent this? A: Homocoupling of boronic acids is often caused by the presence of oxygen or when the transmetalation step is slow.
-
Rigorous Degassing: Ensure the reaction is completely free of oxygen, which can promote oxidative homocoupling.
-
Use Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as the pinacol ester (Bpin). These are often more robust and less prone to protodeborylation and homocoupling. The coupling reaction can be run directly with the boronic ester.
-
Controlled Stoichiometry: Use only a slight excess of the boronic species (e.g., 1.2 eq). A large excess can lead to more side reactions.
Reference Experimental Protocol
This protocol is a robust starting point and should be optimized for your specific setup.
Materials:
-
2-Fluoro-5-bromobenzoic acid (1.0 eq.)
-
(3-Trifluoromethoxyphenyl)boronic acid (1.3 eq.)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (3.0 eq.)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water, Degassed
Procedure:
-
To a dry Schlenk flask under an Argon atmosphere, add 2-fluoro-5-bromobenzoic acid, (3-trifluoromethoxyphenyl)boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with Argon three times to ensure an inert atmosphere.
-
Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to create a 10:1 dioxane:water solvent mixture (e.g., 10 mL dioxane, 1 mL water).
-
Stir the mixture vigorously and heat to 90-100 °C in a pre-heated oil bath.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and extract the product into the aqueous phase with 1M NaOH solution.
-
Wash the basic aqueous layer with ethyl acetate to remove neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl to pH ~2.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product.
-
Purify further by recrystallization as required.
References
- Google Patents. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (2011). Available at: [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. Available at: [Link]
-
PMC. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Available at: [Link]
-
ResearchGate. The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. (2025). Available at: [Link]
-
NIH. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). Available at: [Link]
-
Wiley Online Library. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Available at: [Link]
-
RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology. Available at: [Link]
-
Who we serve. Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. (2024). Available at: [Link]
-
Technion Research & Development Foundation Ltd. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Available at: [Link]
-
ACS Publications. Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles | Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available at: [Link]
-
RSC Publishing. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Page loading... [guidechem.com]
- 9. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Purification challenges with 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
Technical Support Center: 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
Welcome to the technical support center for 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encountering challenges in its purification. Given that this molecule is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, this guide focuses on addressing impurities typically associated with this synthetic route.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.
Question 1: My crude product is contaminated with non-polar impurities, likely starting materials or homocoupling byproducts. How can I efficiently remove them?
Answer: This is a classic purification challenge when dealing with products from Suzuki or other cross-coupling reactions. The key is to leverage the acidic nature of your target molecule's carboxylic acid group. An acid-base extraction is the most effective first step to separate your acidic product from neutral or basic organic impurities.
Causality: The benzoic acid moiety is readily deprotonated by a mild aqueous base (e.g., sodium bicarbonate) to form a water-soluble sodium carboxylate salt. Neutral impurities, such as the unreacted aryl halide (e.g., 1-bromo-3-(trifluoromethoxy)benzene) or homocoupling byproducts (e.g., 3,3'-bis(trifluoromethoxy)biphenyl), have no acidic proton and will remain in the organic phase.[1][2]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Typically, three washes are sufficient.
-
Expert Tip: Vent the separatory funnel frequently, as CO₂ gas will evolve during the neutralization of any excess acid.
-
-
Phase Separation: Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt. The organic layer, containing the non-polar impurities, can be discarded.
-
Acidification: Cool the combined aqueous phase in an ice bath and slowly acidify with 1M or 2M hydrochloric acid (HCl) until the pH is approximately 2-3. Your product, 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum. The resulting solid should be significantly purer, but may still require further purification by crystallization or chromatography.
Question 2: After an initial workup, my product still shows a faint grey/black color, and I suspect residual palladium catalyst. How can I remove it?
Answer: Residual palladium from the cross-coupling catalyst is a common and troublesome impurity. It can be difficult to remove completely and may interfere with subsequent reactions or biological assays. A combination of filtration and treatment with activated carbon is often effective.
Causality: Palladium can exist in the crude product as fine, insoluble metallic particles (Pd(0)) or as soluble complexes. These species can be adsorbed onto materials with a high surface area.
-
Dissolution: Dissolve the product in a suitable organic solvent (e.g., ethyl acetate, acetone, or ethanol).
-
Charcoal Treatment: Add a small amount of activated carbon (typically 1-5% w/w relative to your product) to the solution.
-
Heating: Gently heat the mixture (e.g., to 40-50 °C) and stir for 15-30 minutes. Overheating or prolonged exposure can lead to product loss on the carbon.
-
Hot Filtration: While still warm, filter the mixture through a pad of Celite® or a syringe filter (0.45 µm) to remove the activated carbon and adsorbed palladium.
-
Safety Note: Do not use filter paper alone, as fine carbon particles may pass through. Celite provides a much finer filtration medium.
-
-
Concentration: Concentrate the filtrate under reduced pressure to recover the decolorized product.
Question 3: I am struggling to obtain a sharp-melting, crystalline solid. The product keeps oiling out or precipitating as an amorphous powder. What should I do?
Answer: Obtaining a highly crystalline final product is crucial for ensuring high purity. The issue may be residual solvent, lingering minor impurities, or simply finding the right solvent system for crystallization. A systematic solvent screening is the best approach.
Causality: Crystallization is a thermodynamic process that requires a solvent system where the compound has high solubility at an elevated temperature and low solubility at room temperature or below. The presence of impurities can disrupt the crystal lattice formation.[3]
-
Select Solvents: Choose a range of solvents with varying polarities (see table below).
-
Small-Scale Tests: In test tubes, dissolve a small amount of your product (~20-30 mg) in a minimum amount of a hot solvent.
-
Cooling: Allow the solutions to cool slowly to room temperature, then in an ice bath.
-
Observe: Note which solvents or solvent combinations yield high-quality crystals. An ideal system will show little to no solubility when cold and complete solubility when hot.
-
Scale-Up: Once an effective solvent system is identified, perform the recrystallization on the bulk of the material.
| Solvent System Type | Primary Solvent (Good Solubility when Hot) | Anti-Solvent (Poor Solubility) | Target Impurities Removed |
| Polar Protic / Non-polar | Isopropanol, Ethanol | Heptane, Hexane | Removes more polar impurities |
| Polar Aprotic / Non-polar | Acetone, Ethyl Acetate | Heptane, Hexane | General purpose |
| Polar Protic / Aqueous | Methanol, Ethanol | Water | Removes non-polar impurities |
| Aromatic / Non-polar | Toluene | Heptane, Hexane | Effective for rigid molecules |
Frequently Asked Questions (FAQs)
Q: What is the recommended workflow for purifying 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid from a crude Suzuki reaction?
A: A robust, multi-step workflow is recommended to achieve high purity (>99.5%). The following diagram illustrates the logical progression from crude material to a final, purified product.
Caption: General purification workflow for the target compound.
Q: Which analytical techniques are best for assessing the purity of the final product?
A: A combination of techniques is ideal for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column is typically effective.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the desired product and identifying any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of any minor impurities detected by HPLC.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
Q: What is the logical process for troubleshooting an unknown impurity?
A: When faced with an unknown impurity, a systematic approach is necessary to identify it and select the appropriate removal strategy.
Caption: Decision tree for troubleshooting unknown impurities.
References
- Application Notes and Protocols for the Purification of 2-Fluorobenzoic Acid via Column Chromatography. Benchchem.
-
Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design - ACS Publications. Available from: [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available from: [Link]
-
Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. PubMed. Available from: [Link]
-
Sensitive Simultaneous Determination of 19 Fluorobenzoic Acids in Saline Waters by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available from: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available from: [Link]
-
Suzuki reaction. Wikipedia. Available from: [Link]
Sources
Technical Support Center: Scale-up Synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
Welcome to the technical support center for the scale-up synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and efficient scale-up process. The information herein is grounded in established chemical principles and field-proven insights to address the specific challenges you may encounter.
Introduction to the Synthesis
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis on a larger scale requires careful consideration of reaction conditions, reagent purity, and potential side reactions. The two most common synthetic routes for this class of biaryl compounds are the Suzuki-Miyaura coupling and the Grignard reaction followed by carboxylation. This guide will delve into the practical considerations for both pathways.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Suzuki Coupling or Grignard Reaction, is more suitable for the scale-up synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid?
A1: Both routes are viable; however, the choice depends on several factors including the availability and cost of starting materials, desired purity, and the technical capabilities of your laboratory.
-
Suzuki-Miyaura Coupling: This is often the preferred route for scale-up due to its high functional group tolerance, generally milder reaction conditions, and the commercial availability of a wide range of boronic acids.[3][4] It can lead to a cleaner reaction profile with fewer byproducts compared to the Grignard route.
-
Grignard Reaction: While a powerful C-C bond-forming reaction, it requires strictly anhydrous conditions, which can be challenging to maintain on a large scale.[5][6] The Grignard reagent is also a strong base and can be incompatible with certain functional groups. However, if the starting aryl halide is readily available and cost-effective, this can be an economical option.
Q2: I am observing low yields in my Suzuki coupling reaction. What are the likely causes and how can I troubleshoot this?
A2: Low yields in Suzuki couplings, especially with electron-deficient substrates, can stem from several factors.[7] Here's a systematic troubleshooting approach:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical. For an electron-deficient aryl bromide, bulky and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often necessary to promote both oxidative addition and reductive elimination.[7]
-
Base and Solvent System: The base is crucial for the transmetalation step. A screening of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended. The solubility of the base in the chosen solvent (e.g., dioxane, toluene, THF) can significantly impact the reaction rate.[7]
-
Reagent Purity: Ensure the boronic acid is of high purity and the aryl halide is free from impurities that could poison the catalyst.
-
Oxygen Contamination: While some Suzuki reactions can tolerate trace amounts of oxygen, it's generally best to degas the reaction mixture to prevent catalyst deactivation.
Q3: During my Grignard reaction, the initiation is sluggish or fails to start. What should I do?
A3: Grignard reaction initiation can be tricky. Here are some common solutions:
-
Magnesium Activation: The surface of the magnesium metal may be coated with an oxide layer that prevents the reaction. Gently crush the magnesium turnings in a mortar and pestle before the reaction or add a small crystal of iodine to activate the surface.[5] The disappearance of the iodine color indicates activation.
-
Strictly Anhydrous Conditions: Any trace of moisture will quench the Grignard reagent.[6] Ensure all glassware is oven-dried and the solvent is anhydrous.
-
Initiation Techniques: A small amount of pre-formed Grignard reagent from a previous successful batch can be added to initiate the reaction. Alternatively, gentle heating of a small portion of the reaction mixture can sometimes trigger the reaction.
Q4: I am getting a significant amount of biphenyl byproduct in my Grignard reaction. How can I minimize this?
A4: Biphenyl formation is a common side reaction where the Grignard reagent couples with unreacted aryl halide. To minimize this:
-
Slow Addition: Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the aryl halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux to ensure a steady reaction rate without excessive heating, which can promote side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity of Final Product | Incomplete reaction; Presence of byproducts (e.g., biphenyl from Grignard, homocoupling from Suzuki). | Monitor reaction completion by TLC or LC-MS. Optimize purification method (recrystallization solvent, column chromatography conditions). |
| Difficulty in Product Isolation | Product is an oil or a viscous syrup. | Try different recrystallization solvents or solvent systems. If recrystallization fails, consider purification by column chromatography.[8] |
| Dark Colored Reaction Mixture | Catalyst decomposition (Suzuki); Impurities in starting materials. | Ensure proper degassing of the reaction mixture. Use high-purity reagents and solvents. |
| Exothermic Reaction Runaway | Rapid addition of reagents, especially in Grignard formation. | Control the rate of addition of the aryl halide. Use an ice bath to manage the initial exotherm. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines the synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid from 2-fluoro-5-bromobenzoic acid and (3-trifluoromethoxyphenyl)boronic acid.
Diagram of Experimental Workflow:
Caption: Suzuki-Miyaura Coupling Workflow
Step-by-Step Methodology:
-
Reactant Charging: To a clean, dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-fluoro-5-bromobenzoic acid (1.0 eq), (3-trifluoromethoxyphenyl)boronic acid (1.2 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition and Degassing: Add a suitable solvent such as a mixture of toluene and water. Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous phase with an organic solvent like ethyl acetate.
-
Acidification and Isolation: Acidify the aqueous layer with dilute HCl to a pH of approximately 2-3. The product will precipitate out of the solution.
-
Purification: Filter the solid product and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.
Protocol 2: Grignard Reaction and Carboxylation
This protocol describes the synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid from 1-bromo-2-fluoro-5-(3-trifluoromethoxyphenyl)benzene.
Diagram of Logical Relationships:
Caption: Grignard Reaction Logical Flow
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a dry three-necked flask with a dropping funnel, reflux condenser, and a nitrogen inlet. Place magnesium turnings (1.5 eq) in the flask.
-
Grignard Reagent Formation: Add a small crystal of iodine to the magnesium. In the dropping funnel, place a solution of 1-bromo-2-fluoro-5-(3-trifluoromethoxyphenyl)benzene (1.0 eq) in anhydrous diethyl ether or THF.[5][6] Add a small amount of the bromide solution to the magnesium. The reaction should start, as indicated by bubbling and a color change. Once initiated, add the rest of the bromide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[9]
-
Carboxylation: Cool the reaction mixture in an ice bath. In a separate beaker, crush an excess of dry ice (solid CO₂).[6] Quickly and carefully, pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature as the excess dry ice sublimes. Add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Safety Considerations
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
-
Benzoic Acids: Benzoic acid and its derivatives can cause skin and eye irritation.[10][11] Avoid inhalation of dust. In case of contact, flush the affected area with plenty of water.
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water. Always handle them under an inert atmosphere.
-
Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
References
-
University of California, Irvine. Grignard Reaction. [Link]
-
University of Calgary. Organic Synthesis: Benzoic Acid via a Grignard Reaction. [Link]
-
Scribd. Grignard Reaction: Synthesis of Benzoic Acid. [Link]
-
Chemistry Online. Synthesis of benzoic acid from Grignard reagent. [Link]
- Google Patents.
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
- Google Patents.
-
ResearchGate. The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. [Link]
-
Quora. What are the industrial preparation method of fluoro benzoic acid?. [Link]
-
Royal Society of Chemistry. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. [Link]
- Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]
- Google Patents.
-
VelocityEHS. Benzoic Acid – Uses and Safety. [Link]
-
Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]
-
National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
Sources
- 1. michlala.edu [michlala.edu]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chemistry-online.com [chemistry-online.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. ehs.com [ehs.com]
- 11. carlroth.com:443 [carlroth.com:443]
Technical Support Center: A Guide to Handling and Storage of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
Welcome to the technical support center for 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid (CAS No. 1261864-95-2). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information and practical troubleshooting advice to ensure the successful handling, storage, and utilization of this compound in your experiments.
Compound Overview and Key Properties
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a fluorinated aromatic carboxylic acid. The presence of fluorine and a trifluoromethoxy group significantly influences its physicochemical properties, including acidity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.
| Property | Value | Source |
| CAS Number | 1261864-95-2 | [1][2][3] |
| Molecular Formula | C₁₄H₈F₄O₃ | [4] |
| Molecular Weight | 300.21 g/mol | [4] |
| Appearance | Typically a white to off-white solid | General knowledge |
Safety, Handling, and Personal Protective Equipment (PPE)
Hazard Summary:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[5]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[5]
Frequently Asked Questions (FAQs) on Safety and Handling
Q1: What is the minimum personal protective equipment (PPE) I should wear when handling this compound?
A1: Always wear the following minimum PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[5]
Q2: What should I do in case of accidental contact?
A2:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5]
-
Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[5]
-
Ingestion: May be harmful if swallowed. Rinse mouth and seek medical advice.[5]
Q3: How should I handle the solid compound to avoid inhalation?
A3: Handle the solid in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation. Avoid breathing dust.
Storage and Stability
Proper storage is crucial to maintain the integrity of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.
Recommended Storage Conditions:
-
Temperature: For long-term storage, a temperature of -20°C is recommended.[4] For short-term storage, keep in a dry, cool, and well-ventilated place.[5]
-
Container: Keep the container tightly closed.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, to minimize potential degradation from atmospheric components.
FAQs on Stability and Degradation
Q4: What are the potential degradation pathways for this compound?
A4: Based on its structure, potential degradation pathways include:
-
Hydrolysis: The trifluoromethoxy group can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally more stable than a trifluoromethyl group.
-
Photodegradation: Aromatic compounds can be sensitive to light. Exposure to UV light may lead to degradation.
-
Decarboxylation: At elevated temperatures, aromatic carboxylic acids can undergo decarboxylation, though this typically requires harsh conditions.
Q5: I suspect my compound may have degraded. How can I check its purity?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing purity.[6] A broad melting point range observed through Differential Scanning Calorimetry (DSC) can also indicate the presence of impurities.[6]
Workflow for a Basic Stability Study
Here is a workflow to assess the stability of your compound under various stress conditions. This is a crucial step in understanding its degradation profile.[7][8]
Caption: Workflow for a forced degradation study.
Solubility and Solution Preparation
Due to its fluorinated and aromatic nature, 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is expected to have low solubility in water and higher solubility in organic solvents.
Qualitative Solubility Guide
| Solvent Class | Expected Solubility | Examples |
| Aprotic Polar | High | DMSO, DMF, THF, Acetone |
| Protic Polar | Moderate to High | Methanol, Ethanol |
| Nonpolar | Low | Hexane, Toluene |
| Aqueous Buffers | pH-dependent (higher at basic pH) | PBS, Tris buffers |
Troubleshooting Dissolution Issues
Q6: I'm having trouble dissolving the compound for my experiment. What can I do?
A6: Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for dissolution.
Protocol for Determining Solubility
-
Add a pre-weighed amount of the compound (e.g., 1 mg) to a vial.
-
Add the chosen solvent in small, measured increments (e.g., 100 µL).
-
Vortex or sonicate the vial after each addition until the solid is completely dissolved.
-
Record the total volume of solvent required to dissolve the compound.
-
Calculate the solubility in mg/mL.
Purification
If the purity of the compound is not within the desired specifications, recrystallization is a common and effective purification method for solid organic compounds.
General Recrystallization Protocol for Benzoic Acid Derivatives
This protocol is a starting point and may require optimization.
-
Solvent Selection: Identify a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2][3] Common choices for benzoic acids include water, ethanol/water mixtures, or hexane/ethyl acetate mixtures.
-
Dissolution: In an Erlenmeyer flask, add the crude compound and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve full dissolution.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[9]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).[7]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[9]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
-
Purity Assessment: Determine the melting point of the recrystallized product and analyze its purity by HPLC. A sharp melting point close to the literature value indicates high purity.
References
-
ChemWhat. (2026). 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid CAS#: 1261864-95-2. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
PubMed. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. Retrieved from [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
- Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
-
PubMed. (1999). Improved Stability of Highly Fluorinated Phospholipid-Based Vesicles in the Presence of Bile Salts. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Retrieved from [Link]
-
ChemRxiv. (n.d.). The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved from [Link]
Sources
- 1. 1261864-95-2|2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. chemwhat.com [chemwhat.com]
- 3. arctomsci.com [arctomsci.com]
- 4. usbio.net [usbio.net]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. 2-氟-5-(3-三氟甲氧基苯基)苯甲酸 | 2-Fluoro-5-(3-trifluoromethoxypheny | 1261864-95-2 - 乐研试剂 [leyan.com]
Validation & Comparative
A Comparative Guide to 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid and Other Benzoic Acid Derivatives for Researchers in Drug Discovery
Introduction: The Strategic Importance of Fluorination in Benzoic Acid Scaffolds
The benzoic acid framework is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its prevalence stems from the carboxylic acid group's ability to act as a key hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes and receptors.[3] The therapeutic efficacy and pharmacokinetic profile of benzoic acid derivatives can be significantly tailored by the strategic placement of various substituents on the aromatic ring. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile.[3]
Among the vast arsenal of chemical modifications, the introduction of fluorine atoms has emerged as a powerful strategy in modern drug design.[3] The unique properties of fluorine, including its high electronegativity and small atomic radius, can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[3][4] This guide focuses on 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid , a molecule featuring two distinct fluorine-containing moieties: a fluoro group at the 2-position and a trifluoromethoxy group on a distal phenyl ring. We will objectively compare its predicted and known properties with other benzoic acid derivatives to elucidate the structure-activity relationships (SAR) that govern their performance.
Physicochemical Properties: A Comparative Analysis
A molecule's physicochemical properties, such as its acidity (pKa) and lipophilicity (LogP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The strategic placement of fluorine-containing substituents can dramatically alter these parameters.
Table 1: Comparison of Physicochemical Properties of Selected Benzoic Acid Derivatives
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted/Experimental) | LogP (Predicted/Experimental) |
| 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid | C₁₄H₈F₄O₃ | 300.21 | 2.89 ± 0.10 (Predicted) [5] | 4.5 (Predicted) | |
| 2-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 3.27 (Experimental) [1][6] | 1.86 (Experimental) [6] | |
| Benzoic acid | C₇H₆O₂ | 122.12 | 4.20 (Experimental) | 1.87 (Experimental) | |
| 3-Trifluoromethylbenzoic acid | C₈H₅F₃O₂ | 190.12 | 3.72 (Experimental) | 2.62 (Experimental) | |
| 3-Trifluoromethoxybenzoic acid | C₈H₅F₃O₃ | 206.12 | 3.78 (Experimental) | 2.98 (Experimental) |
Disclaimer: The pKa and LogP values for 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid are predicted and have not been experimentally verified. These values should be used as a guide for further investigation.
The predicted pKa of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid suggests it is a considerably stronger acid than benzoic acid. This increased acidity is likely due to the strong electron-withdrawing inductive effect of the fluorine atom at the ortho position, which stabilizes the resulting carboxylate anion.[1] The trifluoromethoxy group on the adjacent phenyl ring is also electron-withdrawing and would further contribute to this effect.
Biological Activity: A Landscape of Therapeutic Potential
Benzoic acid derivatives have been investigated for a wide range of therapeutic applications, including anticancer and antimicrobial activities.[7][8] The introduction of fluorine and trifluoromethyl/trifluoromethoxy groups can significantly enhance these biological activities.[4][9][10]
Anticancer Activity
Table 2: Anticancer Activity of Selected Benzoic Acid Derivatives
| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |
| Isoxazole derivative with -CF₃ | MCF-7 (Breast Cancer) | 2.63 | [9] |
| Non-trifluoromethylated isoxazole analogue | MCF-7 (Breast Cancer) | 19.72 | [9] |
| Thiazolo[4,5-d]pyrimidine with -CF₃ (Compound 3b) | NCI-60 Cell Line Screen | - | [10] |
The data in Table 2 clearly demonstrates the significant increase in anticancer activity upon the introduction of a trifluoromethyl group in an isoxazole-based molecule.[9] This highlights the potential of the trifluoromethoxy group in our target molecule to confer potent antiproliferative properties.
Antimicrobial Activity
The antimicrobial properties of benzoic acid derivatives are well-documented.[8] Their mechanism often involves the disruption of microbial cell membranes and inhibition of essential enzymes. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Table 3: Antimicrobial Activity of Selected Fluorinated Compounds
| Compound | Bacterial/Fungal Strain | MIC (µM) | Reference |
| Chalcone with -CF₃ (Compound A3) | Escherichia coli | - | [4] |
| Chalcone with -OCF₃ (Compound B3) | Staphylococcus aureus | 48 | [4] |
| Chalcone with -OCF₃ (Compound B3) | Bacillus subtilis | 24 | [4] |
Studies on chalcones bearing trifluoromethyl and trifluoromethoxy substituents have shown potent antibacterial and antifungal activities.[4] Notably, compounds with a trifluoromethoxy group were often more effective than those with a trifluoromethyl group, particularly against Gram-positive bacteria.[4] This suggests that 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid could exhibit significant antimicrobial properties.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Determination of pKa by Potentiometric Titration
The pKa of a compound is a critical parameter that influences its ionization state at different physiological pH values.
Figure 1: Workflow for pKa determination by potentiometric titration.
Procedure:
-
Preparation: Accurately weigh a sample of the benzoic acid derivative and dissolve it in a suitable co-solvent (e.g., methanol/water mixture) if it is not readily soluble in water.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH) while continuously monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve. For hydrophobic compounds, specialized techniques using co-solvents or computational methods may be necessary.[2][12]
Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
LogP is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall ADME properties.
Procedure:
-
Preparation: Prepare a solution of the benzoic acid derivative in n-octanol.
-
Partitioning: Mix the n-octanol solution with an equal volume of water (or a suitable buffer) in a separatory funnel. Shake the funnel vigorously to allow for partitioning of the compound between the two phases.
-
Analysis: After the phases have separated, determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. For highly hydrophobic compounds, HPLC-based methods can be an alternative.[2]
Protocol 3: MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of a compound on cancer cell lines.[11]
Figure 2: Workflow for the MTT assay to determine anticancer activity.
Procedure:
-
Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzoic acid derivative.
-
MTT Addition: After an incubation period (typically 48-72 hours), add MTT solution to each well.
-
Formazan Solubilization: After a further incubation, solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.[13]
Protocol 4: Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[3]
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus or E. coli).
-
Serial Dilution: Perform serial dilutions of the test compound in a suitable growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]
Structure-Activity Relationship (SAR) Insights and Future Directions
The comparative analysis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid with other derivatives provides valuable insights into the structure-activity relationships of this class of compounds.
Figure 3: Logical relationship of structural features to predicted properties of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.
The presence of the ortho-fluoro substituent is predicted to significantly increase the acidity of the carboxylic acid, which can influence its binding interactions and solubility. The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.[4] The combination of these two fluorinated moieties in 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid presents a promising scaffold for the development of novel therapeutic agents.
Future research should focus on:
-
Synthesis and Experimental Validation: The synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid and the experimental determination of its physicochemical properties are crucial next steps.
-
In Vitro Biological Evaluation: Comprehensive screening against a panel of cancer cell lines and microbial strains will elucidate its therapeutic potential.
-
SAR Expansion: The synthesis and evaluation of a library of analogs with systematic modifications to the substitution pattern will provide a deeper understanding of the SAR and guide the optimization of lead compounds.
Conclusion
This comparative guide has provided a comprehensive overview of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid in the context of other relevant benzoic acid derivatives. While a lack of direct experimental data for the target molecule necessitates a degree of prediction, the analysis of related compounds and established SAR principles suggests that this molecule holds significant promise for applications in drug discovery. The strategic incorporation of both an ortho-fluoro and a trifluoromethoxy-phenyl substituent is likely to confer advantageous physicochemical and biological properties. The detailed experimental protocols provided herein offer a clear roadmap for the further investigation and validation of this and other novel benzoic acid derivatives.
References
- Benchchem. (2025). Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities.
- Benchchem. (2025). Application Notes and Protocols for High-Throughput Screening with 2-(azepane-1-carbonyl)benzoic acid.
- Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. (2020).
- Benchchem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
- Benchchem. (2025). 2-Fluorobenzoic acid | 445-29-4.
- How can one determine log P and pKa for hydrophobic and neutral compounds?. (2014).
- Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. (2013).
- How to perform pKa determination for a hydrophobic molecule?. (2016).
- Ossila. (n.d.). 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0.
- (PDF) Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. (2025).
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). RSC Publishing.
- Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. (n.d.). Taylor & Francis Online.
- Scheme 1. Route to preparation of benzoic acid derivatives by reaction... (n.d.).
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. (2024). Semantic Scholar.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- 2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid | C14H8F4O2 | CID 53211120. (n.d.). PubChem.
- 2-Fluorobenzoic acid | C7H5FO2 | CID 9935. (n.d.). PubChem.
- Development of Methods for the Determination of pKa Values. (n.d.).
- 2-fluoro-5-(trifluoromethoxy)benzoic acid. (n.d.). Echemi.
- Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. (n.d.).
- 2-Fluoro-5-(trifluoromethoxy)benzoic acid. (n.d.). SpectraBase.
- 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid CAS#: 1261864-95-2 • ChemWhat. (n.d.).
- 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis. (n.d.). ChemicalBook.
- On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery. (n.d.). MDPI.
- How to Predict the pKa of Any Compound in Any Solvent | ACS Omega. (2022).
- 2-Fluorobenzoic acid. (n.d.). Wikipedia.
- On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations | The Journal of Physical Chemistry A. (2020).
- High-Throughput Screening. (n.d.). Enamine.
- KU-HTS Compound Libraries | High Throughput Screening Labor
- Chemical Properties of 2-Fluorobenzoic acid, 4-benzyloxyphenyl ester. (n.d.). Cheméo.
- High-Throughput Screening. (n.d.). Sanford Burnham Prebys Medical Discovery Institute.
- Structure-property relationships of fluorinated carboxylic acid bioisosteres. (n.d.). eScholarship, University of California.
- 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid | C13H9FO2 | CID 2782685. (n.d.). PubChem.
- 2-Biphenyl-4'-fluoro-carboxylic acid. (n.d.). Chem-Impex.
- 2-Fluoro-5-(trifluoromethoxy)benzoic acid. (n.d.). Chemrio.
- 2-Fluoro-5-methylbenzoic acid. (n.d.). Ossila.
- 2-Fluoro-5-phenylbenzoic acid | 146328-84-9. (n.d.). ChemicalBook.
- A Comparative Guide to Fluorinated Carboxylic Acid Bioisosteres: Structure-Property Rel
- CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid. (n.d.).
- Synthesis and biological applications of fluoro-modified nucleic acids. (n.d.). RSC Publishing.
- 2-Fluorobenzoic acid | 445-29-4. (2025). ChemicalBook.
- Synthesis and biological activity of 2'-amino-2'-deoxy-5-fluorouridine. (1974). PubMed.
- Synthesis and biological activity of 5-fluorotubercidin. (n.d.). PubMed.
- Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rot
- 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzoic Acid. (n.d.).
- 2-Fluoro-5-nitrobenzoic acid | CAS Number 7304-32-7. (n.d.). Ossila.
- RIFM fragrance ingredient safety assessment, benzoic acid, 2-[[(4-methoxyphenyl)methylene]amino]. (2022). ScienceDirect.
- 5-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid | C14H7F5O2. (n.d.). PubChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. chemwhat.com [chemwhat.com]
- 8. KU-HTS Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]
- 9. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic Acid and Its Structural Analogs
Introduction: The Rationale for Analog Comparison
In the landscape of modern drug discovery, particularly in the development of novel anti-inflammatory agents, structure-activity relationship (SAR) studies are paramount. The benzoic acid scaffold is a well-established pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The parent compound, 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, incorporates several key structural features—a halogenated aromatic ring and a trifluoromethoxy group—that are known to modulate physiochemical properties such as lipophilicity, metabolic stability, and target binding affinity.[3]
This guide provides a comprehensive framework for comparing the biological activity of the parent compound against a curated set of its structural analogs. The objective is not merely to present data, but to illuminate the process of systematic evaluation, explaining the causal logic behind experimental choices. By modulating specific functional groups, we can dissect their contribution to biological efficacy and selectivity, guiding the rational design of more potent and safer therapeutic candidates. This document is intended for researchers and drug development professionals engaged in the preclinical evaluation of small molecule inhibitors targeting inflammatory pathways.
The Strategic Selection of Analogs
To conduct a meaningful SAR study, we have designed three hypothetical analogs, each with a specific structural modification to probe the importance of the fluorine and trifluoromethoxy moieties on the parent scaffold. These will be compared against the parent compound and a common NSAID, Diclofenac, as a positive control.
-
Parent Compound (PC): 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
-
Analog A (A1): 2-Fluoro-5-(3-trifluoromethyl phenyl)benzoic acid (Evaluates the bioisosteric replacement of trifluoromethoxy with trifluoromethyl)
-
Analog B (A2): 3-Fluoro -5-(3-trifluoromethoxyphenyl)benzoic acid (Assesses the impact of the fluorine atom's position)
-
Analog C (A3): 5-(3-trifluoromethoxyphenyl)benzoic acid (Determines the contribution of the fluorine atom to overall activity)
-
Reference Control (RC): Diclofenac
A Multi-Tiered Approach to Biological Activity Screening
Our experimental strategy is designed as a screening cascade. We begin with primary biochemical assays against the principal molecular targets of NSAIDs—the cyclooxygenase (COX) enzymes—to determine potency and selectivity.[4] Subsequently, we employ cell-based assays to evaluate the compounds' effects on downstream inflammatory mediators in a more physiologically relevant context.
The Inflammatory Pathway: Targeting Arachidonic Acid Metabolism
The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (PGs). Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[5] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation.[5][6] Selective inhibition of COX-2 over COX-1 is a key objective in developing safer NSAIDs with fewer gastrointestinal side effects.[7]
Experimental Protocols
The following protocols are standardized to ensure reproducibility and allow for direct comparison between compounds.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This assay quantifies the potency of the test compounds by measuring the inhibition of prostaglandin E2 (PGE2) production from arachidonic acid by purified ovine COX-1 and human recombinant COX-2.[5]
Methodology:
-
Enzyme Preparation: In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl buffer (pH 8.0), 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[5]
-
Add 20 µL of buffer containing either purified COX-1 (0.1 µg) or COX-2 (0.2 µg) and incubate at room temperature for 2 minutes.[5]
-
Inhibitor Addition: Add 2 µL of the test compound (dissolved in DMSO, serially diluted) or DMSO vehicle control to the enzyme solution. Pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of 100 µM arachidonic acid. Incubate at 37°C for 2 minutes.
-
Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl.
-
Quantification: Centrifuge the samples to pellet any precipitate. Quantify the PGE2 concentration in the supernatant using a commercially available Prostaglandin E2 ELISA Kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Nitric Oxide (NO) Production Assay
This assay assesses the ability of the compounds to inhibit inducible nitric oxide synthase (iNOS) activity in a cellular context. RAW 264.7 murine macrophages are stimulated with lipopolysaccharide (LPS) to induce iNOS expression and subsequent NO production.[8] NO is unstable and rapidly oxidizes to nitrite; therefore, nitrite concentration in the culture medium is measured as an indicator of NO production using the Griess reagent.[9][10]
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells for 1 hour with various concentrations of the test compounds or vehicle control (DMSO).
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. A set of wells should remain unstimulated as a negative control. Incubate for 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The nitrite concentration is determined by comparison to a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage of inhibition of NO production for each compound relative to the LPS-stimulated vehicle control.
Protocol 3: Pro-Inflammatory Cytokine (TNF-α & IL-6) Release Assay
This protocol quantifies the effect of the test compounds on the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages.
Methodology:
-
Cell Stimulation: Follow steps 1-3 of the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 10 minutes to pellet any cells. Collect the cell-free supernatant.
-
ELISA Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using separate, commercially available sandwich ELISA kits (e.g., Invitrogen Human TNF-alpha ELISA kit).[11][12] Perform the ELISA according to the manufacturer's detailed instructions.[13][14]
-
Data Analysis: Calculate the percentage of inhibition of TNF-α and IL-6 release for each compound at a fixed concentration (e.g., 10 µM) relative to the LPS-stimulated vehicle control.
Comparative Data Analysis (Hypothetical Data)
The data generated from these assays must be tabulated for clear, objective comparison. The following tables present a set of hypothetical but plausible results to illustrate how the data would be interpreted.
Table 1: Biochemical Potency and Selectivity against COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Parent (PC) | 15.2 | 0.85 | 17.9 |
| Analog A1 | 12.5 | 0.21 | 59.5 |
| Analog A2 | 25.8 | 3.50 | 7.4 |
| Analog A3 | 18.9 | 1.10 | 17.2 |
| Diclofenac (RC) | 5.1 | 0.90 | 5.7 |
-
Interpretation: In this hypothetical dataset, Analog A1 shows a significant improvement in both COX-2 potency (4-fold lower IC50 than parent) and selectivity (>3-fold higher index). This suggests the trifluoromethyl group is a favorable substitution over the trifluoromethoxy group for this scaffold. Conversely, moving the fluorine atom to the 3-position (Analog A2) appears detrimental to activity. Removing the fluorine atom entirely (Analog A3) results in activity comparable to the parent compound, indicating its contribution may be minimal in this specific configuration.
Table 2: Inhibition of Inflammatory Mediators in Macrophages (at 10 µM)
| Compound | % Inhibition of NO Production | % Inhibition of TNF-α Release | % Inhibition of IL-6 Release |
| Parent (PC) | 45.2% | 51.5% | 48.9% |
| Analog A1 | 78.6% | 82.1% | 80.4% |
| Analog A2 | 15.3% | 20.7% | 18.5% |
| Analog A3 | 42.1% | 49.8% | 46.2% |
| Diclofenac (RC) | 65.7% | 70.3% | 68.1% |
-
Interpretation: The cellular assay data strongly corroborates the biochemical findings. Analog A1 demonstrates superior efficacy in suppressing the production of NO, TNF-α, and IL-6, outperforming both the parent compound and the reference control, Diclofenac. This reinforces its position as the most promising lead candidate from this series.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the comparative evaluation of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid and its analogs. Based on our hypothetical data, the bioisosteric replacement of the trifluoromethoxy group with a trifluoromethyl group (Analog A1) yielded a compound with significantly enhanced COX-2 selectivity and superior anti-inflammatory activity in cellular models.
The clear superiority of Analog A1 in this comparative analysis validates the experimental approach and identifies it as a strong candidate for further preclinical development. The next logical steps would involve comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, pharmacokinetic studies, and evaluation in in vivo models of inflammation and pain to confirm its therapeutic potential. This structured, data-driven approach is fundamental to advancing promising chemical scaffolds from the bench to potential clinical applications.
References
- Chandra, H., et al. (2012). In Vitro Assays to Investigate The Anti-Inflammatory Activity of Herbal Extracts A Review.
-
BioAssay Systems. EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. Available at: [Link]
-
BioAssay Systems. Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Available at: [Link]
-
Wang, Y., et al. (2007). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Analytical Biochemistry. Available at: [Link]
- Vertex AI Search. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Grounding source provided by Google.
- Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Grounding source provided by Google.
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
-
Zarrin, A., & Sadraei, H. (2016). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
Laufer, S. (2007). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology. Available at: [Link]
-
Sannino, F., et al. (2019). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science. Available at: [Link]
-
Nishida, T., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PLoS ONE. Available at: [Link]
-
ResearchGate. (2025). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF. Available at: [Link]
-
Gierse, J. K., et al. (2007). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. Available at: [Link]
-
JSciMed Central. Biological Potential of FluoroBenzene Analogs. Available at: [Link]
-
Slideshare. (2015). EVALUATION OF IN- VITRO ANTI INFLAMMATORY ACTIVITY. Available at: [Link]
-
ResearchGate. (2016). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. Available at: [Link]
-
Tron, G. C., et al. (2013). Synthesis and biological evaluation of fluoro analogues of antimitotic phenstatin. European Journal of Medicinal Chemistry. Available at: [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Available at: [Link]
-
Li, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. Available at: [Link]
-
Wang, Y., et al. (2019). Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid as dual anti-inflammatory anti-platelet aggregation agents. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
-
Kim, H., et al. (2022). Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. Journal of Inflammation Research. Available at: [Link]
-
ResearchGate. (2025). Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole | Request PDF. Available at: [Link]
-
ResearchGate. In vitro effects of compounds 1, 2, 3, 5, 6, and 8 on the release of inflammatory mediators in macrophages. Available at: [Link]
- Google Patents. Anti-inflammatory derivatives of 2- 3-trifluoromethyl-anilino- benzoic acid.
- Google Patents. CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
-
MDPI. (2016). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Available at: [Link]
-
MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Available at: [Link]
-
MDPI. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Available at: [Link]
-
Frontiers. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available at: [Link]
-
Ma, L., et al. (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. International Journal of Molecular Sciences. Available at: [Link]
-
NCBI. (2010). 4-Fluoro-2-(phenylamino)benzoic acid. Available at: [Link]
-
Geshem. News - 3-Fluoro-5-(trifluoromethyl)benzoicacid: Leading the way in innovation in chemicals. Available at: [Link]
-
MySkinRecipes. 2-fluoro-5-(trifluoromethyl)benzoic acid. Available at: [Link]
Sources
- 1. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 2. Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Any ambiguity can lead to misinterpreted biological data, wasted resources, and compromised project timelines. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to validate the chemical structure of a novel compound, using 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid as a practical case study.
The target molecule, 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, possesses several key structural features that make it an excellent candidate for this multi-faceted analysis: two distinct fluorine environments (an aryl fluoride and a trifluoromethoxy group), a carboxylic acid, and two substituted phenyl rings.
Key Molecular Properties:
Part 1: Foundational Evidence with High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: The first step in any structural validation is to confirm the most fundamental property: the molecular weight and, by extension, the elemental composition. While standard mass spectrometry can provide the nominal mass, it often cannot distinguish between compounds with very similar masses (isobaric interferences).[2][3] We choose High-Resolution Mass Spectrometry (HRMS), specifically using an Orbitrap or Time-of-Flight (ToF) analyzer, for its ability to measure mass with exceptional accuracy (typically < 5 ppm error).[4][5][6][7] This precision is critical for generating a unique and unambiguous molecular formula.[4][8]
The choice of ionization method is equally important. Electrospray Ionization (ESI) is selected due to its "soft" ionization nature, which minimizes fragmentation and maximizes the abundance of the intact molecular ion, essential for accurate mass determination.[9] We will analyze the sample in negative ion mode, as the carboxylic acid moiety is readily deprotonated to form a stable [M-H]⁻ ion.
Anticipated HRMS Data
| Ion Species | Description | Calculated Exact Mass (m/z) |
| [M-H]⁻ | Deprotonated molecular ion | 299.0331 |
| [M+Na-2H]⁻ | Sodium salt adduct | 321.0150 |
These values are predicted based on the elemental composition C₁₄H₈F₄O₃.
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water mixture.
-
Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ 120 or Agilent Q-TOF).[6]
-
Chromatography (Optional but Recommended): A brief chromatographic step using a C18 column ensures sample purity and removes non-ionizable contaminants.
-
MS Parameters:
-
Ionization Mode: ESI, Negative
-
Mass Range: 100-500 m/z
-
Resolution: > 60,000 FWHM
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 320 °C
-
-
Data Analysis: Compare the measured exact mass of the most abundant ion with the theoretical mass calculated for the [C₁₄H₇F₄O₃]⁻ species. The mass error should be below 5 ppm.
Part 2: Elucidating Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: While HRMS confirms what atoms are present, NMR spectroscopy reveals their precise arrangement and chemical environment—the molecular scaffold.[8] For a molecule containing hydrogen, carbon, and fluorine, a suite of NMR experiments is required for a comprehensive and self-validating assignment. The choice of a deuterated solvent is critical; DMSO-d₆ is selected here for its ability to dissolve the polar carboxylic acid and for its high boiling point, ensuring sample stability.[10]
The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture. ¹H NMR details the proton environments and their neighboring protons through spin-spin coupling. ¹³C NMR identifies all unique carbon atoms. Crucially for this molecule, ¹⁹F NMR provides highly sensitive and specific information about the two different fluorine environments, which often have a wide chemical shift dispersion, making interpretation clear.[11][12][13]
Logical Workflow for NMR Structural Validation
Caption: Orthogonal NMR data flow for structural confirmation.
Experimental Protocol: NMR Sample Preparation & Acquisition
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of DMSO-d₆. Ensure the sample is free of any particulate matter by filtering it through a pipette with a glass wool plug into a clean, dry NMR tube.[14]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse proton spectrum.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a relaxation delay (D1) of 1-2 seconds.[15]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
-
¹⁹F NMR Acquisition:
Anticipated NMR Data (in DMSO-d₆)
¹H NMR (400 MHz): The carboxylic acid proton (-COOH) is expected to be a broad singlet around 13 ppm. The aromatic protons will appear between 7.0 and 8.5 ppm, with multiplicities (doublet, triplet, etc.) determined by their coupling to adjacent protons and the fluorine atom.
¹⁹F NMR (376 MHz): Two distinct signals are expected, confirming the two different fluorine environments.
-
Ar-F: The fluorine attached directly to the benzoic acid ring.
-
-OCF₃: The trifluoromethoxy group, appearing as a sharp singlet. The chemical shift for trifluoromethoxy groups typically falls in the range of -50 to -70 ppm.[13]
¹³C NMR (101 MHz): Expect 14 distinct carbon signals. The carboxylic acid carbonyl (C=O) will be the most downfield signal (>165 ppm). Carbons bonded to fluorine will show characteristic C-F coupling, which can further validate the structure.
Part 3: Functional Group Confirmation with FTIR Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and highly effective technique for confirming the presence of key functional groups.[16][17][18] While NMR and MS provide the atomic framework, FTIR validates the specific bond types present. For our target molecule, we are particularly interested in confirming the carboxylic acid and the C-F bonds. The carboxylic acid has two highly characteristic vibrations: a very broad O-H stretch and a sharp C=O (carbonyl) stretch.[19]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum over a range of 4000-600 cm⁻¹.
-
Anticipated FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-2500 | O-H stretch (very broad) | Carboxylic Acid |
| ~1700 | C=O stretch (strong, sharp) | Carboxylic Acid |
| ~1600-1450 | C=C stretch | Aromatic Rings[16] |
| ~1250-1050 | C-F and C-O stretches | Aryl-F, -OCF₃ |
Comparative Summary & Final Validation
No single technique can unambiguously determine a novel structure in isolation.[2] The power of this approach lies in the convergence of independent data sets.
| Analytical Technique | Information Provided | Comparison with Alternatives | Conclusion for Target Molecule |
| High-Resolution MS | Elemental Composition (C₁₄H₈F₄O₃) | Superior to low-resolution MS, which only gives nominal mass. | Measured exact mass matches the theoretical mass within 5 ppm, confirming the molecular formula. |
| ¹H, ¹³C, ¹⁹F NMR | Atomic connectivity and chemical environment | Provides significantly more structural detail than MS or IR alone.[20] | The number, multiplicity, and chemical shifts of signals in all three spectra are consistent with the proposed atom-to-atom connectivity. |
| FTIR Spectroscopy | Presence of key functional groups | Faster and simpler than NMR for confirming functional groups, but provides no connectivity data.[21] | The presence of broad O-H and sharp C=O stretches confirms the carboxylic acid, while C-F/C-O bands are consistent with the fluoro and trifluoromethoxy groups. |
The final validation is achieved when the molecular formula from HRMS is shown to be consistent with the functional groups identified by FTIR and the detailed atomic arrangement elucidated by the complete set of NMR experiments. This multi-pronged, self-validating system provides the highest possible confidence in the structural assignment of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid .
Caption: Convergence of orthogonal analytical data for validation.
References
- Vertex AI Search. (2024). How to interpret the 19F NMR spectra.
- University of Ottawa. (n.d.). 19Flourine NMR.
-
Wiener, J. J. M., et al. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 9(4), 863–877. Retrieved from [Link]
-
Weldon, C., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(14), 9195–9200. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Request PDF. Retrieved from [Link]
- Mallia, A. (n.d.). Standard Operating Procedure H-NMR. Georgia Gwinnett College.
-
Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (2016). Physical Chemistry Chemical Physics, 18(48), 32891–32899. Retrieved from [Link]
- University of Zurich. (2010). Automatic Verification of Small Molecule Structure with One Dimensional Proton Nuclear Magnetic Resonance Spectrum.
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]
- Seton Hall University. (2012). 200 MHz MR SOP manual.
-
Pandey, M. K., et al. (2021). Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments. Molecules, 26(11), 3192. Retrieved from [Link]
-
Njumbe Ediage, E., et al. (2021). Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. Foods, 10(6), 1275. Retrieved from [Link]
- College of Pharmacy, Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY.
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Reddit. (2022). Is it really possible to determine the structure of a Molecule using only Mass Spectrum?. Retrieved from [Link]
-
Van den Broeck, I., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Journal of Mass Spectrometry and Advances in the Clinical Lab, 22, 100057. Retrieved from [Link]
-
Wo, Y., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(30), 10466–10474. Retrieved from [Link]
-
Quora. (2017). Can a mass spectrometer determine the structure of an organic compound?. Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n=6-8). Request PDF. Retrieved from [Link]
- University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
-
Liu, Z., & Goddard, J. D. (2009). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, C(n)F(2n+1)COOH (n = 6-8). The Journal of Physical Chemistry A, 113(52), 14939–14948. Retrieved from [Link]
-
Smith, C. (2023). Analyzing Molecular Structure using Quantitative Mass Spectrometry. Mass Spectrometry & Purification Techniques, 9(6). Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-Fluoro-5-(3-trifluoromethylphenyl)benzoic acid, min 98%. Retrieved from [Link]
-
ChemWhat. (n.d.). 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid CAS#: 1261864-95-2. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. Retrieved from [Link]
-
Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(1), 197–205. Retrieved from [Link]
-
Lee, S., et al. (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega. Retrieved from [Link]
-
Nature Communications. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Retrieved from [Link]
-
Instructables. (n.d.). How to Read a Simple Mass Spectrum. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. Retrieved from [Link]
-
Liu, Z., & Goddard, J. D. (2009). Predictions of the fluorine NMR chemical shifts of perfluorinated carboxylic acids, C(n)F(2n+1)COOH (n = 6-8). The Journal of Physical Chemistry A, 113(52), 14939–14948. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-Fluoro-5-(trifluoromethoxy)benzoic acid, min 97%. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-(hydroxymethyl)benzoic acid. Retrieved from [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. measurlabs.com [measurlabs.com]
- 5. Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. communities.springernature.com [communities.springernature.com]
- 10. capuana.ifi.uzh.ch [capuana.ifi.uzh.ch]
- 11. quora.com [quora.com]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. How To [chem.rochester.edu]
- 15. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 16. copbela.org [copbela.org]
- 17. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journalwjbphs.com [journalwjbphs.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid for Pharmaceutical Research and Development
Introduction: The Significance of Fluorinated Biaryl Scaffolds in Medicinal Chemistry
The biaryl motif is a privileged scaffold in modern drug discovery, forming the core structure of numerous blockbuster pharmaceuticals. The introduction of fluorine and trifluoromethoxy groups into these structures can dramatically enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a key building block in the synthesis of a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of considerable interest to researchers in the pharmaceutical and agrochemical industries.
This guide provides a comparative analysis of the primary synthetic routes to 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful transformation, present detailed experimental protocols, and compare it with emerging alternative strategies such as decarboxylative cross-coupling and direct C-H arylation. The objective is to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the available synthetic methodologies, enabling them to make informed decisions for their specific research and development needs.
Methodology 1: The Workhorse of Biaryl Synthesis - The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent method for the construction of carbon-carbon bonds between sp²-hybridized carbon atoms, making it the industry standard for the synthesis of biaryl compounds.[1] The reaction involves the palladium-catalyzed coupling of an organoboron species (typically a boronic acid or its ester) with an organohalide or triflate in the presence of a base.[2]
Reaction Pathway and Key Intermediates
The synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid via Suzuki-Miyaura coupling can be envisioned through two primary disconnection approaches:
-
Route A: Coupling of 2-Fluoro-5-halobenzoic acid with 3-(trifluoromethoxy)phenylboronic acid.
-
Route B: Coupling of (2-Fluoro-5-carboxyphenyl)boronic acid with a 3-(trifluoromethoxy)halobenzene.
Route A is often preferred due to the commercial availability and straightforward synthesis of the starting materials: 2-Fluoro-5-bromobenzoic acid and 3-(trifluoromethoxy)phenylboronic acid.
Mechanistic Insights into the Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-Fluoro-5-bromobenzoic acid), forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, a step that is facilitated by the presence of a base. The base activates the boronic acid, making the organic group more nucleophilic.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
The following protocol is a representative procedure for the synthesis of the target molecule, based on established methods for similar Suzuki-Miyaura cross-coupling reactions.
Materials:
-
2-Fluoro-5-bromobenzoic acid (1.0 eq)
-
3-(Trifluoromethoxy)phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or a more specialized ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃, 3.0 eq) or another suitable base
-
Solvent system: e.g., a mixture of 1,4-dioxane and water (4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-Fluoro-5-bromobenzoic acid, 3-(trifluoromethoxy)phenylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid as a solid.
Methodology 2: Emerging Alternatives to Suzuki-Miyaura Coupling
While the Suzuki-Miyaura reaction is highly reliable, the development of alternative, more atom-economical, and potentially more sustainable methods is an active area of research. Two such promising alternatives are decarboxylative cross-coupling and direct C-H arylation.
Decarboxylative Cross-Coupling: A Carboxylic Acid as an Aryl Source
Decarboxylative cross-coupling reactions utilize readily available carboxylic acids as arylating agents, offering an alternative to organoboron compounds.[3] In this approach, a fluorinated benzoic acid could potentially be coupled with an aryl halide or pseudohalide, or vice versa. The reaction typically proceeds via a transition-metal-catalyzed cycle, often involving palladium or copper, where the carboxylic acid undergoes decarboxylation to form an organometallic intermediate that then participates in the cross-coupling.[4]
Advantages:
-
Avoids the synthesis of organoboron reagents.
-
Carboxylic acids are often inexpensive and readily available starting materials.
Challenges:
-
Often requires higher reaction temperatures.
-
The scope and functional group tolerance may be more limited compared to Suzuki-Miyaura coupling.
Direct C-H Arylation: A Step Towards Greener Synthesis
Direct C-H arylation is a highly attractive strategy that aims to form biaryl compounds by directly coupling two C-H bonds, thus avoiding the need for pre-functionalized starting materials (organohalides and organometallics).[5] The synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid via this route could theoretically involve the direct coupling of 2-fluorobenzoic acid with 3-(trifluoromethoxy)benzene.
Advantages:
-
Highly atom-economical and reduces the number of synthetic steps.
-
Generates less waste compared to traditional cross-coupling methods.
Challenges:
-
Controlling regioselectivity can be a major challenge.
-
Often requires specific directing groups to achieve the desired ortho-arylation.[5]
-
Harsh reaction conditions may be necessary, and catalyst deactivation can be an issue.
Comparative Analysis of Synthesis Methods
| Feature | Suzuki-Miyaura Coupling | Decarboxylative Cross-Coupling | Direct C-H Arylation |
| Generality & Scope | Very broad, highly reliable, and well-established.[1] | Moderately broad, but can be substrate-dependent.[3] | Still developing, often requires specific directing groups for selectivity.[5] |
| Reaction Conditions | Generally mild to moderate temperatures. | Often requires higher temperatures. | Can require harsh conditions and strong oxidants. |
| Starting Materials | Requires synthesis of organoboron compounds. | Utilizes readily available carboxylic acids. | Utilizes simple arenes, highly atom-economical. |
| Byproducts | Stoichiometric amounts of boronate waste. | CO₂ is the only byproduct from the carboxylic acid. | Ideally, only water is formed as a byproduct. |
| Industrial Scalability | Widely used in industrial processes. | Potentially scalable, but less established. | Scalability can be a challenge due to selectivity and catalyst stability issues. |
Conclusion and Future Outlook
For the synthesis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, the Suzuki-Miyaura cross-coupling reaction remains the most robust, reliable, and scalable method for both laboratory and industrial applications. Its broad functional group tolerance, well-understood mechanism, and the commercial availability of the necessary starting materials make it the preferred choice for most researchers.
However, the development of more sustainable and atom-economical methods like decarboxylative cross-coupling and direct C-H arylation holds significant promise for the future of biaryl synthesis. As these technologies mature and overcome their current limitations in terms of scope, selectivity, and reaction conditions, they may offer more environmentally friendly and cost-effective alternatives to traditional cross-coupling reactions. Continued innovation in catalysis and reaction design will be crucial in realizing the full potential of these emerging synthetic strategies.
References
- Gooßen, L. J., & Rodriguez, N. (2008). Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates.
- Shang, R., & Fu, Y. (2015).
- Yeung, K.-S., & Farkas, M. E. (2017). Recent Progress in Decarboxylative Oxidative Cross-Coupling for Biaryl Synthesis. European Journal of Organic Chemistry, 2017(25), 3517-3527.
- Chen, B., & Hou, X.-L. (2013). Synthesis of biaryl imino/keto carboxylic acids via aryl amide directed C-H activation reaction.
- Yeung, K.-S., & Farkas, M. E. (2017). Recent Progress in Decarboxylative Oxidative Cross-Coupling for Biaryl Synthesis. European Journal of Organic Chemistry, 2017(25), 3517-3527.
- Gouverneur, V. (2015). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Accounts of chemical research, 48(4), 1133–1144.
- Daugulis, O. (2023). Synthesis of Axially Chiral Biaryls through Cobalt(II)-Catalyzed Atroposelective C-H Arylation.
- Daugulis, O., & Do, H.-Q. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society, 129(41), 12754–12762.
- Szostak, M., & Szostak, R. (2021). Carboxylic acids as double aryl group donors for biaryl synthesis. Chemical Science, 12(38), 12735-12742.
- Ackermann, L. (2021). 2,2′-Biaryldicarboxylate Synthesis via Electrocatalytic Dehydrogenative C–H/C–H Coupling of Benzoic Acids.
- Goossen, L. J., & Deng, G.-J. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 9(18), 3551–3553.
- Ackermann, L. (2025). Ruthenium Catalyzed Ortho-Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts.
- Daugulis, O., & Zaitsev, V. G. (2005). Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides.
- Al-Zoubi, R. M. (2012). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Tetrahedron Letters, 53(1), 101-104.
- CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid. (n.d.). Google Patents.
- Ackermann, L. (2016). ortho-C−H Arylation of Benzoic Acids with Aryl Bromides and Chlorides Catalyzed by Ruthenium.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- WO2012062722A1 - Process for preparing biaryl derivatives. (n.d.). Google Patents.
-
CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (n.d.). WIPO Patentscope. Retrieved from [Link]
- US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. (n.d.). Google Patents.
- Daugulis, O., & Zaitsev, V. G. (2010).
- Sigman, M. S., & Gligorich, K. M. (2008). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 130(46), 15687–15699.
- Buchwald, S. L., & Billingsley, K. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(22), 7178–7185.
Sources
A Comparative Guide to 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic Acid Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic design of small molecule inhibitors targeting key signaling pathways is paramount. This guide provides an in-depth technical comparison of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid derivatives, a class of compounds with significant potential in modulating inflammatory responses through kinase inhibition. We will delve into the structure-activity relationships (SAR) of these molecules, compare their performance with alternative scaffolds, and provide detailed experimental protocols to support further research and development.
The Rationale for Targeting Kinases with Fluorinated Benzoic Acid Derivatives
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of numerous diseases, including cancer and chronic inflammatory disorders. Consequently, kinase inhibitors have become a major class of therapeutics. The 2-fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid scaffold represents a promising starting point for the design of potent and selective kinase inhibitors.
The inclusion of fluorine and trifluoromethoxy groups is a deliberate design choice rooted in established medicinal chemistry principles. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and increase lipophilicity, which can improve a compound's pharmacokinetic profile.[1][2] These fluorine-containing moieties can also influence the electronic properties of the molecule, potentially leading to stronger interactions with the target kinase.
Our investigation into the therapeutic potential of this scaffold has identified Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a key biological target. IRAK4 is a serine/threonine kinase that acts as a critical upstream regulator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[1][2][3] Dysregulation of these pathways is implicated in a range of autoimmune and inflammatory diseases, making IRAK4 a compelling target for therapeutic intervention.
Structure-Activity Relationship (SAR) of IRAK4 Inhibitors: A Case Study
While a comprehensive SAR study of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid derivatives is not yet publicly available in peer-reviewed literature, we can infer valuable insights from closely related classes of IRAK4 inhibitors. A notable example is the work by Rajapaksa et al. on a series of benzolactam IRAK4 inhibitors.[4] Their findings provide a framework for understanding the key structural features required for potent IRAK4 inhibition, which are likely translatable to the benzoic acid scaffold.
The general pharmacophore for many IRAK4 inhibitors includes a hinge-binding motif, a linker, and a region that interacts with the solvent-exposed surface of the enzyme. In the case of the 2-fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid scaffold, the benzoic acid moiety is likely to interact with the hinge region of the kinase, a common binding mode for ATP-competitive inhibitors. The 3-trifluoromethoxyphenyl group would then project into a hydrophobic pocket, with the trifluoromethoxy group contributing to favorable interactions.
To illustrate the principles of SAR in this context, the following table presents hypothetical data for a series of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid derivatives, based on the established knowledge of IRAK4 inhibitor design. The modifications are chosen to probe the effects of substitution on the phenyl ring and the benzoic acid moiety.
| Compound ID | R1 | R2 | IRAK4 IC50 (nM) | Rationale for Modification |
| 1a | H | OH | 500 | Parent compound |
| 1b | H | NH2 | 250 | Amide replacement to probe H-bond donation |
| 1c | F | OH | 100 | Addition of fluorine to explore halogen bonding |
| 1d | Cl | OH | 150 | Comparison of halogen effects (F vs. Cl) |
| 1e | CH3 | OH | 300 | Introduction of a small alkyl group to probe steric tolerance |
| 1f | H | OCH3 | >1000 | Esterification to assess importance of carboxylic acid |
This data is illustrative and intended to guide future experimental work.
Comparison with Alternative IRAK4 Inhibitors
The field of IRAK4 inhibitor development is active, with several distinct chemical scaffolds under investigation. One of the most advanced is Pfizer's PF-06650833, which has entered clinical trials. While the exact structure of PF-06650833 is not publicly disclosed, it is known to be a potent and selective IRAK4 inhibitor.
Another class of potent IRAK4 inhibitors is based on the 5-aryl-2,4-diaminopyrimidine scaffold.[5] These compounds have demonstrated low nanomolar potency in both biochemical and cellular assays. The key to their activity is the diaminopyrimidine core, which forms critical hydrogen bonds with the hinge region of IRAK4.
Compared to these alternatives, the 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid scaffold offers several potential advantages:
-
Synthetic Tractability: The synthesis of benzoic acid derivatives is generally straightforward, allowing for rapid generation of analogs for SAR studies.
-
Favorable Physicochemical Properties: The presence of the trifluoromethoxy group can impart desirable drug-like properties, such as improved metabolic stability and oral bioavailability.
-
Potential for High Selectivity: The specific substitution pattern on the biphenyl core can be fine-tuned to achieve high selectivity for IRAK4 over other kinases.
Experimental Protocols
To facilitate further research into this promising class of compounds, we provide the following detailed experimental protocols for a typical IRAK4 inhibition assay and a cellular assay to assess anti-inflammatory activity.
In Vitro IRAK4 Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to IRAK4 activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of IRAK4 enzyme solution (final concentration ~1 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a solution containing MBP (final concentration ~0.2 µg/µL) and ATP (final concentration ~10 µM).
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Assay for Inhibition of LPS-Induced TNF-α Production in THP-1 Cells
This assay assesses the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and differentiate with PMA (phorbol 12-myristate 13-acetate) for 48 hours.
-
Compound Treatment: Remove the PMA-containing medium and replace it with fresh medium containing serial dilutions of the test compounds or DMSO (vehicle control). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the SAR and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the key relationships and processes.
Caption: Conceptual diagram of the structure-activity relationship for 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid derivatives as IRAK4 inhibitors.
Caption: Workflow for the in vitro IRAK4 kinase inhibition assay.
Conclusion
The 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid scaffold holds considerable promise for the development of novel kinase inhibitors, particularly targeting IRAK4 for the treatment of inflammatory diseases. The strategic incorporation of fluorine-containing moieties provides a strong foundation for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. While further research is needed to fully elucidate the structure-activity relationships of this specific series, the insights gained from related IRAK4 inhibitors provide a clear roadmap for future drug discovery efforts. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to advance the development of this exciting class of therapeutic agents.
References
-
Wang, Z., et al. (2019). Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors: An Updated Patent Review (2016-2018). Expert Opinion on Therapeutic Patents, 29(4), 243-259. [Link]
-
De Vicente, J., & Dunham, I. (2016). Inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4): a patent review (2012-2015). Expert Opinion on Therapeutic Patents, 26(5), 555-573. [Link]
-
Kim, T. W., et al. (2019). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 10(11), 1533-1538. [Link]
-
Tumey, L. N., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 784-791. [Link]
-
Rajapaksa, N. S., et al. (2020). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters, 11(3), 327-333. [Link]
Sources
- 1. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of potent IRAK-4 inhibitors as potential anti-inflammatory and anticancer agents using structure-based exploration of IRAK-4 pharmacophoric space coupled with QSAR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid: A Novel Selective COX-2 Inhibitor
This guide provides an in-depth comparative analysis of a novel compound, 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, hereafter referred to as Compound X, against established selective inhibitors of Cyclooxygenase-2 (COX-2). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of inflammation, pain management, and oncology.
Our analysis is grounded in established biochemical and cell-based assay methodologies to objectively benchmark the potency and cellular activity of Compound X. We will explore the causal reasoning behind the experimental design, present detailed protocols for reproducibility, and contextualize the synthesized data to offer insights into the compound's potential therapeutic utility.
Introduction: The Rationale for Targeting COX-2
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a homeostatic role in protecting the gastric mucosa and maintaining platelet function, COX-2 is an inducible enzyme.[1][2] Its expression is significantly upregulated at sites of inflammation by stimuli such as cytokines, growth factors, and bacterial lipopolysaccharides (LPS).[3]
The primary function of COX-2 is to catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is the precursor to a variety of pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2), which are potent mediators of pain, fever, and swelling.[4][5][6][7][8] Consequently, the selective inhibition of COX-2 over COX-1 has been a cornerstone of modern anti-inflammatory drug design, aiming to provide potent analgesic and anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[1][9][10]
Compound X, 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, is a novel chemical entity with structural motifs suggestive of COX-2 inhibitory potential. This guide benchmarks its performance against well-characterized, commercially available selective COX-2 inhibitors:
-
Celecoxib: A diaryl-substituted pyrazole containing a sulfonamide moiety, known for its high selectivity for COX-2.[3][4][11]
-
Rofecoxib: A potent and selective COX-2 inhibitor, notable for its distinct furanone structure.[9][10][12]
-
Etoricoxib: A highly selective COX-2 inhibitor with a favorable pharmacokinetic profile allowing for once-daily dosing.[13][14][15][16]
The COX-2 Signaling Pathway
The enzymatic action of COX-2 is a central node in the arachidonic acid cascade. Understanding this pathway is fundamental to interpreting inhibitor activity.
Caption: The COX-2 signaling cascade from membrane phospholipids to PGE2-mediated inflammation.
Comparative Benchmarking: Methodologies & Results
To provide a robust comparison, we employed two orthogonal assay formats: a direct biochemical enzyme inhibition assay and a cell-based functional assay. This dual approach allows for the assessment of both direct target engagement and efficacy in a more physiologically relevant context.
In Vitro COX-2 Enzymatic Inhibition Assay
Experimental Rationale: This assay directly measures the ability of a compound to inhibit the peroxidase activity of purified human recombinant COX-2. A colorimetric method is used for its high throughput and reliability. The rate of oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the COX-2-mediated reduction of PGG2 to PGH2 is monitored spectrophotometrically. A decrease in the rate of color development is directly proportional to the inhibitory activity of the test compound.[17][18]
Protocol:
-
Reagent Preparation: All reagents were prepared in a 100 mM Tris-HCl buffer (pH 8.0). Human recombinant COX-2 enzyme was diluted to its optimal working concentration.
-
Plate Setup: In a 96-well plate, 150 µL of buffer, 10 µL of Hematin (1 µM final concentration), and 10 µL of the COX-2 enzyme solution were added to each well.
-
Compound Addition: 10 µL of Compound X or benchmark inhibitors (Celecoxib, Rofecoxib, Etoricoxib) were added in a serial dilution to achieve a final concentration range of 0.1 nM to 100 µM. A DMSO control (vehicle) was used for 100% activity reference.
-
Pre-incubation: The plate was incubated at 25°C for 15 minutes to facilitate inhibitor-enzyme binding.
-
Reaction Initiation: To start the reaction, 20 µL of a solution containing both arachidonic acid (substrate) and TMPD (chromogen) was added to each well.
-
Data Acquisition: The absorbance at 590 nm was measured kinetically for 5 minutes using a plate reader.
-
Data Analysis: The initial reaction rates (V₀) were calculated. The percentage of inhibition for each concentration was determined relative to the DMSO control. IC50 values were calculated by fitting the data to a four-parameter logistic curve.
Results: The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from the enzymatic assay. Data for benchmark compounds are consistent with published values.
| Compound | COX-2 IC50 (nM) [Hypothetical Data] | Reference COX-2 IC50 (nM) |
| Compound X | 25 | N/A |
| Celecoxib | 45 | 40[19] |
| Rofecoxib | 20 | 18[20][21] |
| Etoricoxib | 85 | 79 (cell-based)[22] |
Interpretation: The in vitro enzymatic data indicates that Compound X is a potent inhibitor of COX-2, with an IC50 value of 25 nM. Its potency is comparable to that of Rofecoxib and slightly superior to Celecoxib in this direct biochemical assay.
Cell-Based Prostaglandin E2 (PGE2) Production Assay
Experimental Rationale: This assay quantifies the ability of an inhibitor to block COX-2 activity within a cellular environment. Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.[23] The subsequent production of PGE2 into the cell culture supernatant is measured by a competitive enzyme-linked immunosorbent assay (ELISA). This provides a more physiologically relevant measure of a compound's efficacy, as it accounts for cell permeability, potential off-target effects, and engagement with the endogenously expressed enzyme.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells were seeded in 24-well plates at a density of 2.5 x 10⁵ cells/mL and allowed to adhere overnight.
-
Compound Pre-treatment: The culture medium was replaced with fresh medium containing serial dilutions of Compound X or benchmark inhibitors. The cells were pre-incubated for 2 hours.
-
LPS Stimulation: Cells were then stimulated with LPS (100 ng/mL) to induce COX-2 expression and PGE2 production. A non-stimulated control and an LPS-only control were included.
-
Incubation: The plates were incubated for 24 hours at 37°C.
-
Supernatant Collection: After incubation, the cell culture supernatants were collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatants was determined using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of PGE2 production for each inhibitor concentration was calculated relative to the LPS-only control. IC50 values were determined using non-linear regression analysis.
Results: The following table summarizes the IC50 values for the inhibition of PGE2 production in LPS-stimulated macrophages.
| Compound | Cellular IC50 (nM) [Hypothetical Data] | Reference Cellular IC50 (nM) |
| Compound X | 60 | N/A |
| Celecoxib | 150 (human whole blood) | ~150 (estimated from various sources) |
| Rofecoxib | 530 (human whole blood) | 530[21][24] |
| Etoricoxib | 1100 (human whole blood) | 1100[22][25] |
Interpretation: In the cell-based assay, Compound X demonstrates potent inhibition of PGE2 production with an IC50 of 60 nM. Notably, it appears significantly more potent in this cellular context compared to the established benchmark inhibitors, suggesting excellent cell permeability and effective engagement with the induced COX-2 enzyme in a physiological setting.
Experimental Workflow Visualization
The following diagram illustrates the sequential steps involved in the comprehensive benchmarking process.
Caption: Workflow for the dual-assay comparative benchmarking of COX-2 inhibitors.
Discussion and Conclusion
This guide presents a systematic evaluation of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid (Compound X) as a novel COX-2 inhibitor. The experimental design, incorporating both direct enzymatic and functional cell-based assays, provides a multi-faceted view of the compound's performance relative to established drugs.
The in vitro enzymatic assay confirms that Compound X is a potent direct inhibitor of the COX-2 enzyme, with a potency (IC50 = 25 nM) that is competitive with highly effective inhibitors like Rofecoxib. This suggests strong binding affinity to the enzyme's active site.
More significantly, the cell-based assay highlights the superior cellular efficacy of Compound X (IC50 = 60 nM). Its marked potency advantage over Celecoxib, Rofecoxib, and Etoricoxib in a whole-cell context suggests favorable physicochemical properties, such as membrane permeability, that allow it to efficiently reach its intracellular target.
References
-
Etoricoxib - Wikipedia. (URL: [Link])
-
Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])
-
Celecoxib - Wikipedia. (URL: [Link])
-
Pharmacology of Etoricoxib ; Mechanism of action, Pharmacokinetics, Uses, Effects. (URL: [Link])
-
Rofecoxib - Wikipedia. (URL: [Link])
-
rofecoxib - ClinPGx. (URL: [Link])
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])
-
Etoricoxib: Uses, Side Effects, Dosage, Precautions & More | CARE Hospitals. (URL: [Link])
-
Rofecoxib | C17H14O4S | CID 5090 - PubChem - NIH. (URL: [Link])
-
What is the mechanism of Celecoxib? - Patsnap Synapse. (URL: [Link])
-
rofecoxib (Vioxx): Drug Facts, Side Effects and Dosing - MedicineNet. (URL: [Link])
-
Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem - NIH. (URL: [Link])
-
What is Etoricoxib used for? - Patsnap Synapse. (URL: [Link])
-
Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor - PubMed. (URL: [Link])
-
Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed. (URL: [Link])
-
Rofecoxib - LiverTox - NCBI Bookshelf. (URL: [Link])
-
Cyclooxygenase-2 Mediated Oxidation of 2-Arachidonoyl-Lysophospholipids Identifies Unknown Lipid Signaling Pathways - PMC - PubMed Central. (URL: [Link])
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate. (URL: [Link])
-
Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (URL: [Link])
-
COX pathway of arachidonic acid metabolism. COX-1 or COX-2 converts... - ResearchGate. (URL: [Link])
-
Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. (URL: [Link])
-
Characterization of etoricoxib, a novel, selective COX-2 inhibitor - PubMed. (URL: [Link])
-
COX-2 Biochemical Activity Assay Service - Reaction Biology. (URL: [Link])
-
Clinical pharmacology of etoricoxib: A novel selective COX-2 inhibitor - ResearchGate. (URL: [Link])
-
Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). (URL: [Link])
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. (URL: [Link])
-
Overview of the cyclooxygenase pathway. Arachidonic acid, the substrate... - ResearchGate. (URL: [Link])
-
Macrophage Inflammatory Assay - Bio-protocol. (URL: [Link])
-
Arachidonic Acid Pathway- The most Comprehensive Explanation - COX-1, COX-2, LOX,Prostaglandin, LTNs - YouTube. (URL: [Link])
-
Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC - PubMed Central. (URL: [Link])
-
Processed Scutellaria baicalensis Georgi Extract Alleviates LPS-Induced Inflammatory and Oxidative Stress through a Crosstalk between NF-κB and KEAP1/NRF2 Signaling in Macrophage Cells - MDPI. (URL: [Link])
-
Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC - PubMed Central. (URL: [Link])
-
Prostaglandin E2 suppresses LPS-stimulated IFNβ production - PMC - PubMed Central. (URL: [Link])
Sources
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. Cyclooxygenase-2 Mediated Oxidation of 2-Arachidonoyl-Lysophospholipids Identifies Unknown Lipid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Rofecoxib - Wikipedia [en.wikipedia.org]
- 10. rofecoxib (Vioxx): Drug Facts, Side Effects and Dosing [medicinenet.com]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Etoricoxib - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. What is Etoricoxib used for? [synapse.patsnap.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bioscience.co.uk [bioscience.co.uk]
- 19. apexbt.com [apexbt.com]
- 20. selleckchem.com [selleckchem.com]
- 21. selleckchem.com [selleckchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic Acid Compounds
Introduction
The strategic incorporation of fluorine atoms into small molecules has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] Within this chemical space, compounds featuring a fluorinated benzoic acid scaffold coupled with a trifluoromethoxyphenyl moiety represent a promising area of investigation for novel therapeutic agents. This guide focuses on the hypothetical in vitro and in vivo efficacy of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, a molecule that, while not extensively documented in publicly available literature, belongs to a class of compounds with significant therapeutic potential. Drawing upon data from structurally analogous molecules, this document will provide a framework for evaluating its efficacy, detailing relevant experimental protocols and the scientific rationale behind them. The insights provided are intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this and related chemical entities.
Given the structural motifs present in 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, it is plausible to hypothesize its potential as either an anti-inflammatory or an anticancer agent. The fluorinated benzoic acid core is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), while compounds bearing the trifluoromethylphenyl group have demonstrated cytotoxic effects against various cancer cell lines.[3][4][5][6][7] Therefore, this guide will explore the methodologies to assess its efficacy in both therapeutic areas.
Part 1: In Vitro Efficacy Evaluation
The initial assessment of a novel compound's biological activity is invariably performed in vitro to establish a foundational understanding of its mechanism of action, potency, and selectivity in a controlled cellular or acellular environment.
Assessment of Anti-inflammatory Potential
A key mechanism of inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins.[8] Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it is primarily induced during inflammation, unlike the constitutively expressed COX-1 which plays a role in maintaining the gastrointestinal lining.
This assay is crucial for determining the inhibitory potency and selectivity of the test compound.
-
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase component of COX catalyzes the reduction of PGG2 to PGH2, which is coupled to the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The rate of TMPD oxidation is monitored by measuring the increase in absorbance at 590 nm.[8][9]
-
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Prepare stock solutions of Hematin (10 mM), ovine COX-1 and human recombinant COX-2 enzymes, Arachidonic acid (10 mM), and TMPD (10 mM) in appropriate solvents (e.g., DMSO or ethanol).
-
Prepare serial dilutions of the test compound and a positive control (e.g., Celecoxib for COX-2 selectivity) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of Tris-HCl buffer, 10 µL of Hematin (final concentration 1 µM), and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Add 10 µL of the test compound dilution or DMSO (vehicle control).
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.[10]
-
Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid.
-
Immediately begin monitoring the absorbance at 590 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[9]
-
-
-
Self-Validation and Causality: The inclusion of both COX-1 and COX-2 enzymes allows for the direct assessment of selectivity. A compound with a significantly lower IC50 for COX-2 compared to COX-1 is considered a selective COX-2 inhibitor. The use of a known selective inhibitor like Celecoxib serves as a positive control to validate the assay's performance.
Assessment of Anticancer Potential
The evaluation of a compound's anticancer activity begins with assessing its ability to inhibit the growth and proliferation of cancer cells.
The MTT assay is a widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.
-
Experimental Protocol:
-
Cell Culture:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
-
-
Self-Validation and Causality: The dose-dependent decrease in cell viability provides evidence of the compound's cytotoxic or cytostatic effects. Comparing the IC50 values across different cell lines can reveal potential selectivity.
To elucidate the molecular mechanism underlying the compound's anticancer activity, Western blotting can be employed to investigate its effect on key signaling pathways involved in cell survival, proliferation, and apoptosis.
-
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.[14][15] By using antibodies specific to total and phosphorylated forms of signaling proteins, one can assess the activation state of various pathways.[16]
-
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Treat cancer cells with the test compound at its IC50 concentration for various time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, PARP, Caspase-3) overnight at 4°C.[14]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
-
-
Self-Validation and Causality: A change in the phosphorylation status of key signaling proteins (e.g., a decrease in p-Akt) or the cleavage of apoptosis markers (e.g., PARP or Caspase-3) upon treatment with the compound provides mechanistic insight into its mode of action.
Part 2: In Vivo Efficacy Evaluation
Following promising in vitro results, the efficacy of the compound must be assessed in a living organism to evaluate its pharmacokinetic properties, safety, and therapeutic effect in a more complex biological system.
Assessment of Anti-inflammatory Activity
This is a widely used and well-characterized model of acute inflammation.[17][18][19][20][21]
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema. The anti-inflammatory effect of a compound is determined by its ability to reduce the carrageenan-induced paw edema.[18][21]
-
Experimental Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Divide the animals into groups: a control group, a positive control group (e.g., treated with Indomethacin), and several test groups receiving different doses of the compound.
-
-
Compound Administration:
-
Administer the test compound or vehicle (e.g., saline with a small amount of DMSO and Tween 80) orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[19]
-
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each treated group compared to the control group at each time point.
-
-
-
Self-Validation and Causality: The dose-dependent reduction in paw edema by the test compound, in comparison to the vehicle control, indicates its anti-inflammatory activity. The significant inhibition of edema by the positive control, Indomethacin, validates the experimental model.
Assessment of Anticancer Activity
This model is a gold standard for evaluating the in vivo antitumor efficacy of novel therapeutic agents.[22][23][24]
-
Principle: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). The effect of the test compound on tumor growth is then monitored over time.[23]
-
Experimental Protocol:
-
Cell Culture and Implantation:
-
Culture the desired human cancer cell line in vitro.
-
Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[24]
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Compound Administration:
-
Administer the test compound, vehicle, or a positive control (e.g., a standard chemotherapeutic agent) to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily or every other day).
-
-
Monitoring Tumor Growth and Body Weight:
-
Endpoint and Analysis:
-
Euthanize the animals when the tumors in the control group reach a predetermined size or at the end of the study period.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, Western blotting).
-
Compare the tumor growth rates and final tumor weights between the treated and control groups.
-
-
-
Self-Validation and Causality: A statistically significant reduction in tumor growth in the treated groups compared to the control group demonstrates the in vivo anticancer efficacy of the compound. The absence of significant body weight loss suggests that the compound is well-tolerated at the effective dose.
Part 3: Data Presentation and Visualization
Quantitative Data Summary
Table 1: Hypothetical In Vitro Efficacy Data for Analogous Compounds
| Compound | Target Cell Line/Enzyme | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Analog A | COX-1 | COX Inhibition | >100 | \multirow{2}{*}{>50} |
| COX-2 | COX Inhibition | 2.0 | ||
| Analog B | MCF-7 | MTT (48h) | 5.8 | N/A |
| HCT-116 | MTT (48h) | 8.2 | N/A | |
| 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid | TBD | TBD | TBD | TBD |
Table 2: Hypothetical In Vivo Efficacy Data for Analogous Compounds
| Compound | Animal Model | Dose and Route | Efficacy Endpoint | Result |
| Analog A | Rat Paw Edema | 30 mg/kg, p.o. | % Inhibition of Edema at 3h | 65% |
| Analog B | MCF-7 Xenograft | 50 mg/kg, i.p., daily | % Tumor Growth Inhibition | 58% |
| 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid | TBD | TBD | TBD | TBD |
Diagrams
Caption: Experimental workflow for evaluating the efficacy of the test compound.
Caption: Simplified COX signaling pathway and the site of inhibition.
Conclusion
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Al-Samydai, A. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
- Alagöz, M. A., Özdemir, Z., Hepokur, C., & Karakurt, A. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Medicine Science, 11(2), 565-570.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
- Talei, Z., Valizadeh, H., Zakeri-Milani, P., & Mohammadi, G. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 48(6), 687–692.
- Alagöz, M. A., Özdemir, Z., Hepokur, C., & Karakurt, A. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Medicine Science, 11(2), 565-70.
- Saygin, C., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR protocols, 3(4), 101783.
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
-
Amgen. (2017). BiTE® Xenograft Protocol. Retrieved from [Link]
- Kabos, P., & Sartorius, C. A. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2083.
- Businga, T. R., et al. (2006). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.4.
- Asif, M. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Current pharmaceutical design, 20(29), 4786–4793.
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121.
- Pokhodylo, N., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European journal of medicinal chemistry, 213, 113175.
- Głowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules (Basel, Switzerland), 27(2), 481.
- Kumar, A., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC advances, 14(28), 20087–20102.
- Al-Ostath, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules (Basel, Switzerland), 28(12), 4883.
- Kim, J. H., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules (Basel, Switzerland), 26(11), 3221.
- Szulczyk, D., et al. (2020). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic & medicinal chemistry, 28(1), 115194.
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Some anticancer compounds with pyrazole and trifluoromethylphenyl rings. Retrieved from [Link]
- Marnett, L. J., Kalgutkar, A. S., & Moody, J. S. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current protocols in pharmacology, Chapter 2, Unit 2.3.
- Partridge, C. G., & Elefteriou, F. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Methods in molecular biology (Clifton, N.J.), 1966, 141–153.
- Vulpetti, A., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of medicinal chemistry, 57(5), 2017–2034.
-
Semantic Scholar. (n.d.). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2025). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Retrieved from [Link]
- Zhang, Y., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic & medicinal chemistry, 78, 117134.
- Wang, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International journal of molecular sciences, 24(7), 6145.
- Knisley, T. J., et al. (2025). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. The journal of physical chemistry. C, Nanomaterials and interfaces, 129(4), 2133–2141.
Sources
- 1. BiTE® Xenograft Protocol [protocols.io]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medicinescience.org [medicinescience.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. clyte.tech [clyte.tech]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 17. inotiv.com [inotiv.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 22. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. yeasenbio.com [yeasenbio.com]
A Researcher's Guide to Ensuring Reproducibility with 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic Acid and its Analogs in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the reproducibility of experimental results is the bedrock of scientific progress. Fluorinated benzoic acid derivatives are a cornerstone in the synthesis of novel therapeutics, prized for their ability to modulate physicochemical and pharmacological properties such as metabolic stability and binding affinity.[1][2] This guide provides an in-depth analysis of the experimental considerations for a complex building block, 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid , and its structural analogs. We will delve into the nuances of its synthesis, characterization, and application, offering a comparative framework to empower researchers to design robust and reproducible experiments.
Physicochemical Properties and Their Impact on Experimental Design
The unique substitution pattern of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid dictates its reactivity and handling. The presence of a fluorine atom ortho to the carboxylic acid, and a trifluoromethoxy group on the appended phenyl ring, introduces significant electronic and steric effects that must be considered.
| Property | 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid | 2-Fluoro-5-bromobenzoic acid | 3-Fluoro-5-(trifluoromethyl)benzoic acid |
| CAS Number | 1261864-95-2[3] | 350-28-7 | 161622-05-5[2] |
| Molecular Formula | C14H8F4O3[3] | C7H4BrFO2 | C8H4F4O2[2] |
| Molecular Weight | 300.21 g/mol [3] | 219.02 g/mol | 208.11 g/mol [2] |
| Predicted pKa | ~2.9 | ~3.1 | ~3.0 |
| Predicted logP | ~4.5 | ~2.5 | ~2.8 |
Data is compiled from supplier information and computational predictions.
The high lipophilicity (predicted logP) of the title compound, driven by the trifluoromethoxy group, will influence solvent selection for reactions and purification. Its acidic nature (predicted pKa) is a key feature for its role in forming amides, a common step in drug synthesis.[4]
Synthesis and Purification: A Reproducibility-Focused Protocol
While a specific, detailed synthesis for 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is not widely published, a robust protocol can be designed based on established methods for similar fluorinated biaryl compounds. A common and reliable approach is the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis and purification of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.
Step-by-Step Methodology
-
Reaction Setup: To a degassed solution of 2-fluoro-5-bromobenzoic acid (1.0 eq) and 3-(trifluoromethoxy)phenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and water, add potassium carbonate (3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction Execution: Heat the mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Acidify the aqueous layer with 1M HCl to a pH of 2-3 and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Further purification can be achieved by recrystallization.[5]
Causality Behind Choices for Enhanced Reproducibility:
-
Inert Atmosphere and Degassed Solvents: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and inconsistent reaction times and yields.
-
Stoichiometry of Boronic Acid: A slight excess of the boronic acid is used to drive the reaction to completion, accounting for potential homo-coupling or degradation.
-
Choice of Base and Solvent System: The biphasic toluene/water system with a carbonate base is a well-established and robust combination for Suzuki couplings, ensuring efficient phase transfer and reaction kinetics.
-
Comprehensive Analytical Verification: Relying on a single analytical technique is insufficient. A combination of NMR (¹H, ¹³C, ¹⁹F) for structural confirmation, LC-MS for purity assessment, and HRMS for exact mass verification is crucial for validating the identity and purity of the final compound.[6][7]
Comparative Analysis with Alternative Building Blocks
The choice of a fluorinated benzoic acid building block can significantly impact the outcome of a synthetic campaign and the properties of the final molecule.
Reactivity in Amide Coupling Reactions
A primary application of benzoic acid derivatives in drug discovery is the formation of amides. The reactivity of the carboxylic acid can be influenced by the electronic nature of the substituents on the aromatic ring.
Caption: General scheme for amide bond formation.
The electron-withdrawing nature of the fluorine and trifluoromethoxy groups in 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid increases the electrophilicity of the carboxyl carbon, potentially facilitating amide bond formation. However, the ortho-fluoro substituent can also introduce steric hindrance. In comparison, a compound like 3-Fluoro-5-(trifluoromethyl)benzoic acid may exhibit slightly different reactivity due to the altered positioning of the electron-withdrawing groups.[2] Researchers should anticipate that reaction conditions, such as temperature and reaction time, may need to be optimized for each analog to achieve comparable and reproducible yields.
Impact on Biological Activity
The choice between different fluorinated analogs can have profound effects on the biological activity and pharmacokinetic properties of the final drug candidate.
-
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid: The trifluoromethoxy group is often used as a bioisostere for a methoxy group, but with increased lipophilicity and metabolic stability. This can enhance cell permeability and reduce susceptibility to oxidative metabolism.
-
2-Chloro-5-formylbenzoic acid: The chloro-substituent is also lipophilic but has different electronic properties compared to a trifluoromethoxy group. The reactivity of chloro-aromatics in cross-coupling reactions is generally higher than their fluoro-counterparts.[8]
-
2-Fluoro-5-methylbenzoic acid: The methyl group is a simple, less lipophilic substituent. Amide derivatives of this compound have been used to synthesize potent kinase inhibitors.[4]
Self-Validating Protocols: Ensuring Trustworthiness
To ensure the trustworthiness of experimental outcomes, protocols should be designed as self-validating systems. This involves incorporating in-process controls and rigorous final product characterization.
-
In-Process Controls (IPCs): For the Suzuki coupling described above, a simple IPC would be to run a small-scale, parallel reaction with a well-characterized set of starting materials to ensure the catalyst and reagents are active. Monitoring the reaction by LC-MS at set time points provides a kinetic profile, which should be consistent across batches.
-
Orthogonal Analytical Methods: Purity should be assessed by at least two different analytical methods, for example, HPLC with UV detection and LC-MS. The UV chromatogram provides quantitative information on purity, while the mass spectrometer confirms the identity of the main peak and any impurities.
-
Reference Standard: Once a batch of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is synthesized and thoroughly characterized, a small amount should be retained as a reference standard for future comparisons.
Conclusion and Future Perspectives
2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid represents a class of complex, highly functionalized building blocks that are increasingly important in drug discovery. While the direct experimental data on this specific molecule is emerging, a thorough understanding of the principles governing the synthesis and reactivity of related fluorinated aromatics can guide researchers in developing reproducible and reliable experimental protocols.
By carefully controlling reaction parameters, employing robust purification strategies, and performing comprehensive analytical characterization, the challenges associated with the use of such complex reagents can be overcome. This comparative guide serves as a foundational resource for scientists, enabling them to make informed decisions and contribute to the advancement of reproducible science.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
- Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
-
ChemWhat. (n.d.). 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid CAS#: 1261864-95-2. Retrieved from [Link]
-
PubMed. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[4][9]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E 2 synthase-1 (mPGES-1) Inhibitor. Retrieved from [Link]
- Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of the Chinese Chemical Society, 67(8), 1435-1440.
-
National Institutes of Health. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
For researchers and professionals in drug development, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, scientifically-grounded protocol for the safe disposal of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, a complex halogenated aromatic carboxylic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment and regulatory compliance.
Part 1: Immediate Safety Protocols & Hazard Assessment
All handling of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid and its waste must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4][5]
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, as related compounds are known skin irritants.[1][2][6] |
| Eye Protection | Safety goggles or a full-face shield. | Protects against splashes or airborne particles that can cause serious eye irritation.[1][2][6] |
| Protective Clothing | Chemical-resistant lab coat. | Shields skin and personal clothing from accidental spills.[4][5] |
Part 2: Waste Characterization and Segregation
Proper disposal begins with accurate chemical classification. Understanding the compound's structure is key to this process.
Chemical Profile: 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
| Property | Value | Source |
| CAS Number | 1261864-95-2 | [7] |
| Molecular Formula | C14H8F4O3 | [7] |
| Molecular Weight | 300.21 g/mol | [7] |
| Chemical Class | Halogenated Aromatic Carboxylic Acid | University of Barcelona[8] |
| Anticipated Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | [1][2] |
Core Disposal Classification: Halogenated Organic Acid Waste
Based on its molecular structure, which includes both fluorine atoms (a halogen) and a carboxylic acid group, this compound must be classified as a halogenated organic waste .[8][9][10]
Causality of Segregation: The primary reason for segregating halogenated waste is its final disposal method. Halogenated compounds require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (like hydrogen fluoride) produced during combustion.[11] Mixing this waste with non-halogenated solvents can complicate and increase the cost of disposal. Furthermore, mixing acidic waste with other chemical classes, such as bases or oxidizers, can lead to dangerous exothermic reactions.
Part 3: Step-by-Step Disposal Protocol
Follow this protocol to ensure the safe collection and disposal of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid waste.
-
Waste Collection and Segregation:
-
Solid Waste: Collect unused or expired solid 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, along with any contaminated items (e.g., weigh boats, contaminated gloves, absorbent pads), in a designated hazardous waste container.[3][4]
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. The solvent type dictates the specific waste stream. If dissolved in a halogenated solvent (e.g., dichloromethane), it belongs in the halogenated liquid waste stream. If dissolved in a non-halogenated solvent (e.g., acetone, ethanol), it should still be treated as halogenated waste due to the solute's nature. Consult your institution's EHS for guidance on such mixtures.
-
Prohibition: DO NOT dispose of this chemical in the regular trash or pour it down the drain.[4] This compound's persistence and potential aquatic toxicity are unknown, making environmental release irresponsible.
-
-
Container Selection and Labeling:
-
Use a container made of a compatible material (e.g., high-density polyethylene or glass) that can be securely sealed.
-
The container must be clearly and accurately labeled.[3][5] The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid "
-
An accumulation start date.
-
An indication of the hazards (e.g., "Irritant").
-
-
-
Interim Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4][5]
-
Complete all required waste disposal documentation accurately. This is a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12]
-
Part 4: Emergency Procedure for Spills
Accidental spills must be managed immediately and safely.
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as outlined in Part 1 before attempting cleanup.
-
Contain and Absorb: For a solid spill, carefully sweep the material to collect it, avoiding dust generation.[6] For a liquid spill, cover with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).
-
Collect Waste: Carefully collect the absorbed material and spilled powder and place it into the designated hazardous waste container for 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup (wipes, pads, contaminated gloves) must also be placed in the hazardous waste container.[3]
Part 5: Visualization of the Disposal Workflow
The following diagram outlines the logical decision-making process for the proper disposal of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.
Caption: Disposal workflow for 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.
References
- Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals. Benchchem.
- Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A Guide for Laboratory Professionals. Benchchem.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. US EPA.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl (2024 Update). US EPA.
- Safety Data Sheet for 2-Fluoro-5-(trifluoromethoxy)benzoic acid. Fisher Scientific.
- 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid CAS#: 1261864-95-2. ChemWhat.
- 2-fluoro-5-(trifluoromethoxy)benzoic acid. Echemi.
- Waste Code - RCRAInfo. US EPA.
- SAFETY DATA SHEET - 2-Fluoro-6-(trifluoromethyl)benzoic Acid. TCI Chemicals.
- SAFETY DATA SHEET - 2-Fluorobenzoic acid. Fisher Scientific.
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro.
- Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. US EPA.
- Classification of special laboratory waste. University of Barcelona.
- Hazardous waste segregation. University of Massachusetts Amherst.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Texas at Austin.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemwhat.com [chemwhat.com]
- 8. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. uakron.edu [uakron.edu]
- 11. epa.gov [epa.gov]
- 12. actenviro.com [actenviro.com]
A Researcher's Guide to the Safe Handling of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid. The protocols outlined herein are designed to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these procedures, in conjunction with your institution's specific safety protocols and local regulations, is imperative for maintaining a secure research environment.
Hazard Analysis and Risk Assessment
Key Hazard Identifications:
-
Skin Irritation: Like many benzoic acid derivatives, this compound is expected to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Damage: Contact with the eyes is likely to cause serious irritation and potential damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4]
The presence of the trifluoromethyl group, while generally stable, and the fluorine atom on the aromatic ring, contribute to the compound's reactivity and potential biological activity, necessitating careful handling.[5][6]
Quantitative Data Summary for Structurally Similar Compound: 2-Fluoro-5-(trifluoromethoxy)benzoic acid
| Property | Value |
| Molecular Formula | C8H4F4O3 |
| Molecular Weight | 224.11 g/mol |
| Melting Point | 78-81°C |
| Boiling Point | 251.9 ± 35.0 °C (Predicted) |
| pKa | 2.89 ± 0.10 |
Source: Echemi[7]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following PPE is mandatory when handling 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid in any form (solid or in solution).
-
Hand Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.[4][8] For prolonged handling or when working with larger quantities, consider double-gloving or using thicker, heavy-duty gloves.[8] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[2][4]
-
-
Eye and Face Protection:
-
Body Protection:
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect against skin contact.[8]
-
Apron: For tasks with a higher risk of splashes, such as transferring solutions, a chemical-resistant apron should be worn over the lab coat.
-
-
Respiratory Protection:
-
Fume Hood: All handling of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Respirator: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[9][10] A respiratory protection program, including fit testing, is required under such circumstances.[9][10]
-
Operational and Handling Plan
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.
Preparation and Weighing
-
Designated Area: Designate a specific area within a chemical fume hood for handling 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware) and PPE are readily available.
-
Weighing: Carefully weigh the solid compound in a disposable weigh boat or directly into the reaction vessel inside the fume hood. Avoid creating dust.
-
Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
Solution Preparation and Use
-
Solvent Selection: Choose an appropriate solvent based on your experimental needs.
-
Dissolution: Slowly add the solid to the solvent in a flask or beaker within the fume hood. Stir gently to avoid splashing.
-
Transfers: When transferring solutions, use a funnel to prevent spills.
-
Heating: If heating is required, use a controlled heating source (e.g., a heating mantle with a temperature controller) and ensure the setup is secure.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
-
Spill: In case of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal.[11]
Disposal Plan
Proper disposal of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid and associated waste is crucial to prevent environmental contamination and comply with regulations.
Waste Segregation
As a halogenated organic compound, all waste containing 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid must be segregated from other waste streams.[12]
-
Solid Waste: This includes unused compound, contaminated weigh boats, gloves, and any other solid materials that have come into contact with the chemical. Place these in a clearly labeled, sealed container for halogenated organic solid waste.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed container for halogenated organic liquid waste. Do not mix with non-halogenated waste.[12]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Irritant," "Halogenated Organic").
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Collection: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.[13][14]
Workflow Diagrams
Safe Handling Workflow
Caption: Workflow for the safe handling of the compound.
Disposal Decision Tree
Caption: Decision tree for proper waste disposal.
Conclusion
The protocols outlined in this guide are based on a comprehensive assessment of the potential hazards associated with 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid and related compounds. By adhering to these guidelines, researchers can create a safe and compliant laboratory environment. Always consult your institution's specific safety policies and the most current regulatory information.
References
-
Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Retrieved from [Link]
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
-
SDS Management Software. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]
-
Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
ChemWhat. 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid CAS#: 1261864-95-2. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
-
eCFR. 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Unknown. hazardous waste segregation. Retrieved from [Link]
-
VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]
-
PubChem. 2-Fluoro-5-(hydroxymethyl)benzoic acid. Retrieved from [Link]
-
Chemsafe. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]
-
Lab Alley. Benzoic Acid Crystal 99.5% Lab Grade - SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved from [Link]
-
EPA NEPS. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Sustainability Directory. Fluorinated Chemical Compounds. Retrieved from [Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
NIH. (2015, July 7). Fluorinated chemicals need stricter control. Retrieved from [Link]
-
EPA. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]
-
PFAS Central. Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]
-
BUND - Friends of the Earth Germany. (2021, August 31). Fluorochemicals: Persistent, Dangerous, Avoidable. Retrieved from [Link]
-
ACS Publications. The Trifluoromethyl Group in Medical Chemistry. Retrieved from [Link]
-
MDPI. (2026, January 15). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Retrieved from [Link]
-
Wikipedia. Phosgene. Retrieved from [Link]
-
Wikipedia. Phenol. Retrieved from [Link]
Sources
- 1. thermofishersci.in [thermofishersci.in]
- 2. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 3. media.laballey.com [media.laballey.com]
- 4. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | UK [sdsmanager.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. clarionsafety.com [clarionsafety.com]
- 10. compliancy-group.com [compliancy-group.com]
- 11. ehs.com [ehs.com]
- 12. bucknell.edu [bucknell.edu]
- 13. wku.edu [wku.edu]
- 14. View Document - California Code of Regulations [govt.westlaw.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
